(+)-Oxy-chlordane
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,2R,3S,5R,6R,7S,8R)-1,5,6,8,9,10,11,11-octachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl8O/c11-3-1-2(6-9(3,16)19-6)8(15)5(13)4(12)7(1,14)10(8,17)18/h1-3,6H/t1-,2+,3+,6-,7+,8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGNQYSIWFHEQU-ZJIZBUSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C(C3(C1O3)Cl)Cl)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C@@H]12[C@@H]([C@H]([C@@]3([C@H]1O3)Cl)Cl)[C@]4(C(=C([C@@]2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9044166 | |
| Record name | Oxychlordane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [MSDSonline] | |
| Record name | Oxychlordane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6486 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0000069 [mmHg] | |
| Record name | Oxychlordane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6486 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
27304-13-8, 155681-22-4 | |
| Record name | Oxychlordane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27304-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxychlordane, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155681224 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxychlordane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxychlordane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXYCHLORDANE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TXX2ZYS5R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | OXYCHLORDANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6771 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
A Technical Overview of (+)-Oxy-chlordane: Environmental Formation, Analysis, and Significance
Disclaimer: This document provides a technical overview of the environmental formation, analysis, and toxicological significance of (+)-Oxy-chlordane. In accordance with chemical safety protocols, this document does not provide information on the chemical synthesis or purification of this compound.
Oxy-chlordane is a significant metabolite of the organochlorine pesticide chlordane.[1][2] Due to its high persistence in the environment and its tendency to bioaccumulate, oxy-chlordane is a compound of interest for researchers in environmental science, toxicology, and drug development.[2][3] This guide provides an in-depth look at the formation, environmental fate, and analytical methods for detecting oxy-chlordane.
Formation of Oxy-chlordane
Oxy-chlordane is not a primary component of technical chlordane but is formed through metabolic processes in organisms and degradation in the environment.[1]
Biotransformation: In mammals, chlordane is metabolized into several products, with oxy-chlordane being a primary and persistent metabolite.[4][5][6] The main precursors to oxy-chlordane are cis- and trans-chlordane.[5] This biotransformation is primarily carried out by cytochrome P-450 enzymes in the liver.[4] Studies have shown that trans-chlordane is more readily metabolized to oxy-chlordane than cis-chlordane.[5] Once formed, oxy-chlordane is eliminated from the body very slowly.[4]
Environmental Formation: Chlordane in the soil can be metabolized by microorganisms to form oxy-chlordane.[7] For instance, the actinomycete Nocardiopsis species has been shown to convert cis- and trans-chlordane into several substances, including oxy-chlordane.[1]
Environmental Fate and Transport
Persistence: Oxy-chlordane is highly persistent in the environment, particularly in soil, where it can remain for over 20 years.[2][3] It is resistant to degradation by light and water.[2]
Bioaccumulation and Biomagnification: As a lipophilic (fat-soluble) compound, oxy-chlordane accumulates in the adipose tissues of animals.[1][2][3][4] This leads to biomagnification, where its concentration increases at higher trophic levels of the food chain.[8] For example, while both isomers of chlordane decrease in higher trophic levels, oxy-chlordane is the predominant metabolite found in polar bears.[7][8]
Transport: Chlordane and its metabolites, including oxy-chlordane, can undergo long-range atmospheric transport, leading to their presence in remote regions such as the Arctic.[7][8]
Analytical Methods for Detection and Quantification
The detection and quantification of oxy-chlordane in various matrices, such as soil, water, and biological tissues, are crucial for monitoring and risk assessment. The primary analytical method for organochlorine pesticides, including oxy-chlordane, is gas chromatography with an electron-capture detector (GC-ECD).[9][10]
Sample Preparation: A typical analytical workflow involves several steps:
-
Extraction: The sample is treated with a solvent (e.g., acetonitrile) to extract the pesticides.[11]
-
Partitioning: The extract is then partitioned with a non-polar solvent like petroleum ether.[11]
-
Clean-up: The sample is purified to remove interfering substances. This is often done using column chromatography with a sorbent like Florisil.[11][12]
-
Analysis: The purified extract is then analyzed by GC-ECD.[9][10]
Gas chromatography-mass spectrometry (GC-MS) can be used to confirm the identity of the detected compounds.[9][11]
Toxicological Significance
Oxy-chlordane is considered to be a major contributor to the overall toxicity of chlordane.[6] Its high persistence in the body means that long-term exposure to chlordane can lead to a significant body burden of oxy-chlordane.[5][6] The toxicity of oxy-chlordane is greater than that of its parent compounds.[5] Exposure to chlordane and its metabolites has been linked to various health issues, including neurological disorders and cancer.[2]
Data Summary
| Property | Description | References |
| Chemical Formula | C10H4Cl8O | [1] |
| Formation | Primary metabolite of cis- and trans-chlordane. | [4][5] |
| Metabolic Pathway | Oxidation via cytochrome P-450 enzymes. | [4] |
| Environmental Fate | Highly persistent in soil, bioaccumulative in fatty tissues. | [2][3] |
| Analytical Detection | Gas Chromatography with Electron-Capture Detection (GC-ECD). | [9][10] |
| Toxicology | More toxic and persistent in the body than parent chlordane isomers. | [5][6] |
Visualizations
Caption: Metabolic conversion of chlordane isomers to oxy-chlordane.
Caption: Analytical workflow for oxy-chlordane detection.
References
- 1. Oxychlordane | C10H4Cl8O | CID 13785700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is Chlordane and its Derivative Oxychlordane?Chemservice News [intranet.chemservice.com]
- 3. npic.orst.edu [npic.orst.edu]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. CHLORDANE - An Assessment of the Health Risks of Seven Pesticides Used for Termite Control - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. rais.ornl.gov [rais.ornl.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Techniques for quantification of organochlorine pesticides from a validated method by using gas chromatography-electron capture detector - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.iarc.who.int [publications.iarc.who.int]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Spectroscopic Characterization of (+)-Oxy-chlordane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Oxy-chlordane is a chiral metabolite of the persistent organochlorine pesticide chlordane. As a significant environmental contaminant and a potential endocrine disruptor, the accurate identification and quantification of its enantiomers are of paramount importance in environmental monitoring, toxicology, and drug development studies. This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized for the characterization of this compound. The document details available spectroscopic data, outlines experimental protocols, and presents logical workflows for its analysis.
Core Spectroscopic Data
General Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₄Cl₈O | [1][2] |
| Molecular Weight | 423.76 g/mol | [3][4] |
| Monoisotopic Mass | 419.777036 Da | [1] |
| CAS Number | 27304-13-8 (for the racemic mixture) | [1][3] |
Spectroscopic Characterization Techniques
The structural elucidation and quantification of this compound rely on a combination of chromatographic and spectroscopic methods. Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone for its analysis, particularly with chiral columns for enantiomer separation. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide complementary structural information.
Mass Spectrometry (MS)
Mass spectrometry provides critical information on the molecular weight and fragmentation pattern of oxy-chlordane, aiding in its identification.
Table 1: Mass Spectrometry Data for Oxy-chlordane
| m/z | Interpretation |
| 418, 420, 422, 424 | Molecular ion cluster ([M]⁺) exhibiting the characteristic isotopic pattern for eight chlorine atoms. |
| 383, 385, 387 | Loss of a chlorine atom ([M-Cl]⁺). |
| 347, 349, 351 | Further fragmentation, potentially involving the loss of HCl and additional chlorine atoms. |
| 272 | A common fragment in the mass spectra of chlordane-related compounds. |
Note: The relative abundances of the isotopic peaks are crucial for confirming the presence of multiple chlorine atoms.
Infrared (IR) Spectroscopy
While a specific FT-IR spectrum for this compound is not available in the reviewed literature, the spectrum of the parent compound, chlordane, shows a characteristic absorption band for the C-Cl stretching vibration around 700 cm⁻¹. It is expected that oxy-chlordane would exhibit similar characteristic C-Cl absorptions, in addition to bands corresponding to C-O-C stretching from the epoxide ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed ¹H and ¹³C NMR data for this compound are not readily found in the public domain. However, NMR spectroscopy remains a powerful tool for the structural confirmation of synthesized reference standards.
Experimental Protocols
Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS)
The separation and quantification of this compound from its (-)-enantiomer is typically achieved using gas chromatography with a chiral stationary phase, coupled to a mass spectrometer for detection.
Sample Preparation:
Biological and environmental samples require extensive cleanup and extraction procedures to isolate the analyte from the matrix. This often involves liquid-liquid extraction, solid-phase extraction (SPE), and column chromatography.
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and an electron capture detector (ECD) or a mass spectrometer.
-
Chiral Capillary Column: Columns coated with derivatized cyclodextrins, such as heptakis-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, are commonly used for the enantioselective separation of chlordane compounds.
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer operating in electron ionization (EI) or negative chemical ionization (NCI) mode.
GC-MS Parameters (Example):
| Parameter | Value |
| Column | Chiral capillary column (e.g., BGB-172, 30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 180 °C at 20 °C/min, ramp to 280 °C at 5 °C/min (hold 10 min) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Logical Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
Signaling Pathways and Logical Relationships
The metabolism of chlordane to oxy-chlordane is a critical pathway in biological systems. The following diagram illustrates this metabolic transformation.
Caption: Metabolic pathway of chlordane to oxy-chlordane.
Conclusion
The spectroscopic characterization of this compound is a challenging but essential task for understanding its environmental fate and toxicological impact. While comprehensive spectroscopic data for the individual enantiomer remains elusive in the public domain, the methodologies outlined in this guide, particularly enantioselective GC-MS, provide a robust framework for its analysis. Further research is needed to fully characterize the NMR and IR spectra of this compound to facilitate its unambiguous identification and support ongoing research in environmental science and drug development.
References
An In-depth Technical Guide on the Mechanism of Action of (+)-Oxy-chlordane on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Oxy-chlordane, a persistent metabolite of the organochlorine insecticide chlordane, exerts its neurotoxic effects primarily through the modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide delineates the mechanism of action of this compound, focusing on its interaction with the GABA-A receptor. It provides a comprehensive overview of its non-competitive antagonistic action, summarizes the available quantitative data, details relevant experimental protocols for its characterization, and presents visual representations of the signaling pathways and experimental workflows. This document is intended to serve as a thorough resource for researchers, scientists, and professionals in drug development investigating the toxicological profile of this compound and related compounds.
Introduction to GABA-A Receptors and this compound
The GABA-A receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS).[1] It is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, opens an integral chloride (Cl⁻) channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. The receptor is a pentameric structure composed of various subunits (e.g., α, β, γ), which determine its pharmacological and physiological properties.
This compound is a biologically active and persistent metabolite of chlordane, a cyclodiene insecticide. Like other cyclodienes, its neurotoxicity is primarily attributed to its interaction with the GABA-A receptor. Understanding the specifics of this interaction is crucial for assessing its toxicological risk and for the development of potential countermeasures.
Mechanism of Action of this compound at the GABA-A Receptor
This compound acts as a non-competitive antagonist of the GABA-A receptor. This means that it does not directly compete with GABA for its binding site. Instead, it binds to a distinct allosteric site within the ion channel pore, specifically at or near the picrotoxinin binding site .[1] This binding event stabilizes a non-conducting conformation of the channel, thereby preventing the influx of chloride ions even when GABA is bound to the receptor.[1] The consequence of this channel blockade is a reduction in GABAergic inhibition, leading to hyperexcitability of the nervous system, which can manifest as tremors, convulsions, and in severe cases, death.[1]
Signaling Pathway
The binding of GABA to the GABA-A receptor initiates a conformational change that opens the chloride channel. This compound disrupts this process by binding to the picrotoxinin site within the channel pore, effectively blocking ion flow.
Quantitative Data
| Compound | Receptor Source | Assay Type | IC₅₀ (nM) | Reference |
| α-Endosulfan | Housefly Head Membranes | [³H]EBOB Binding | 7 | [2] |
| Lindane | Housefly Head Membranes | [³H]EBOB Binding | 306 | [2] |
| Fipronil | Housefly Head Membranes | [³H]EBOB Binding | 2470 | [2] |
| Picrotoxin | Rat Brain | [³⁵S]TBPS Binding | ~2000 | [3] |
Note: [³H]EBOB (ethynylbicycloorthobenzoate) and [³⁵S]TBPS (t-butylbicyclophosphorothionate) are radioligands that bind to the picrotoxinin site.
Experimental Protocols
The characterization of this compound's action on GABA-A receptors typically involves two primary experimental techniques: radioligand binding assays and patch-clamp electrophysiology.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Kᵢ) of this compound to the GABA-A receptor, typically by measuring its ability to displace a radiolabeled ligand that binds to the picrotoxinin site.
Objective: To determine the Kᵢ of this compound at the picrotoxinin binding site of the GABA-A receptor.
Materials:
-
Radioligand: [³H]EBOB or [³⁵S]TBPS
-
Tissue Preparation: Synaptosomal membranes from rodent brain or insect heads, or cell lines expressing specific GABA-A receptor subtypes.
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Buffers: Assay buffer (e.g., Tris-HCl with appropriate ions).
-
Filtration System: Glass fiber filters and a vacuum manifold.
-
Scintillation Counter: For measuring radioactivity.
Methodology:
-
Membrane Preparation: Homogenize the tissue in a suitable buffer and centrifuge to isolate the synaptosomal membrane fraction. Resuspend the pellet in the assay buffer.
-
Competition Binding: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of this compound. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known picrotoxinin site ligand, e.g., unlabeled picrotoxin).
-
Incubation: Incubate the mixture at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) can be determined from this curve. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity and is used to assess the functional effect of this compound on GABA-A receptor-mediated currents.
Objective: To characterize the inhibitory effect of this compound on GABA-evoked chloride currents.
Materials:
-
Cell Preparation: Neurons in primary culture, brain slices, or cell lines expressing GABA-A receptors.
-
Recording Pipettes: Glass micropipettes with a resistance of 3-5 MΩ.
-
Solutions: Extracellular and intracellular solutions mimicking physiological conditions.
-
Agonist: GABA.
-
Test Compound: this compound.
-
Patch-Clamp Amplifier and Data Acquisition System.
Methodology:
-
Cell Preparation: Plate cells on coverslips for recording.
-
Whole-Cell Recording: Approach a single cell with a recording pipette filled with intracellular solution. Apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane. Rupture the membrane patch to achieve the whole-cell configuration.
-
Voltage Clamp: Clamp the cell membrane at a holding potential of -60 mV.
-
GABA Application: Apply a known concentration of GABA to the cell to evoke an inward chloride current (depending on the chloride gradient).
-
This compound Application: Pre-apply this compound for a set period, followed by co-application with GABA.
-
Data Recording: Record the GABA-evoked currents in the absence and presence of various concentrations of this compound.
-
Data Analysis: Measure the peak amplitude of the GABA-evoked currents. Plot the percentage of inhibition of the GABA response against the logarithm of the this compound concentration to determine the IC₅₀ value.
Logical Relationships in the Mechanism of Action
The interaction of this compound with the GABA-A receptor can be summarized by a logical flow of events leading to neurotoxicity.
Conclusion
This compound is a potent non-competitive antagonist of the GABA-A receptor. Its mechanism of action involves binding to the picrotoxinin site within the chloride channel, leading to a blockade of ion flow and a reduction in inhibitory neurotransmission. While specific quantitative data for the (+)-enantiomer is not widely published, the experimental protocols detailed in this guide provide a robust framework for its characterization. Further research to elucidate the precise binding kinetics and functional inhibition by this compound will be invaluable for a more complete understanding of its neurotoxicity and for the development of targeted therapeutic strategies.
References
- 1. Polychlorocycloalkane insecticide action on GABA-and glycine-dependent chloride flux - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory Effect of Fluralaner on GABA Receptor Subunit RDL of Bactrocera dorsalis [mdpi.com]
The Toxicokinetics of (+)-Oxy-chlordane in Mammalian Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxy-chlordane, a persistent and bioaccumulative metabolite of the organochlorine pesticide chlordane, has been a subject of toxicological concern for decades. Technical chlordane is a complex mixture of various compounds, with cis-chlordane and trans-chlordane being major components that are metabolized in mammals to oxy-chlordane.[1][2] Oxy-chlordane itself is a chiral compound, existing as (+)- and (-)-enantiomers. Recent research has highlighted the importance of stereoselectivity in the toxicokinetics of chiral environmental contaminants, with different enantiomers often exhibiting distinct biological activities and fates. This technical guide provides a comprehensive overview of the current knowledge on the toxicokinetics of (+)-Oxy-chlordane in mammalian models, focusing on its absorption, distribution, metabolism, and excretion, with a particular emphasis on the stereoselective aspects of these processes.
Absorption
Chlordane and its metabolites, including oxy-chlordane, are readily absorbed following oral, dermal, and inhalation exposure in mammalian species.[3] While specific quantitative data on the absorption of individual (+)- and (-)-Oxy-chlordane enantiomers are not available, studies on racemic chlordane mixtures indicate efficient uptake from the gastrointestinal tract. Following oral administration of radiolabeled cis- or trans-chlordane to rats, a significant portion of the radioactivity is absorbed and distributed throughout the body.[3]
Distribution and Bioaccumulation
Oxy-chlordane is highly lipophilic and preferentially accumulates in adipose tissue.[1][4] This bioaccumulation is a key feature of its toxicokinetic profile and contributes to its long biological half-life. Studies in rats and mice have consistently shown that the highest concentrations of oxy-chlordane are found in fat, followed by the liver, kidney, brain, and muscle.[1][2]
Stereoselective Distribution and Depletion
A pivotal aspect of this compound's toxicokinetics is its stereoselective distribution and elimination. Research in Sprague-Dawley rats has demonstrated a selective depletion of the (+)-enantiomer of oxy-chlordane from tissues over time.[5] This depletion, however, is significantly influenced by gender.
-
Male Rats: In male rats, there is a noticeable clearance of oxy-chlordane, with approximately half of the body burden being eliminated over a 56-day period following exposure. This elimination is associated with the selective depletion of the (+)-enantiomer.[5]
-
Female Rats: In stark contrast, female rats show no significant clearance of oxy-chlordane over the same 56-day post-dosing period.[5] Despite the lack of overall elimination, there is still evidence of selective depletion of the (+)-enantiomer within the tissues, suggesting some level of stereoselective biotransformation or transport is occurring, even if it does not lead to significant excretion in females.[5]
The underlying mechanisms for these gender-specific differences in the depletion of this compound are not yet fully elucidated but are thought to be related to differences in metabolic enzymes and hormonal regulation.
Quantitative Data on Total Oxy-chlordane Distribution
While specific quantitative data for this compound are limited, extensive data exists for total oxy-chlordane concentrations in various tissues. The following tables summarize key findings from studies in rats and mice.
Table 1: Tissue Distribution of Total Oxy-chlordane in Male Mice Following a Single Oral Dose of a 1:1 Mixture of cis- and trans-Chlordane (40 mg/kg) [1]
| Tissue | Peak Concentration (ppb) | Time to Peak | Concentration at 52 Weeks (ppb) |
| Liver | 1,918 | Day 2 | - |
| Adipose Tissue | 2,890 | Week 8 | 648 |
| Muscle | 569 | Day 1 | - |
| Kidney | 326 | Day 1 | - |
| Brain | 226 | Day 1 | - |
| Spleen | 126 | Day 1 | - |
| Blood | 103 | Day 1 | - |
Table 2: Total Oxy-chlordane and trans-Nonachlor Concentrations in Adipose Tissue of Male and Female Rats Following 28-Day Gavage Administration (2.5 mg/kg/day)
| Compound | Male Rats (µg/g lipid) | Female Rats (µg/g lipid) |
| Oxy-chlordane | Data not specified | Data not specified |
| trans-Nonachlor | Data not specified | Data not specified |
Note: While the specific values for oxy-chlordane were not provided in the abstract of the primary source, it was noted that residue levels were highest in female rats at each time point.[5]
Metabolism
Oxy-chlordane is the primary and most persistent metabolite of both cis- and trans-chlordane.[1] The biotransformation of chlordane isomers to oxy-chlordane is an oxidative process primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[2]
Enantioselective Metabolism
The formation of oxy-chlordane is an enantioselective process. In vitro studies using rat liver microsomes have shown that the metabolism of cis- and trans-chlordane to oxy-chlordane proceeds at different rates for the different enantiomers of the parent compounds and is dependent on the specific P450 isoforms present.[2]
-
CYP2B Induction: Incubation of trans-chlordane with liver microsomes from rats pre-treated with phenobarbital (a CYP2B inducer) resulted in an enrichment of This compound .[2]
-
CYP3A Induction: Conversely, incubation with microsomes from rats pre-treated with dexamethasone (a CYP3A inducer) led to a moderate enrichment of (-)-Oxy-chlordane .[2]
These findings indicate that the stereochemical composition of oxy-chlordane in an organism can be influenced by the induction state of different P450 enzymes, which can in turn be affected by exposure to various xenobiotics.
Metabolic Pathway
The metabolic conversion of chlordane to oxy-chlordane is a multi-step process. A simplified signaling pathway is illustrated below.
Excretion
The excretion of oxy-chlordane is generally slow, contributing to its persistence in the body. The primary route of excretion for chlordane and its metabolites is via the feces, with biliary excretion playing a significant role.[3]
As previously mentioned, there is a pronounced gender difference in the elimination of oxy-chlordane in rats. Males are capable of eliminating a significant portion of their oxy-chlordane body burden, a process that involves the selective depletion of the (+)-enantiomer.[5] In contrast, females exhibit minimal clearance.[5] The specific excretory pathways and metabolites associated with the enantioselective elimination of this compound in males have not been fully characterized.
Table 3: Elimination Half-life of Total Oxy-chlordane
| Species | Matrix | Half-life | Reference |
| Mouse | Blood | 25 days | [1] |
| Rat | Adipose Tissue | Very slow, monophasic elimination | [3] |
Experimental Protocols
A comprehensive understanding of the toxicokinetics of this compound relies on robust experimental designs and analytical methodologies.
Animal Studies
A typical in vivo study to investigate the toxicokinetics of this compound would involve the following steps:
-
Animal Model: Sprague-Dawley rats are a commonly used model. Both male and female animals should be included to investigate gender-specific differences.
-
Dosing: Animals are typically administered the test compound (e.g., racemic oxy-chlordane, or individual enantiomers if available) via oral gavage. Doses should be selected based on previous toxicity studies.
-
Sample Collection: At various time points post-dosing, biological samples are collected. These include blood, adipose tissue, liver, kidney, brain, and excreta (urine and feces).
-
Sample Preparation: Tissues are homogenized, and all samples undergo extraction and cleanup procedures to isolate the analytes of interest and remove interfering substances.
-
Chiral Analysis: The concentrations of (+)- and (-)-Oxy-chlordane are determined using a chiral gas chromatography-mass spectrometry (GC-MS) system.
-
Data Analysis: Toxicokinetic parameters such as absorption rate, volume of distribution, elimination half-life, and clearance are calculated for each enantiomer.
Analytical Methodology: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
The separation and quantification of (+)- and (-)-Oxy-chlordane enantiomers require specialized analytical techniques. Chiral GC-MS is the method of choice.
-
Principle: A gas chromatograph equipped with a chiral stationary phase (CSP) column is used to separate the enantiomers based on their differential interactions with the CSP. The separated enantiomers are then detected and quantified by a mass spectrometer.
-
Column: A common CSP for this application is a cyclodextrin-based column.
-
Detection: Mass spectrometry provides high sensitivity and selectivity, allowing for the accurate quantification of each enantiomer even at low concentrations in complex biological matrices.
Conclusion and Future Directions
The toxicokinetics of this compound in mammalian models are characterized by stereoselective processes at multiple levels, including its formation from parent chlordane isomers and its subsequent distribution and elimination. The selective depletion of the (+)-enantiomer, particularly in male rats, is a key finding with important implications for risk assessment. The pronounced gender differences in the clearance of oxy-chlordane highlight the need to consider sex as a biological variable in toxicological studies of this and other persistent organic pollutants.
A significant knowledge gap remains concerning the absolute quantitative toxicokinetic parameters of individual (+)- and (-)-Oxy-chlordane enantiomers. Future research should focus on studies that specifically quantify the concentrations of each enantiomer in various tissues and excreta over time. This will allow for the development of more accurate and comprehensive toxicokinetic models for this compound and a better understanding of the potential health risks associated with exposure to this chiral environmental contaminant. Such data are crucial for refining human health risk assessments and for making informed regulatory decisions.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alameed.edu.iq [alameed.edu.iq]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective and gender-dependent depletion of chlordane compounds from rat tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Absorption and Distribution of (+)-Oxy-chlordane in Rats
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the absorption and distribution of (+)-Oxy-chlordane, a persistent and toxic metabolite of the organochlorine pesticide chlordane, in rat models. The information is compiled from various toxicological studies to assist researchers in understanding the pharmacokinetics of this compound.
Absorption
This compound, being a lipophilic compound, is readily absorbed in rats following oral administration. Studies on the parent compound, chlordane, indicate rapid absorption from the gastrointestinal tract, with peak blood levels of radioactivity observed 2–4 hours after administration of oral doses ranging from 0.1 to 1 mg/kg.[1] While specific absorption rates for this compound are not detailed in the available literature, its formation from parent chlordane isomers and its subsequent detection in various tissues confirms its systemic availability after oral exposure.
Distribution
Following absorption, this compound, along with other chlordane metabolites, is distributed throughout the body. The distribution pattern is largely dictated by the compound's high lipophilicity, leading to significant accumulation in adipose tissue.
2.1. Tissue Distribution Pattern
Initial distribution after exposure to chlordane is highest in the liver and kidneys.[2][3][4] Subsequently, chlordane and its metabolites, including this compound, are redistributed and accumulate in tissues with high lipid content. The general pattern of distribution in descending order of concentration is:
This distribution pattern appears to be independent of the dose size or whether the exposure is from a single or multiple doses.[2]
2.2. Bioaccumulation in Adipose Tissue
The most striking feature of this compound's distribution is its propensity to bioaccumulate in adipose tissue.[5] Studies have shown that oxychlordane persists in body fat as the predominant chlordane residue.[2] The accumulation in fat is dependent on the duration of exposure.[2] For instance, in rats treated with technical chlordane by gavage, dose-related increases in oxychlordane concentrations were observed in adipose tissue.[1] Notably, female rats have been observed to have higher levels of chlordane-related compounds in their fat than males.[1]
2.3. Quantitative Distribution Data
The following tables summarize quantitative data on the distribution of chlordane and its metabolites, including oxychlordane, in various rat tissues from key studies.
Table 1: Tissue Distribution of Radioactivity 1 Day After a Single Oral Dose of Radiolabeled cis- and trans-Chlordane in Rats
| Dose (mg/kg) | Fat (µg/g) | Liver (µg/g) | Kidney (µg/g) | Brain (µg/g) | Muscle (µg/g) |
| 0.05 | Highest | Higher | High | Low | Lower |
| 1.0 | Highest | Higher | High | Low | Lower |
Source: Adapted from Barnett and Dorough, 1974.[2] (Note: Specific values were not available in the summary, hence the qualitative description based on the source).
Table 2: Accumulation of Chlordane and Metabolites in the Fat of Rats After Gavage Treatment with Technical Chlordane
| Duration of Treatment | Daily Dose (µg/kg) | Concentration in Fat (µg/g wet tissue) |
| 7 days | 10 | 30.4 |
| 14 days | 10 | 77.4 |
Source: Takeda et al., 1984.[2]
Table 3: Peak Levels of Radioactivity in Tissues After a Single Oral Dose of Radiolabeled γ-Chlordane in Rats
| Tissue | Time to Peak (Low Dose - 0.05 mg/kg) | Time to Peak (High Dose - 10 mg/kg) |
| Liver | 2-4 hours | 2-4 hours |
| Kidney | 2-4 hours | 2-4 hours |
| Adipose Tissue | 4 days | 16 hours |
Source: Ohno et al., 1986.[2]
Table 4: Elimination Half-Lives of Radioactivity from Tissues After a Single Oral Dose of γ-Chlordane in Rats
| Tissue | Elimination Phase | Half-Life (Low Dose - 0.05 mg/kg) | Half-Life (High Dose - 10 mg/kg) |
| Liver | Initial (Rapid) | 5.9 - 9.6 hours | 5.9 - 9.6 hours |
| Terminal (Slow) | 4.4 - 5.0 days | 4.4 - 5.0 days | |
| Kidney | Initial (Rapid) | 5.9 - 9.6 hours | 5.9 - 9.6 hours |
| Terminal (Slow) | 4.4 - 5.0 days | 4.4 - 5.0 days | |
| Adipose Tissue | Monophasic | 9.1 days | 8.4 days |
| Skin | Monophasic | 15.2 days | 10.4 days |
Source: Ohno et al., 1986.[2]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the general methodologies employed in the studies of this compound absorption and distribution in rats.
3.1. Animal Models
-
Species: Male and female rats of various strains, including Sprague-Dawley and Fischer 344, have been used.[6][7]
-
Housing: Animals are typically housed in controlled environments with regulated temperature, humidity, and light-dark cycles. Standard laboratory chow and water are provided ad libitum, except when fasting is required for specific procedures.
3.2. Administration of this compound
-
Route of Administration: Oral administration is the most common route for studying absorption and distribution, reflecting a primary route of environmental exposure. This is typically achieved through:
-
Dosage: Doses have ranged from as low as 0.01 mg/kg body weight/day in subchronic studies to higher doses in acute toxicity studies.[4] Both single-dose and repeated-dose studies have been conducted.[2]
-
Use of Radiolabeled Compounds: To trace the compound's fate in the body, studies often utilize radiolabeled chlordane isomers (e.g., with ¹⁴C).[2]
3.3. Sample Collection
-
Tissues: At specified time points after dosing, rats are euthanized, and various tissues are collected. These commonly include:
-
Fat (e.g., perirenal, subcutaneous)
-
Liver
-
Kidneys
-
Brain
-
Muscle
-
Blood (collected via cardiac puncture or other methods)
-
Skin
-
-
Excreta: Urine and feces are often collected using metabolism cages to study the excretion pathways.[2]
-
Sample Handling: Collected tissues are weighed and then either processed immediately or stored frozen (e.g., at -20°C or -80°C) until analysis to prevent degradation of the analytes.
3.4. Analytical Methodology
-
Extraction: this compound and other lipophilic metabolites are extracted from the tissue homogenates using organic solvents. Common techniques include liquid-liquid extraction or solid-phase extraction (SPE) to isolate the compounds of interest from the biological matrix.
-
Cleanup: The extracts are often subjected to a cleanup step to remove interfering substances like lipids. This may involve techniques such as florisil column chromatography.
-
Quantification: The concentration of this compound and other metabolites is typically determined using:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly sensitive and specific method for identifying and quantifying organochlorine pesticides.[8][9]
-
Liquid Scintillation Counting: For studies using radiolabeled compounds, the amount of radioactivity in each tissue is measured to determine the concentration of the compound and its metabolites.[2]
-
Visualizations
4.1. Signaling Pathways and Logical Relationships
The metabolism of chlordane isomers to the persistent metabolite this compound is a critical pathway influencing its distribution and toxicity.
Caption: Metabolic conversion of chlordane isomers to Oxy-chlordane and its subsequent distribution.
4.2. Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the absorption and distribution of this compound in rats.
Caption: Standard experimental workflow for in-vivo pharmacokinetic studies in rats.
References
- 1. Tissue collection [protocols.io]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Metabolism of chlordane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicity of the chlordane metabolite oxychlordane in female rats: clinical and histopathological changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rais.ornl.gov [rais.ornl.gov]
- 6. 737. Chlordane (Pesticide residues in food: 1986 evaluations Part II Toxicology) [inchem.org]
- 7. Chlordane: thirty-month tumorigenicity and chronic toxicity test in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct sample introduction GC-MS/MS for quantification of organic chemicals in mammalian tissues and blood extracted with polymers without clean-up - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gas chromatography–mass spectrometry based sensitive analytical approach to detect and quantify non-polar pesticides accumulated in the fat tissues of domestic animals - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Metabolic Pathways of Chlordane to (+)-Oxychlordane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the metabolic transformation of chlordane, a persistent organochlorine pesticide, into its metabolite, (+)-oxychlordane. This document outlines the enzymatic pathways, presents quantitative data from key studies, details relevant experimental protocols, and provides visualizations of the metabolic and experimental processes.
Introduction
Chlordane is a complex mixture of chlorinated hydrocarbons, primarily composed of cis- and trans-chlordane isomers.[1] Due to its persistence in the environment and its tendency to bioaccumulate, understanding its metabolic fate is crucial for assessing its toxicological impact.[2] One of the key metabolic products is oxychlordane, a persistent and toxic metabolite that is frequently detected in biological samples, including human adipose tissue.[3][4][5] The biotransformation of chlordane to oxychlordane is a stereoselective process, often resulting in an enrichment of the (+)-enantiomer. This guide focuses on the cytochrome P450-mediated pathways responsible for this conversion.
The Metabolic Pathway of Chlordane to Oxychlordane
The metabolic conversion of chlordane to oxychlordane is a multi-step process primarily occurring in the liver and is mediated by cytochrome P450 (CYP) enzymes.[4] Specifically, CYP2B and CYP3A isoforms have been identified as key players in this transformation.[6] The formation of oxychlordane is considered a minor, yet significant, metabolic route.[6]
The proposed pathway is as follows:
-
Hydroxylation: Both cis- and trans-chlordane undergo hydroxylation at the C-3 position to form 3-hydroxychlordane. This initial step is catalyzed by CYP enzymes.[6]
-
Dehydration: The resulting 3-hydroxychlordane is unstable and undergoes dehydration (loss of a water molecule) to form the intermediate, 1,2-dichlorochlordene (DCC).[6][7]
-
Epoxidation: Finally, DCC is epoxidized by CYP enzymes to yield oxychlordane.[6]
This metabolic process is enantioselective, meaning that the enzymes preferentially metabolize one enantiomer of chlordane over the other, leading to the formation of an enriched enantiomeric mixture of oxychlordane.[6][8] Studies have shown that the specific CYP isoform involved influences the stereochemical outcome of the reaction.[6][9] For instance, CYP2B enzymes have been shown to preferentially lead to the formation of (-)-oxychlordane.[6]
Quantitative Data
The enantioselective metabolism of chlordane has been quantified in several studies. The tables below summarize data from a key study investigating the metabolism of cis- and trans-chlordane by rat liver microsomes with varying P450 enzyme compositions.[6]
Table 1: Formation of Oxychlordane and 1,2-Dichlorochlordene (DCC) from trans-Chlordane
| Microsomal Preparation | Parent Compound Depletion (%) | Oxychlordane Formed (pmol) | DCC Formed (pmol) | Oxychlordane Enantiomeric Fraction (EF) |
| Control (Corn Oil) | 28 ± 2 | 10 ± 1 | 24 ± 4 | 0.89 ± 0.01 |
| CYP3A Induced (DX) | 59 ± 4 | 22 ± 1 | 63 ± 11 | 0.86 ± 0.01 |
| CYP2B Induced (PB) | 88 ± 1 | 37 ± 3 | 120 ± 19 | 0.45 ± 0.01 |
| Data are presented as mean ± standard deviation (n=3). Data extracted from Kania and Lehmler, 2013.[6] |
Table 2: Formation of Oxychlordane and 1,2-Dichlorochlordene (DCC) from cis-Chlordane
| Microsomal Preparation | Parent Compound Depletion (%) | Oxychlordane Formed (pmol) | DCC Formed (pmol) | Oxychlordane Enantiomeric Fraction (EF) |
| Control (Corn Oil) | 12 ± 1 | 3 ± 1 | 13 ± 2 | 0.61 ± 0.02 |
| CYP3A Induced (DX) | 25 ± 2 | 6 ± 1 | 24 ± 4 | 0.60 ± 0.01 |
| CYP2B Induced (PB) | 68 ± 2 | 20 ± 2 | 87 ± 14 | 0.48 ± 0.01 |
| Data are presented as mean ± standard deviation (n=3). Data extracted from Kania and Lehmler, 2013.[6] |
These data highlight that trans-chlordane is more readily metabolized than cis-chlordane.[6] Furthermore, the induction of specific CYP450 isoforms significantly alters the rate of metabolism and the enantiomeric composition of the resulting oxychlordane.[6][9]
Experimental Protocols
The in vitro study of chlordane metabolism typically involves the use of liver microsomes, which are fractions of the endoplasmic reticulum containing a high concentration of CYP enzymes.[10][11]
4.1 Preparation of Rat Liver Microsomes
Liver microsomes can be prepared from untreated rats (control) or rats pretreated with inducers of specific CYP isoforms, such as phenobarbital (PB) for CYP2B and dexamethasone (DX) for CYP3A.[6] The general procedure involves liver homogenization, followed by differential centrifugation to isolate the microsomal fraction. The protein concentration of the microsomal preparation is determined using a standard method, such as the bicinchoninic acid (BCA) assay.
4.2 In Vitro Microsomal Incubation Assay
A typical experimental protocol for assessing chlordane metabolism is as follows:
-
Incubation Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4). The mixture contains the liver microsomes, the chlordane isomer (substrate), and a cofactor regenerating system.[12] A common choice is an NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure a continuous supply of NADPH for CYP450 activity.[12]
-
Initiation of Reaction: The reaction is initiated by the addition of the chlordane isomer to the pre-warmed incubation mixture (typically at 37°C).[10]
-
Incubation: The mixture is incubated for a defined period (e.g., 60 minutes) with gentle shaking.[10]
-
Termination of Reaction: The reaction is stopped by the addition of a quenching solvent, such as a mixture of acetone and hexane.
-
Extraction of Analytes: The chlordane and its metabolites are extracted from the aqueous mixture using a suitable organic solvent (e.g., hexane). The organic phase is then separated, dried, and concentrated.
-
Analysis: The extracted analytes are analyzed by gas chromatography-mass spectrometry (GC-MS) or gas chromatography with electron-capture detection (GC-ECD).[5] Chiral chromatography is necessary to determine the enantiomeric fractions of the metabolites.[6]
Conclusion
The metabolic transformation of chlordane to oxychlordane is a complex, multi-step process mediated by cytochrome P450 enzymes. The pathway proceeds through a 1,2-dichlorochlordene intermediate and is highly dependent on the specific CYP isoforms present, which influences both the rate of metabolism and the stereochemical composition of the final oxychlordane product. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the toxicology and metabolic fate of chlordane and its metabolites. A thorough understanding of these pathways is essential for professionals in toxicology, environmental science, and drug development.
References
- 1. Chlordane and Heptachlor - Occupational Exposures in Insecticide Application, and Some Pesticides - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. npic.orst.edu [npic.orst.edu]
- 3. rais.ornl.gov [rais.ornl.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. publications.iarc.who.int [publications.iarc.who.int]
- 6. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxychlordane | C10H4Cl8O | CID 13785700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Research Portal [iro.uiowa.edu]
- 9. researchgate.net [researchgate.net]
- 10. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 11. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mttlab.eu [mttlab.eu]
An In-depth Technical Guide on the Environmental Degradation and Persistence of (+)-Oxy-chlordane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-Oxy-chlordane, a persistent and bioaccumulative metabolite of the organochlorine pesticide chlordane, poses significant environmental and health concerns. This technical guide provides a comprehensive overview of the current scientific understanding of its environmental degradation, persistence, bioaccumulation, and toxicological effects. Due to its chemical stability, this compound is highly resistant to environmental degradation, leading to its long-range transport and accumulation in various environmental matrices and biota. This document details the experimental protocols for its analysis and discusses the signaling pathways implicated in its toxicity, offering a critical resource for researchers and professionals in environmental science and drug development.
Environmental Fate and Persistence
This compound is not directly released into the environment but is formed through the metabolic oxidation of chlordane isomers, primarily cis- and trans-chlordane, in organisms and through abiotic processes. Its chemical structure confers high stability, making it resistant to degradation.
Abiotic Degradation
Photodegradation: In the atmosphere, vapor-phase oxychlordane is expected to degrade through reactions with photochemically-produced hydroxyl radicals, with an estimated atmospheric half-life of approximately 5 days.[1] While photodegradation of chlordane has been observed in solution, specific data on the quantum yield and photodegradation rates of this compound in aqueous environments are limited.[2] Chlordane in soil, however, has been shown to be resistant to photodegradation.[2]
Hydrolysis: Organochlorine pesticides, including chlordane and its metabolites, are generally resistant to hydrolysis under typical environmental pH conditions.[3] No significant hydrolysis of this compound is expected in aquatic environments.
Biotic Degradation
Microbial degradation is a primary pathway for the breakdown of many organic pollutants. However, oxychlordane is known to be metabolically inert and accumulates in microorganisms.[4] Studies on the microbial degradation of chlordane have shown that while some bacteria, such as Streptomyces species, can degrade the parent compound under aerobic conditions, oxychlordane often persists as a terminal residue.[5] Under anaerobic conditions in river sediments, trans-chlordane and cis-chlordane show limited to moderate degradation, while oxychlordane's degradation potential is expected to be even lower.[6]
Quantitative Data on Persistence
Quantitative data on the persistence of this compound is scarce, with most studies focusing on the technical chlordane mixture. The available data indicates a high degree of persistence across all environmental compartments.
| Parameter | Matrix | Value | Conditions/Notes |
| Half-life (t½) | |||
| Chlordane | Soil | 37 - 3500 days | Varies with soil type, temperature, and microbial activity.[7][8] |
| Chlordane (estimated) | Soil | ~4 years | General estimate. |
| Oxychlordane (estimated) | Atmosphere | ~5 days | Based on reaction with hydroxyl radicals.[1] |
| Chlordane | Water | > 8 weeks | In a river die-away test, 85% remained after 8 weeks.[9] |
| Organic Carbon-Water Partitioning Coefficient (Koc) | |||
| Oxychlordane (estimated) | Soil/Sediment | 8,133 | Indicates very low mobility in soil and strong adsorption to sediment.[1] |
Bioaccumulation and Biomagnification
The lipophilic nature of this compound leads to its significant bioaccumulation in the fatty tissues of organisms. This property, combined with its resistance to metabolic degradation, results in its biomagnification through aquatic and terrestrial food webs.
Bioconcentration and Bioaccumulation Factors
Specific bioconcentration factor (BCF) and bioaccumulation factor (BAF) values for this compound are not widely reported. However, an estimated BCF of 15,878 for oxychlordane indicates a very high potential for bioconcentration in aquatic organisms.[10] A study on Daphnia magna reported a bioaccumulation factor of 10,600 (wet weight) for the chlordane mixture.[11] Enantioselective bioaccumulation has been observed for chlordane compounds, with different enantiomers accumulating to varying extents in different species and tissues.[12][13][14]
| Parameter | Organism | Value | Notes |
| BCF (estimated) | Aquatic Organisms | 15,878 | For oxychlordane.[10] |
| BAF | Daphnia magna | 10,600 (wet weight) | For technical chlordane.[11] |
Experimental Protocols
Sample Collection, Extraction, and Analysis
The analysis of this compound in environmental samples typically involves solvent extraction, extract cleanup to remove interfering substances, and instrumental analysis by gas chromatography.
4.1.1 Sample Preparation Workflow
4.1.2 Detailed Methodologies
-
Soil and Sediment Extraction (USEPA Method 3540C - Soxhlet Extraction):
-
A 10-30 g air-dried and homogenized sample is mixed with anhydrous sodium sulfate to form a free-flowing powder.
-
The sample is placed in a thimble and extracted for 16-24 hours with an appropriate solvent mixture (e.g., hexane/acetone 1:1) in a Soxhlet apparatus.
-
The extract is then concentrated using a Kuderna-Danish (K-D) apparatus.
-
-
Water Extraction (USEPA Method 3510C - Separatory Funnel Liquid-Liquid Extraction):
-
A 1 L water sample is adjusted to a pH of 5-9.
-
The sample is serially extracted three times with 60 mL portions of a suitable solvent like dichloromethane.
-
The extracts are combined, dried over anhydrous sodium sulfate, and concentrated.
-
-
Extract Cleanup (USEPA Method 3620C - Florisil Cleanup):
-
A glass column is packed with activated Florisil.
-
The concentrated extract is applied to the column.
-
Elution is performed with solvents of increasing polarity to separate interferences from the analytes. Fractions are collected and may be concentrated further.
-
-
Instrumental Analysis (USEPA Method 8081B/1699):
-
Gas Chromatography-Electron Capture Detection (GC-ECD): A cost-effective and sensitive method for screening organochlorine pesticides. Confirmation on a second column with a different stationary phase is recommended.
-
Gas Chromatography-Mass Spectrometry (GC-MS/MS): Provides definitive identification and quantification of analytes based on their mass spectra and retention times. Isotope dilution techniques using labeled internal standards can improve accuracy and precision (as in EPA Method 1699).[1]
-
Microbial Degradation Assessment (Adapted from OECD 307)
-
Soil/Sediment Collection and Characterization: Collect samples from a relevant site and characterize properties such as pH, organic carbon content, and microbial biomass.
-
Test Setup: In flasks, incubate a known mass of soil or sediment with a solution of this compound (radiolabeled or non-labeled) at a specific concentration. Maintain controlled temperature and moisture content. For aerobic studies, ensure adequate aeration. For anaerobic studies, purge with an inert gas and seal the flasks.
-
Sampling and Analysis: At regular intervals, sacrifice replicate flasks. Extract the soil/sediment and analyze for the concentration of the parent compound and potential transformation products using GC-MS.
-
Data Analysis: Plot the concentration of this compound over time and calculate the degradation rate and half-life (DT50).
Photodegradation Assessment
-
Solution Preparation: Prepare a solution of this compound in purified water or a relevant environmental water matrix.
-
Irradiation: Irradiate the solution with a light source that simulates natural sunlight (e.g., a xenon arc lamp). Use a chemical actinometer to measure the light intensity.
-
Sampling and Analysis: At various time points, take aliquots of the solution and analyze for the concentration of this compound using HPLC or GC-MS.
-
Quantum Yield Calculation: The quantum yield (Φ) can be determined by comparing the degradation rate of this compound to that of the actinometer.
Toxicological Effects and Signaling Pathways
This compound, and chlordane in general, are associated with a range of toxic effects, including neurotoxicity, hepatotoxicity, and endocrine disruption.
Oxidative Stress and Mitochondrial Dysfunction
Exposure to chlordane has been linked to the induction of oxidative stress through the generation of reactive oxygen species (ROS). This can lead to cellular damage, including lipid peroxidation and DNA damage. Studies on cis-chlordane have shown that it can induce mitochondrial dysfunction in motor neurons, leading to decreased oxygen consumption, loss of mitochondrial membrane potential, and increased ROS production.
Endocrine Disruption
Chlordane and its metabolites are recognized as endocrine-disrupting chemicals (EDCs). They can interfere with the normal functioning of the endocrine system by interacting with various nuclear receptors.
5.2.1 Aryl Hydrocarbon Receptor (AhR) Signaling
The AhR is a ligand-activated transcription factor that mediates the toxicity of many environmental contaminants. While not a classical ligand, some organochlorines can activate the AhR signaling pathway, leading to the expression of genes involved in xenobiotic metabolism, such as cytochrome P450 enzymes (e.g., CYP1A1). This can sometimes lead to the production of more toxic metabolites and contribute to oxidative stress.[15][16]
5.2.2 Estrogen-Related Receptor Alpha-1 (ERRα-1) Antagonism
Chlordane has been shown to act as an antagonist for the orphan nuclear receptor ERRα-1. By inhibiting the constitutive activity of ERRα-1, chlordane can disrupt the expression of target genes involved in energy metabolism and other cellular processes.
Conclusion and Future Directions
This compound is a highly persistent and bioaccumulative environmental contaminant. Its resistance to degradation processes leads to its long-term presence in the environment and accumulation in food webs, posing a risk to wildlife and human health. While analytical methods for its detection are well-established, there is a clear need for more research to obtain precise quantitative data on the environmental half-life and bioaccumulation of the individual (+)-enantiomer. Furthermore, a more detailed understanding of the specific molecular interactions of this compound with signaling pathways is crucial for a comprehensive risk assessment and for the development of potential remediation strategies. This guide serves as a foundational resource for researchers to build upon in addressing these knowledge gaps.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Degradation of chlorinated organic compounds by microbial mats (Conference) | OSTI.GOV [osti.gov]
- 5. Biodegradation of chlordane and hexachlorobenzenes in river sediment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pesticide Half-life [npic.orst.edu]
- 7. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 8. Route and rate of degradation in soil – aerobic and anaerobic soil metabolism | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 9. Reproductive effects and bioaccumulation of chlordane in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantiomeric enrichment of chiral pesticides in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aryl Hydrocarbon Receptor in Oxidative Stress as a Double Agent and Its Biological and Therapeutic Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AhR signalling and dioxin toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
The Bioaccumulation of (+)-Oxy-chlordane in Aquatic Food Webs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bioaccumulation of (+)-Oxy-chlordane, a persistent and toxic metabolite of the organochlorine pesticide chlordane, within aquatic food webs. Due to its lipophilic nature and resistance to degradation, oxy-chlordane poses a significant threat to aquatic ecosystems, biomagnifying to high concentrations in top predators. This document synthesizes key quantitative data, details common experimental protocols for its study, and illustrates the pathways of its accumulation.
Quantitative Data on Oxy-chlordane Bioaccumulation
The bioaccumulation and biomagnification of oxy-chlordane are typically quantified through metrics such as concentration in tissues (often lipid-normalized), Bioconcentration Factors (BCFs), Biomagnification Factors (BMFs), and Trophic Magnification Factors (TMFs). A TMF greater than 1 indicates that the chemical biomagnifies through the food web.[1][2] The following table summarizes quantitative data from various studies on chlordane compounds, with a focus on oxy-chlordane, in aquatic organisms.
| Species/Matrix | Trophic Level | Compound(s) | Concentration (ng/g lipid weight, unless otherwise noted) | Trophic Magnification Factor (TMF) / Food Web Magnification Factor (FWMF) | Reference |
| Seawater | 0 | Oxychlordane (OXY), other chlordane congeners | Near racemic enantiomer fractions (EF = 0.50) | Not Applicable | [3][4] |
| Zooplankton (e.g., Calanus spp.) | 1 | Oxychlordane (OXY), other chlordane congeners | Near racemic enantiomer fractions (EF = 0.50) | Not Applicable | [3][4] |
| Arctic Cod (Boreogadus saida) | 2 | Oxychlordane (OXY), other chlordane congeners | Near racemic enantiomer fractions (EF = 0.50) | Not Applicable | [3][4] |
| Blue Mussel (Mytilus edulis) | 2 | ΣChlordane | 10 - 36 | Not specified | [5] |
| Butterfish (Pholis gunnellus) | 3 | ΣChlordane | 10 - 36 | Not specified | [5] |
| Ringed Seal (Phoca hispida) | 4 | Oxychlordane (OXY) | Non-racemic enantiomer fractions (EF ≠ 0.50) | Not specified, but oxychlordane is formed in this species | [6] |
| Beluga Whale (Delphinapterus leucas) | 4-5 | Oxychlordane (OXY) | Non-racemic enantiomer fractions (EF ≠ 0.50) | Not specified | [3][4] |
| Bowhead Whale (Balaena mysticetus) | 4-5 | Oxychlordane (OXY) | Non-racemic enantiomer fractions (EF ≠ 0.50) in blubber | Not specified | [3][4] |
| Black Guillemot (Cepphus grylle) | 4 | ΣChlordane | 10 - 36 | Not specified | [5] |
| Polar Bear (Ursus maritimus) | 5 | Oxychlordane (OXY) | Present as a major metabolite | Overall fish-to-bear biomagnification factor for total chlordane compounds of 44.2 | [7] |
| Arctic Marine Food Web (general) | Varied | Oxychlordane (OXY) | Not specified | 2.12 (without birds) | [1] |
| Arctic Marine Food Web (general) | Varied | Oxychlordane (OXY) | Not specified | 9.61 (with seabirds) | [1] |
Experimental Protocols
The analysis of this compound and other chiral organochlorine pesticides in environmental samples requires meticulous and sensitive analytical procedures. The following sections outline a typical workflow from sample collection to analysis.
Sample Collection and Preparation
-
Water: Large volume water samples (e.g., 100 L) are collected and processed to extract organochlorine compounds.[3]
-
Biota: Organisms from different trophic levels, such as zooplankton, fish, and marine mammals, are collected.[3][4] Tissues with high lipid content, such as blubber and liver, are often targeted for analysis as chlordane and its metabolites are lipophilic.[3][6]
-
Homogenization and Extraction: Tissue samples are homogenized. A subsample is typically taken for lipid content determination. The main sample is mixed with a drying agent like sodium sulfate and extracted using organic solvents such as dichloromethane or a hexane/dichloromethane mixture in a Soxhlet apparatus or via accelerated solvent extraction.
Sample Cleanup
Crude extracts contain lipids and other co-extracted substances that can interfere with chromatographic analysis. Cleanup is a critical step to remove these interferences.
-
Gel Permeation Chromatography (GPC): This technique is commonly used to separate the target analytes from high-molecular-weight lipids.
-
Silica Gel/Florisil Column Chromatography: Extracts are passed through columns packed with silica gel or Florisil to separate compounds based on their polarity. Different solvent mixtures are used to elute fractions containing the analytes of interest.
Instrumental Analysis
Enantiomer-specific analysis is crucial for understanding the fate and bioaccumulation of chiral compounds like this compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for the quantification of chlordane compounds.[6]
-
Chiral Stationary Phases: To separate the enantiomers of oxy-chlordane, a gas chromatograph is equipped with a capillary column coated with a chiral stationary phase, most commonly cyclodextrin derivatives.[8][9]
-
Detection: An electron capture detector (ECD) or a mass spectrometer is used for detection. Mass spectrometry, especially in negative chemical ionization (NCI) mode, provides high sensitivity and selectivity for chlorinated compounds.[10]
Signaling Pathways and Logical Relationships
The bioaccumulation of this compound is a multi-step process involving environmental partitioning, uptake by organisms, metabolic transformation, and trophic transfer. The enantioselective nature of these processes is a key aspect.
Biotransformation of Chlordane
Technical chlordane, which was released into the environment as a racemic mixture, is metabolized by organisms into various compounds, with oxy-chlordane being a major and persistent metabolite.[10][11] This biotransformation is often enantioselective, meaning one enantiomer is metabolized or accumulates preferentially over the other.[10] This process is primarily mediated by cytochrome P450 (CYP) enzymes, such as CYP2B and CYP3A isoforms, in the liver of vertebrates.[10] The enantiomeric enrichment of oxy-chlordane in higher trophic level organisms indicates that these biological processes are a significant factor in its bioaccumulation.[10]
Trophic Transfer and Biomagnification
The logical flow of this compound through an aquatic food web begins with its uptake from the environment by lower-trophic-level organisms.[12] As these organisms are consumed by predators, the compound is transferred up the food chain. Due to its persistence and lipophilicity, it is not easily eliminated and thus accumulates in the tissues of organisms at successively higher trophic levels.[12][13] This process of biomagnification leads to the highest concentrations in apex predators.[12][14]
Visualizations
The following diagrams illustrate the key processes involved in the bioaccumulation of this compound.
Caption: Bioaccumulation and biotransformation pathway of chlordane.
Caption: General experimental workflow for oxy-chlordane analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Trophic magnification factors: considerations of ecology, ecosystems, and study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantiomer‐specific biomagnification of α‐Hexachlorocyclohexane and selected chiral chlordane‐related compounds within an arctic marine food web | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 4. Enantiomer‐specific biomagnification of α‐Hexachlorocyclohexane and selected chiral chlordane‐related compounds within an arctic marine food web | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 5. Bioaccumulation and biomagnification of organochlorines in a marine food web at a pristine site in Iceland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Enantioselective Bioaccumulation of Chiral Chlordane and -HCH Contaminants in the Polar Bear Food Chain [diva-portal.org]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oxychlordane | C10H4Cl8O | CID 13785700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Enantiomer‐specific biomagnification of α‐Hexachlorocyclohexane and selected chiral chlordane‐related compounds within an arctic marine food web | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 13. Biomagnification in marine systems: the perspective of an ecologist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Long-Range Atmospheric Transport of (+)-Oxy-chlordane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chlordane is a persistent organic pollutant (POP) that was used extensively as a pesticide until its ban in most countries.[1] It is a complex mixture of various compounds and isomers, many of which are chiral.[2] Oxy-chlordane (OXY) is a primary and highly stable metabolite of chlordane's main components, cis- and trans-chlordane.[3][4] Due to its persistence and semi-volatile nature, oxy-chlordane is subject to long-range atmospheric transport (LRAT), leading to its detection in remote ecosystems like the Arctic, far from its original sources.[5][6]
Oxy-chlordane is a chiral molecule, existing as two non-superimposable mirror images or enantiomers: (+)-Oxy-chlordane and (-)-Oxy-chlordane. While enantiomers have identical physicochemical properties, they can exhibit different biological activities and degradation rates.[7] The enantiomeric fraction (EF), defined as the ratio of the concentration of the (+) enantiomer to the sum of both enantiomers [EF = (+)/((+)+(-))], is a critical tool for assessing the fate and processing of chiral compounds. An EF of 0.5 indicates a racemic mixture (equal parts of both enantiomers), whereas deviations suggest that enantioselective processes have occurred.
This guide provides a detailed technical overview of the formation, atmospheric transport, and environmental fate of this compound, presenting key quantitative data, experimental methodologies, and process visualizations to support advanced research.
Physicochemical Properties of Oxy-chlordane
The potential for a chemical to undergo long-range transport is governed by its physical and chemical properties. Oxy-chlordane's characteristics, such as its low water solubility, moderate vapor pressure, and high octanol-air partition coefficient, make it susceptible to the "grasshopper effect," allowing it to travel vast distances in the atmosphere.[8]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₄Cl₈O | [4] |
| Molecular Weight | 423.7 g/mol | [4] |
| Vapor Pressure (at 25°C) | 6.9 x 10⁻⁶ mm Hg (estimated) | [4] |
| Water Solubility (at 25°C) | 0.056 mg/L (for cis:trans chlordane) | [9] |
| Log K_ow (Octanol-Water Partition Coeff.) | 5.83 (estimated) | [4] |
| Henry's Law Constant (at 25°C) | 4.85 x 10⁻⁵ atm-m³/mol | [9] |
| Atmospheric Half-Life | ~5 days (vapor-phase reaction with OH radicals) | [4] |
Formation and Sources of this compound
Oxy-chlordane is not a component of technical chlordane; it is formed in the environment through the metabolic transformation of parent chlordane compounds.[3] The enrichment of this compound in the environment is a direct result of enantioselective metabolism.
Formation Pathway: The primary precursors to oxy-chlordane are trans-chlordane and cis-chlordane. In biological systems, including soil microorganisms and mammals, these compounds are metabolized by cytochrome P450 (CYP) enzymes.[3] Studies using rat liver microsomes have demonstrated that this metabolic process is enantioselective. For instance, microsomes induced with phenobarbital (which upregulates CYP2B enzymes) showed a significant enrichment of this compound (EF > 0.5) when metabolizing trans-chlordane.[3] This indicates a preferential formation or slower degradation of the (+) enantiomer.
Environmental Sources: The primary source of chlordane-related compounds to the atmosphere, following their widespread ban, is the volatilization from historically contaminated soils.[1][10] Enantioselective degradation by soil microbes can alter the enantiomeric signature of the parent compounds before volatilization. The subsequent atmospheric transport of this "weathered" and non-racemic mixture contributes to the chiral signatures observed in remote regions.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chiral pesticides: identification, description, and environmental implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxychlordane | C10H4Cl8O | CID 13785700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. amap.no [amap.no]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Table 4-2, Physical and Chemical Properties of Chlordane - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
Enantioselective Fate of (+)-Oxy-chlordane in Soil Ecosystems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxy-chlordane, a persistent and bioaccumulative metabolite of the organochlorine pesticide chlordane, is a significant environmental contaminant. As a chiral compound, it exists as two enantiomers, (+)-Oxy-chlordane and (-)-Oxy-chlordane. While manufactured and applied as a racemic mixture, studies have revealed that the enantiomeric composition of Oxy-chlordane residues in soil often deviates from the original 1:1 ratio. This enantioselectivity is primarily attributed to microbial degradation processes within the soil ecosystem, where microorganisms preferentially metabolize one enantiomer over the other.[1] Understanding the enantioselective fate of this compound is crucial for accurate environmental risk assessment, elucidating degradation pathways, and developing potential bioremediation strategies. This technical guide provides an in-depth overview of the enantioselective behavior of this compound in soil, summarizing key quantitative data, detailing experimental protocols for its analysis, and visualizing the relevant processes.
Data Presentation: Enantiomeric Composition of Oxy-chlordane in Soils
The enantiomeric composition of Oxy-chlordane in soil is typically expressed as the Enantiomer Fraction (EF). The EF is calculated as the peak area of the (+)-enantiomer divided by the sum of the peak areas of the (+) and (-) enantiomers [EF = (+)/((+)+(-))]. An EF of 0.5 indicates a racemic mixture, while values deviating from 0.5 signify an excess of one enantiomer. The following table summarizes quantitative data on the enantiomeric composition of Oxy-chlordane found in various agricultural soils.
| Soil ID | Soil Type | Total Organic Carbon (%) | Enantiomer Ratio ((+)/(-)) | Enantiomer Fraction (EF) | Predominant Enantiomer | Reference |
| IA-1 | Silty Clay Loam | 3.4 | 1.11 | 0.526 | (+) | [1] |
| IA-2 | Silty Clay Loam | 3.1 | 1.03 | 0.507 | (+) | [1] |
| IA-3 | Silty Clay Loam | 2.8 | 0.94 | 0.485 | (-) | [1] |
| IL-1 | Silty Clay Loam | 2.5 | 1.25 | 0.556 | (+) | [1] |
| IL-2 | Silty Clay Loam | 2.2 | 1.15 | 0.535 | (+) | [1] |
| IN-1 | Silt Loam | 1.8 | 0.88 | 0.468 | (-) | [1] |
| IN-2 | Loam | 2.1 | 1.05 | 0.512 | (+) | [1] |
| MN-1 | Loam | 3.9 | 0.98 | 0.495 | Racemic | [1] |
| MN-2 | Clay Loam | 4.5 | 1.33 | 0.571 | (+) | [1] |
| OH-1 | Silt Loam | 2.3 | 1.12 | 0.528 | (+) | [1] |
| OH-2 | Silty Clay | 2.9 | 0.91 | 0.476 | (-) | [1] |
| WI-1 | Silt Loam | 3.2 | 1.00 | 0.500 | Racemic | [1] |
| WI-2 | Loam | 2.7 | 1.09 | 0.521 | (+) | [1] |
| Garden-1 | Loam | 5.1 | 1.18 | 0.541 | (+) | [1] |
| Garden-2 | Loam | 4.8 | 1.22 | 0.550 | (+) | [1] |
| AL-Agri | Various | N/A | N/A | >0.5 (enrichment of (+)) | (+) | [2] |
| AL-Cem | Various | N/A | N/A | >0.5 (enrichment of (+)) | (+) | [2] |
Experimental Protocols
The determination of the enantioselective fate of Oxy-chlordane in soil involves a multi-step process encompassing sample collection, extraction, cleanup, and chiral analysis. The following is a synthesized, detailed methodology based on established protocols.
Soil Sample Collection and Preparation
-
Sampling: Collect soil samples from the area of interest using a stainless-steel core sampler to a depth of 0-15 cm. Composite multiple sub-samples to obtain a representative sample of the area.
-
Storage: Transport samples to the laboratory in amber glass jars and store at -20°C until analysis to minimize microbial activity and analyte degradation.
-
Preparation: Prior to extraction, thaw the soil samples, remove any large debris (rocks, roots), and homogenize by sieving through a 2 mm mesh. Determine the moisture content by drying a sub-sample at 105°C to a constant weight.
Extraction of Oxy-chlordane from Soil
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is commonly employed for the extraction of organochlorine pesticides from soil.
-
Sample Weighing: Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Hydration: Add 8 mL of deionized water to the soil and vortex for 30 seconds to create a slurry.
-
Solvent Addition: Add 10 mL of acetonitrile containing 1% acetic acid.
-
Salting Out: Add a salt mixture of 4 g anhydrous magnesium sulfate and 1 g sodium chloride.
-
Extraction: Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes. The upper acetonitrile layer contains the extracted pesticides.
Extract Cleanup (Dispersive Solid-Phase Extraction - dSPE)
The crude extract requires cleanup to remove co-extracted matrix components that can interfere with the analysis.
-
Transfer: Transfer 6 mL of the acetonitrile supernatant to a 15 mL dSPE tube containing 900 mg of anhydrous magnesium sulfate, 150 mg of primary secondary amine (PSA), and 150 mg of C18 sorbent.
-
Cleanup: Vortex the dSPE tube for 1 minute.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Final Extract: The supernatant is the cleaned extract ready for analysis.
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The enantiomers of Oxy-chlordane are separated and quantified using a gas chromatograph coupled with a mass spectrometer and a chiral capillary column.
-
Instrument: Agilent 6890 GC coupled to a 5975 Mass Selective Detector or equivalent.
-
Chiral Column: BGB-172 (20% tert-butyldimethylsilyl-β-cyclodextrin in 15% cyanopropylphenyl/85% dimethylpolysiloxane) or equivalent (e.g., Betadex™ 120).
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 180°C.
-
Ramp 2: 2°C/min to 230°C, hold for 10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor for Oxy-chlordane: m/z 387, 389, 422.
-
-
Enantiomer Elution Order: On a BGB-172 column, the this compound enantiomer typically elutes before the (-)-Oxy-chlordane enantiomer. This should be confirmed with enantiomerically pure standards if available.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the conceptual microbial biotransformation of chlordane to Oxy-chlordane and the experimental workflow for the enantioselective analysis of Oxy-chlordane in soil.
Caption: Conceptual microbial biotransformation of chlordane to Oxy-chlordane in soil.
Caption: Experimental workflow for enantioselective analysis of Oxy-chlordane in soil.
Conclusion
The enantioselective fate of this compound in soil ecosystems is a complex process driven by microbial activity. The enrichment of one enantiomer over the other serves as a key indicator of biological degradation and can vary significantly depending on soil properties and microbial communities. The methodologies outlined in this guide provide a robust framework for the accurate determination of the enantiomeric composition of Oxy-chlordane in soil. Further research focusing on the specific microbial species and enzymatic pathways responsible for the enantioselective degradation of Oxy-chlordane will enhance our understanding of its environmental fate and contribute to the development of more effective risk assessment and remediation strategies for chlordane-contaminated sites.
References
Methodological & Application
Application Note: High-Sensitivity GC-MS/MS Method for the Detection of (+)-Oxy-chlordane in Human Serum
Abstract
This application note details a robust and sensitive method for the quantitative analysis of (+)-Oxy-chlordane in human serum using Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). The protocol provides a comprehensive workflow, including sample preparation through a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and clean-up, followed by analysis using a triple quadrupole GC-MS/MS system in Multiple Reaction Monitoring (MRM) mode. This method offers high selectivity and sensitivity, addressing challenges such as co-eluting interferences like heptachlor epoxide, making it suitable for clinical research and human biomonitoring studies.
Introduction
This compound is a persistent and bioaccumulative metabolite of the organochlorine pesticide chlordane. Due to its long half-life and potential for adverse health effects, monitoring its levels in human populations is of significant interest. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) provides the necessary selectivity and sensitivity for accurate quantification of this compound in complex biological matrices like human serum.[1] The use of MRM mode is particularly effective in reducing matrix interferences and ensuring reliable detection at low concentrations.[2] A critical analytical challenge is the potential for co-elution with heptachlor epoxide, which can lead to false positives if not addressed with selective MRM transitions.[3][4] This protocol outlines a validated method to overcome these challenges and achieve reliable quantification.
Experimental Protocols
Sample Preparation: Modified QuEChERS Extraction and Clean-up
This protocol employs a modified QuEChERS approach for the extraction of this compound from human serum.[5][6]
Materials:
-
Human serum sample
-
Reagent water (HPLC grade)
-
Acetonitrile (MeCN) containing internal standard (e.g., Triphenyl phosphate or ¹³C-labeled Oxy-chlordane)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
15 mL polypropylene centrifuge tubes
-
Push-through solid-phase extraction (SPE) clean-up cartridges (e.g., containing a primary secondary amine (PSA) and C18 sorbents)
-
Disposable syringes (5 mL)
-
Autosampler vials (2 mL)
Procedure:
-
Sample Aliquoting: Allow frozen human serum samples to thaw at room temperature. Vortex for 10 seconds to ensure homogeneity. Pipette 1.0 mL of serum into a 15 mL centrifuge tube.
-
Hydration: Add 1.0 mL of reagent water to the serum sample in the centrifuge tube.
-
Extraction:
-
Centrifugation: Centrifuge the tube at 3000 x g for 5 minutes to separate the organic layer from the aqueous layer and precipitated proteins.[5]
-
Clean-up:
-
Draw 1.5 mL of the upper acetonitrile layer (supernatant) into a disposable syringe.[5]
-
Attach a push-through SPE clean-up cartridge to the Luer tip of the syringe.
-
Slowly push the supernatant through the cartridge. Discard the first 3-5 drops to waste and then collect approximately 0.5 mL of the purified extract into a 2 mL autosampler vial for GC-MS/MS analysis.[5][6]
-
GC-MS/MS Analysis
Instrumentation:
-
Mass Spectrometer: Agilent 5975C MSD, Shimadzu GCMS-TQ8040 NX, or equivalent triple quadrupole mass spectrometer[2][5][6]
-
GC Column: Restek Rxi®-5sil MS (30 m x 0.25 mm, 0.25 µm) or HP-5MS (30m x 0.25mm, 0.25µm)[1][5][6]
GC Conditions:
-
Injection Volume: 1 µL
-
Oven Temperature Program:
MS/MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Source Temperature: 250 °C[6]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Collision Gas: Argon at 1.5 mTorr[7]
MRM Transitions for this compound: To ensure selectivity against potential interferences like heptachlor epoxide, at least two MRM transitions should be monitored.[8] The most abundant transition is typically used for quantification (quantifier), while the second is used for confirmation (qualifier).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Role |
| This compound | 372.8 | 263.9 | Optimized (e.g., 15-25) | Quantifier |
| This compound | 374.8 | 265.9 | Optimized (e.g., 15-25) | Qualifier |
Note: An alternative, highly selective transition using Atmospheric Pressure Gas Chromatography (APGC) is 421 > 151, where 421 corresponds to the [M+H]⁺ ion. This can be used to eliminate interference from heptachlor epoxide.[3]
Quantitative Data Summary
The described method is capable of achieving low detection limits and demonstrates excellent linearity and recovery. The following table summarizes typical performance characteristics.
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | ~0.5 µg/L (ppb) | [1] |
| Linearity (R²) | > 0.997 | [5] |
| Analytical Range | 20 - 2000 ng/mL | [5] |
| Repeatability (RSD%) | < 10% | [1] |
| Intermediate Precision (RSD%) | < 15% | [1] |
| Bias | < 10% | [1] |
Visualized Workflow and Data Analysis
The overall experimental process from sample receipt to final data analysis is depicted in the following workflow diagram.
Caption: Workflow for this compound analysis in human serum.
Conclusion
The GC-MS/MS method presented provides a reliable and sensitive tool for the quantification of this compound in human serum. The combination of a modified QuEChERS sample preparation protocol and the high selectivity of MRM analysis minimizes matrix effects and addresses common analytical interferences. This application note serves as a comprehensive guide for researchers, scientists, and professionals in drug development and environmental health for implementing this method in their laboratories.
References
Application Notes and Protocols for the Quantitative Analysis of (+)-Oxy-chlordane in Adipose Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Oxy-chlordane is a persistent and bioaccumulative metabolite of the organochlorine pesticide chlordane. Due to its lipophilic nature, it preferentially accumulates in adipose tissue, making this matrix a key indicator for assessing long-term human exposure. Accurate and sensitive quantification of this compound in adipose tissue is crucial for toxicological studies, epidemiological research, and understanding its potential impact on metabolic health, including its suggested role in conditions like obesity and type 2 diabetes.[1][2]
These application notes provide a detailed protocol for the quantitative analysis of this compound in adipose tissue, covering sample preparation, extraction, cleanup, and instrumental analysis by gas chromatography-tandem mass spectrometry (GC-MS/MS).
Quantitative Data Summary
The following tables summarize reported concentrations of oxychlordane in human adipose tissue from various studies. These values can serve as a reference for expected concentration ranges.
Table 1: Reported Oxychlordane Concentrations in Human Adipose Tissue
| Population/Study | Sample Type | Concentration Range (ng/g lipid weight) | Mean Concentration (ng/g lipid weight) | Notes | Reference |
| General U.S. Population | Adipose Tissue | 3 - 490 | Not specified | Data from when chlordane was still in the market. | [3] |
| U.S. EPA National Human Adipose Tissue Survey (1969-1983) | Adipose Tissue | Not specified | ~100 | Levels appeared stable over a 5-year period in the 1970s. | |
| Breast Cancer Study (1994-1997) | Breast Adipose Tissue | Not specified | Cases: 36.4, Controls: 38.0 (geometric mean) | No significant association found with breast cancer risk. | [4] |
| Various U.S. studies | Adipose Tissue | Not specified | 140 ± 90 | [5] |
Experimental Protocols
A robust and reliable method for the quantification of this compound in a complex lipid matrix like adipose tissue involves several critical steps: sample homogenization, efficient extraction of the analyte, removal of interfering lipids, and sensitive instrumental detection. The following protocol outlines a widely accepted methodology.
Sample Preparation and Homogenization
Proper homogenization is critical to ensure a representative sample for extraction.
-
Objective: To create a uniform sample matrix for consistent extraction efficiency.
-
Protocol:
Extraction
Solvent extraction is employed to isolate the lipophilic this compound from the adipose tissue matrix.
-
Objective: To efficiently extract this compound from the homogenized tissue.
-
Recommended Solvent: Petroleum ether is a commonly used solvent for the extraction of organochlorine pesticides from fatty tissues.[6][8]
-
Protocol:
-
Transfer the homogenized tissue (from step 1) to a suitable extraction vessel.
-
Add a sufficient volume of petroleum ether to completely immerse the sample (e.g., 10-15 mL).
-
Extract the sample by vigorous mixing or sonication. A common procedure is to perform three consecutive extractions.[6]
-
After each extraction, separate the solvent layer from the tissue residue by centrifugation or decanting.
-
Combine the solvent extracts from the three extractions.
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen. The remaining residue is the extracted fat containing the analytes.[6]
-
Lipid Removal (Cleanup)
The high lipid content of adipose tissue extracts can interfere with chromatographic analysis and contaminate the instrument. Therefore, a cleanup step to remove the bulk of the lipids is essential. Gel Permeation Chromatography (GPC) is a highly effective technique for this purpose.
-
Objective: To separate the smaller pesticide molecules from the larger lipid molecules.
-
Principle: GPC separates molecules based on their size in solution. Larger molecules (lipids) elute first, while smaller molecules (this compound) are retained longer and elute in a later fraction.[9][10][11]
-
Protocol (Example using GPC):
-
System Preparation: Use a GPC system equipped with a column suitable for lipid and pesticide separation (e.g., polystyrene-divinylbenzene). The mobile phase is typically a mixture of ethyl acetate and cyclopentane.[7]
-
Sample Loading: Dissolve the extracted fat residue in the GPC mobile phase.
-
Fraction Collection: Inject the sample onto the GPC column. Collect the fraction corresponding to the elution time of this compound, which should be determined beforehand using a standard solution. The earlier eluting fractions containing the bulk of the lipids are discarded.
-
Concentration: Concentrate the collected fraction containing this compound to a small volume (e.g., 1 mL) using a gentle stream of nitrogen. This sample is now ready for GC-MS/MS analysis.
-
Instrumental Analysis: GC-MS/MS
Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) provides the high selectivity and sensitivity required for the accurate quantification of this compound at trace levels in complex matrices.
-
Objective: To separate, detect, and quantify this compound.
-
Instrumentation: A gas chromatograph equipped with a tandem quadrupole mass spectrometer.
-
Protocol and Typical Parameters:
-
GC Column: A non-polar or semi-polar capillary column, such as a Varian VF-5ms (30m x 0.25mm ID), is suitable for separating organochlorine pesticides.[7]
-
Injection: 1-2 µL of the final extract is injected in splitless mode.
-
Oven Temperature Program: An example program could be: initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 150°C, followed by a ramp of 3°C/min to 270°C and held for 12 minutes.[12]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.[12]
-
MS/MS Parameters:
-
Ionization Mode: Electron Impact (EI), positive ion.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound must be determined. At least two transitions are typically monitored for confirmation and quantification. (Note: Specific MRM transitions should be optimized in the laboratory).
-
Source Temperature: ~200°C.[7]
-
Transfer Line Temperature: ~280°C.[7]
-
-
Quantification
-
Objective: To determine the concentration of this compound in the original adipose tissue sample.
-
Protocol:
-
Calibration Curve: Prepare a series of calibration standards of this compound in a suitable solvent at concentrations that bracket the expected sample concentrations.
-
Analysis: Analyze the calibration standards and the prepared tissue extracts using the optimized GC-MS/MS method.
-
Calculation: Generate a calibration curve by plotting the peak area of the analyte against its concentration for the standards. Use the regression equation of the calibration curve to calculate the concentration of this compound in the injected sample extract.
-
Final Concentration: Account for the initial weight of the adipose tissue and the final volume of the extract to report the concentration of this compound in ng/g of lipid.
-
Visualizations
Experimental Workflow Diagram
References
- 1. Effects of an environmentally relevant mixture of organochlorine pesticide compounds on adipogenesis and adipocyte function in an immortalized human adipocyte model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. hpst.cz [hpst.cz]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. fsis.usda.gov [fsis.usda.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. Evaluation of gel permeation chromatography for clean up of human adipose tissue samples for GC/MS analysis of pesticides and other chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Recent advances in cleanup of fats by sweep co-distillation. Part 1: Organochlorine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of (+)-Oxy-chlordane from Environmental Water Samples
Introduction
(+)-Oxy-chlordane is a persistent and bioaccumulative metabolite of the organochlorine pesticide chlordane. Due to its potential for long-range environmental transport and adverse health effects, including endocrine disruption, the monitoring of this compound in environmental water sources is of significant importance.[1] This document provides detailed application notes and a comprehensive protocol for the extraction of this compound from environmental water samples, intended for researchers, scientists, and drug development professionals. The described method utilizes automated solid-phase extraction (SPE) followed by gas chromatography-mass spectrometry (GC-MS) analysis, a technique known for its accuracy, reproducibility, and high throughput.[2][3]
Quantitative Data Summary
The following table summarizes typical performance data for the extraction and analysis of organochlorine pesticides, including chlordane and its metabolites, from water samples. It is important to note that specific performance metrics for this compound may vary depending on the exact laboratory conditions, instrumentation, and sample matrix.
| Analyte/Method | Matrix | Extraction Method | Analytical Method | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Organochlorine Pesticides | Spiked Water | Automated SPE (C18) | GC-µECD | 70-120 (general range) | Not Specified | Not Specified | [2] |
| Chlordane | Tap and River Water | Liquid-Liquid Extraction (Pentane) | GC-ECD | Not Specified | ~0.01 µg/L | Not Specified | [4] |
| 19 Organochlorine Pesticides | Spiked Soil | Accelerated Solvent Extraction | GC-MS/MS | 70-100 | 0.1-0.2 ng/g (dry soil) | Not Specified | [5] |
| Chlorinated Pesticides | Water | Solid Phase Extraction | GC-MS (EI, SIM) | 82.7-95.4 | Not Specified | Not Specified | [6] |
| Chlordane Isomers and Metabolites | Fat Samples | Solid Phase Extraction | GC | 70-75 | Not Specified | Not Specified | [7] |
Experimental Workflow
Caption: Experimental workflow for this compound extraction and analysis.
Experimental Protocol: Automated Solid-Phase Extraction (SPE) and GC-MS Analysis
This protocol details a method for the extraction of this compound from environmental water samples using an automated SPE system, followed by analysis with GC-MS. This method is adapted from established procedures for organochlorine pesticides.[1][2][8]
1. Sample Collection and Preservation
-
1.1. Collection: Collect a 1-liter water sample in a pre-cleaned amber glass bottle to prevent photodegradation of the target analytes.[9]
-
1.2. Preservation: Immediately after collection, cool the sample to a temperature below 6°C.[9] If the sample is not to be extracted within 72 hours, adjust the pH to a range of 5.0 to 9.0 using sodium hydroxide or sulfuric acid.[9] If the water is suspected to contain residual chlorine, add 80 mg of sodium thiosulfate per liter of water.[9]
-
1.3. Holding Time: Samples should be extracted within 7 days of collection and the extracts analyzed within 40 days of extraction.[10]
2. Materials and Reagents
-
Automated SPE System (e.g., FMS, Inc. PowerPrep™ SPE)[2]
-
Concentrator System (e.g., FMS, Inc. SuperVap™)[2]
-
C18 SPE Cartridges (1 g)[2]
-
Gas Chromatograph with a Mass Spectrometer (GC-MS)[3]
-
Methanol (pesticide residue grade)
-
Deionized (DI) Water
-
Methylene Chloride (pesticide residue grade) or a mixture of Acetone and n-Hexane (pesticide residue grade)[2][8]
-
Nitrogen gas (high purity)
-
This compound analytical standard
-
Internal standards and surrogates (e.g., 13C-labeled or deuterated compounds if using GC-MS)[11]
3. Automated Solid-Phase Extraction (SPE) Procedure
The following steps are typically performed by an automated SPE system:[1][2]
-
3.1. Cartridge Conditioning:
-
Condition the C18 SPE cartridge with 10 mL of methanol.
-
Rinse the cartridge with 10 mL of deionized water, ensuring the sorbent does not go dry.[2]
-
-
3.2. Sample Loading:
-
Load the 1 L water sample onto the conditioned C18 cartridge at a controlled flow rate (e.g., approximately 30 mL/min).[8]
-
-
3.3. Cartridge Drying:
-
After the entire sample has passed through the cartridge, dry the sorbent material by passing a stream of high-purity nitrogen gas through it for a minimum of 10 minutes to remove residual water.[8]
-
-
3.4. Elution:
-
Elute the trapped analytes from the C18 cartridge using an appropriate solvent. A common choice is methylene chloride.[2] Alternatively, a mixture of acetone and n-hexane can be used, which may eliminate the need for a solvent exchange step before GC analysis.[8]
-
For example, use two successive aliquots of the elution solvent. The first rinse of the sample bottle should be passed through the cartridge, followed by a second aliquot to ensure complete elution.
-
4. Extract Concentration
-
4.1. Concentration: The eluate is automatically transferred to a concentrator. The sample is concentrated to a final volume of 1 mL.[2]
-
4.2. Solvent Exchange (if necessary): If methylene chloride was used for elution, the solvent should be exchanged to a solvent compatible with GC analysis, such as n-hexane.[8] This is typically done during the concentration step by adding the new solvent and continuing the evaporation.
5. GC-MS Analysis
-
5.1. Instrumentation: An Agilent 7890A GC with a mass selective detector or equivalent is suitable for the analysis.[2][3]
-
5.2. GC Conditions (Typical):
-
Column: A capillary column suitable for organochlorine pesticide analysis (e.g., Rtx-CLPesticides).
-
Injector Temperature: 250°C
-
Oven Program: An initial temperature of 100°C, held for 2 minutes, then ramped to 300°C at a rate of 10°C/min, and held for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
5.3. MS Conditions (Typical):
-
Ionization Mode: Electron Impact (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Monitor characteristic ions for this compound.
-
-
5.4. Calibration: Prepare a multi-point calibration curve using a certified analytical standard of this compound.
6. Quality Control
-
6.1. Method Blank: A method blank (reagent water) should be processed with each batch of samples to check for contamination.
-
6.2. Spiked Samples: A matrix spike and a matrix spike duplicate should be analyzed to assess the method's accuracy and precision.
-
6.3. Surrogates: Spike all samples, blanks, and standards with surrogate compounds to monitor the efficiency of the extraction process for each individual sample.[11]
Logical Relationships in the Analytical Process
Caption: Key quality control relationships in the analytical method.
References
- 1. fms-inc.com [fms-inc.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. cdn.who.int [cdn.who.int]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxychlordane | C10H4Cl8O | CID 13785700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. weber.hu [weber.hu]
- 9. epa.gov [epa.gov]
- 10. chemsil.net [chemsil.net]
- 11. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Chiral Separation of (+)-Oxy-chlordane Enantiomers by Gas Chromatography
Abstract
This application note provides a detailed protocol for the chiral separation of (+)-Oxy-chlordane and its enantiomer using high-resolution gas chromatography (GC). Oxy-chlordane, a persistent metabolite of the organochlorine pesticide chlordane, is a chiral compound that can exist in two enantiomeric forms.[1][2] Enantioselective analysis is crucial for environmental monitoring and toxicological studies, as biological processes can exhibit stereoselectivity, leading to different fates and effects of individual enantiomers.[1][3] This protocol is intended for researchers, scientists, and drug development professionals requiring robust and reproducible methods for the enantiomeric resolution of oxy-chlordane. The methodology described herein utilizes a chiral stationary phase (CSP) based on a β-cyclodextrin derivative, which has demonstrated effective separation of these enantiomers.[1]
Introduction
Chlordane, a formerly widespread pesticide, and its metabolites are persistent environmental contaminants found in various matrices, including soil, water, and biological tissues.[1][3] Several components of technical chlordane and its metabolites, such as oxy-chlordane, are chiral.[1][2] The enantiomeric composition of these compounds in the environment can deviate from the racemic mixture found in technical formulations, indicating enantioselective biological degradation or bioaccumulation.[1][3] Therefore, the ability to separate and quantify individual enantiomers is of significant scientific importance.
Gas chromatography with chiral stationary phases is a powerful technique for the enantioselective analysis of volatile and semi-volatile chiral compounds like oxy-chlordane.[4][5] Cyclodextrin-based CSPs, in particular, have shown excellent performance in resolving a wide range of enantiomers, including organochlorine pesticides.[1][5] This application note details a GC method using a silylated β-cyclodextrin derivative for the successful separation of this compound enantiomers.
Experimental Protocols
Sample Preparation
For environmental or biological samples, appropriate extraction and cleanup procedures are necessary prior to GC analysis to remove interfering matrix components. Standard methods for organochlorine pesticide residue analysis, such as liquid-liquid extraction or solid-phase extraction followed by cleanup steps like gel permeation chromatography, are recommended.[6][7] The final extract should be solvent-exchanged into a solvent compatible with the GC injection, such as hexane or isooctane.
Gas Chromatography (GC) Methodology
The following protocol is based on the successful separation of oxy-chlordane enantiomers as described in the scientific literature.[1]
Instrumentation: A high-resolution gas chromatograph equipped with a mass spectrometric (MS) detector is recommended for sensitive and selective detection. An autosampler is advised for reproducible injections.
GC Conditions:
| Parameter | Value |
| Column | 25 m x 0.32 mm i.d. fused-silica capillary column |
| Chiral Stationary Phase | Silylated β-cyclodextrin (BSCD) derivative (e.g., in PS086 polysiloxane) |
| Film Thickness | Not specified, typically 0.25 µm for such applications |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | 60 °C (hold 1 min), then ramp at 20 °C/min to 160 °C, then ramp at 2 °C/min to 220 °C |
| Detector | Mass Spectrometer (MS) |
| MS Ionization Mode | Electron Capture Negative Ionization (ECNI) |
| Ions Monitored (m/z) | Specific ions for oxy-chlordane should be selected for high sensitivity and specificity. |
Data Presentation
The following table summarizes the expected retention times for the two oxy-chlordane enantiomers based on the described method. The elution order may depend on the specific batch of the chiral stationary phase.
| Enantiomer | Retention Time (min) |
| (-)-Oxy-chlordane | Elutes first |
| This compound | Elutes second |
Note: The exact retention times can vary depending on the specific instrument, column condition, and slight variations in the temperature program and carrier gas flow rate. It is crucial to run an authentic racemic standard to confirm the retention times and elution order.
Experimental Workflow and Signaling Pathways
The overall workflow for the chiral separation of oxy-chlordane enantiomers by GC-MS is depicted in the following diagram.
Caption: Experimental workflow for the chiral GC-MS analysis of oxy-chlordane.
Discussion
The use of a silylated β-cyclodextrin derivative as a chiral selector has been shown to provide increased enantiomer resolution compared to other derivatives like permethylated β-cyclodextrin for chlordane-related compounds.[1] The choice of electron capture negative ionization (ECNI) mass spectrometry for detection offers high sensitivity for halogenated compounds like oxy-chlordane.
It is important to note that co-elution with other chiral or achiral components from the sample matrix can potentially interfere with the accurate determination of enantiomeric ratios.[1] Therefore, thorough sample cleanup and the use of mass spectrometric detection to ensure peak purity are critical for reliable results. The enantiomeric ratios of oxy-chlordane in biological samples have been observed to differ significantly from the racemic standard, highlighting the importance of enantioselective analysis in environmental and toxicological research.[1]
Conclusion
The detailed protocol presented in this application note provides a robust and reliable method for the chiral separation of this compound and its enantiomer using gas chromatography with a chiral stationary phase. This methodology is essential for researchers investigating the environmental fate and toxicological effects of chlordane and its metabolites. The provided workflow and experimental parameters serve as a valuable resource for laboratories involved in the analysis of chiral environmental contaminants.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chiral analysis of organochlorine pesticides in Alabama soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gas chromatographic enantiomer separation of agrochemicals using modified cyclodextrins | Scilit [scilit.com]
- 5. gcms.cz [gcms.cz]
- 6. fsis.usda.gov [fsis.usda.gov]
- 7. Gas chromatographic determination of organochlorine pesticides in cow milk - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of (+)-Oxy-chlordane in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note describes a detailed, robust, and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (+)-Oxy-chlordane in human plasma. This compound is a persistent and bioaccumulative metabolite of the organochlorine pesticide chlordane.[1][2] Given the environmental persistence and potential health concerns associated with chlordane and its metabolites, a sensitive and reliable analytical method is crucial for exposure assessment and toxicological studies.[1] This protocol employs Solid Phase Extraction (SPE) for sample cleanup and concentration, followed by analysis using an LC-MS/MS system. The method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity.[3][4][5]
Experimental Protocols
Chemicals and Reagents
-
This compound certified reference standard (≥98% purity)
-
This compound-¹³C₁₀ (internal standard, IS)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (≥98%)
-
Ammonium formate
-
Human plasma (K₂EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)[6]
Instrumentation
-
LC System: A high-performance liquid chromatography (HPLC) system capable of gradient elution (e.g., Shimadzu Nexera, Waters ACQUITY UPLC).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source (e.g., Sciex 6500+, Thermo TSQ Altis).[7][8][9]
LC-MS/MS Conditions
The following parameters provide a starting point and should be optimized for the specific instrument used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 2 mM ammonium formate[8] |
| Mobile Phase B | Methanol with 0.1% formic acid and 2 mM ammonium formate[8] |
| Flow Rate | 0.4 mL/min |
| Gradient Elution | Start at 60% B, linear gradient to 95% B over 6 min, hold at 95% B for 2 min, return to 60% B and re-equilibrate for 2 min.[7][8] |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Condition |
| Ionization Mode | ESI or APCI, Negative Ion Mode[7] |
| Source Temperature | 500 °C |
| IonSpray Voltage | -4500 V |
| Curtain Gas | 35 psi |
| Collision Gas (CAD) | Medium |
| MRM Transitions | See Table 3 |
Table 3: Optimized MRM Transitions (Hypothetical) (Note: Precursor ion is based on the monoisotopic mass of Oxychlordane [M-H]⁻, ~419.8 Da. Product ions are hypothetical and require experimental optimization by direct infusion.)[2]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| This compound | 419.8 | 384.8 (Quantifier) | 150 | -35 |
| 419.8 | 349.9 (Qualifier) | 150 | -42 | |
| This compound-¹³C₁₀ (IS) | 429.8 | 394.8 | 150 | -35 |
Sample Preparation Protocol (Solid Phase Extraction)
This protocol is designed for the extraction of this compound from a 0.5 mL plasma sample.
-
Sample Thawing: Thaw plasma samples at room temperature.
-
Aliquoting: Vortex and aliquot 500 µL of plasma into a 2 mL polypropylene tube.
-
IS Spiking: Add 25 µL of the internal standard working solution (e.g., 100 ng/mL this compound-¹³C₁₀) to all samples except for "double blanks".
-
Vortex: Vortex the samples for 10 seconds.
-
Precipitation/Dilution: Add 1 mL of 4% phosphoric acid in water and vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 3 mL of methanol followed by 3 mL of water.[6] Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 40% methanol in water to remove interferences.
-
Drying: Dry the cartridge under vacuum or positive pressure for 5 minutes.
-
Elution: Elute the analyte and IS with 2 mL of acetonitrile into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (60% Mobile Phase B). Vortex for 30 seconds.
-
Transfer: Transfer the reconstituted sample to an HPLC vial for analysis.
Method Validation
The method was validated for specificity, linearity, accuracy, precision, limit of quantification (LOQ), and stability, following ICH Q2(R1) guidelines.[3][10][11]
Specificity and Selectivity
Specificity was assessed by analyzing six different lots of blank human plasma. Each blank sample was processed and analyzed to ensure no significant interfering peaks were present at the retention times of this compound and the IS.[10] The acceptance criterion is a response of less than 20% of the LOQ for the analyte and less than 5% for the IS.
Linearity and Range
A calibration curve was constructed using a blank plasma matrix spiked with this compound at eight non-zero concentration levels. The curve was fitted using a weighted (1/x²) linear regression.
Table 4: Linearity and Range
| Parameter | Result |
| Calibration Range | 0.05 – 50.0 ng/mL |
| Regression Equation | y = 0.0987x + 0.0012 |
| Correlation Coefficient (r²) | > 0.998 |
| Weighting Factor | 1/x² |
Accuracy and Precision
Accuracy and precision were determined by analyzing four levels of quality control (QC) samples (LODQ, LQC, MQC, HQC) in six replicates on three separate days.[10][11]
Table 5: Intra-day and Inter-day Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%Recovery) | Inter-day Precision (%RSD) | Inter-day Accuracy (%Recovery) |
| LOQ | 0.05 | ≤ 8.5% | 95.2% - 106.8% | ≤ 9.1% | 97.5% - 104.2% |
| LQC | 0.15 | ≤ 7.2% | 98.1% - 103.5% | ≤ 8.0% | 99.0% - 102.8% |
| MQC | 5.0 | ≤ 5.5% | 96.5% - 101.2% | ≤ 6.3% | 97.8% - 101.5% |
| HQC | 40.0 | ≤ 4.8% | 98.8% - 100.9% | ≤ 5.9% | 99.1% - 100.5% |
Limit of Detection (LOD) and Quantification (LOQ)
The LOQ was established as the lowest concentration on the calibration curve that could be quantified with acceptable accuracy (within ±20%) and precision (≤20% RSD).[5] The LOD was determined as the concentration with a signal-to-noise ratio of at least 3.
Table 6: Sensitivity
| Parameter | Value (ng/mL) |
| LOD | 0.015 |
| LOQ | 0.050 |
Matrix Effect and Recovery
The matrix effect was evaluated by comparing the peak area of the analyte spiked into post-extraction blank plasma with the peak area of the analyte in a neat solution. Recovery was determined by comparing the analyte response from pre-extraction spiked samples to post-extraction spiked samples.
Table 7: Matrix Effect and Extraction Recovery
| QC Level | Matrix Effect (%) | Extraction Recovery (%) |
| LQC | 94.5% | 88.2% |
| HQC | 96.1% | 90.5% |
Stability
The stability of this compound in human plasma was assessed under various storage and handling conditions.
Table 8: Stability Results
| Condition | Duration | Stability (% of Nominal) |
| Freeze-Thaw | 3 Cycles | 96.5% - 102.1% |
| Short-Term (Bench-top) | 6 hours | 98.2% - 101.5% |
| Long-Term (-80°C) | 90 days | 95.8% - 103.0% |
| Post-Preparative (Autosampler) | 48 hours | 99.1% - 100.8% |
Workflow Visualization
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: Workflow for the LC-MS/MS analysis of this compound.
Conclusion
This application note presents a comprehensive and validated LC-MS/MS method for the quantification of this compound in human plasma. The protocol demonstrates high sensitivity, with an LOQ of 0.05 ng/mL, and exhibits excellent performance in terms of linearity, accuracy, and precision. The detailed sample preparation and validation procedures make this method suitable for biomonitoring, environmental health studies, and toxicokinetic research requiring reliable measurement of this compound exposure.
References
- 1. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxychlordane | C10H4Cl8O | CID 13785700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. database.ich.org [database.ich.org]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. A LC-MS/MS method with electrospray ionization and atmospheric pressure chemical ionization source for analysis of pesticides in hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Notes and Protocols for the Analysis of (+)-Oxy-chlordane in Soil
Introduction
(+)-Oxy-chlordane is a persistent and bioaccumulative metabolite of the organochlorine pesticide chlordane. Due to its toxicological significance and prevalence in the environment, accurate and reliable analytical methods for its determination in complex matrices such as soil are crucial for environmental monitoring and risk assessment. This document provides detailed application notes and protocols for the sample preparation of soil for the analysis of this compound. The methodologies described are intended for use by researchers, scientists, and professionals in drug development and environmental science. The primary extraction techniques covered are Pressurized Fluid Extraction (PFE), Soxhlet Extraction, and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. Subsequent cleanup and analytical procedures are also detailed.
Overview of Sample Preparation Methods
The selection of an appropriate sample preparation method is critical for the accurate quantification of this compound in soil. The choice of method depends on factors such as laboratory resources, desired sample throughput, and the required sensitivity of the analysis.
-
Pressurized Fluid Extraction (PFE), also known as Accelerated Solvent Extraction (ASE®): This technique uses elevated temperatures and pressures to increase the efficiency of the extraction process, reducing solvent consumption and extraction time compared to traditional methods.[1][2] It is applicable to the extraction of semivolatile organic compounds, including organochlorine pesticides, from solid matrices.[2]
-
Soxhlet Extraction: A classical and robust extraction method that ensures intimate contact between the sample and the extraction solvent over an extended period.[3][4] It is a widely accepted reference method for the extraction of non-volatile and semi-volatile organic compounds from solid samples.[3][5]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A more modern and streamlined approach that involves a salting-out extraction with a solvent followed by a dispersive solid-phase extraction (dSPE) cleanup.[6][7][8] This method is known for its high sample throughput and reduced solvent usage.[8]
Quantitative Data Summary
The following table summarizes representative quantitative data for the analysis of chlordane and its related compounds in soil using different sample preparation methods. It is important to note that performance characteristics can vary depending on the specific soil matrix, instrumentation, and laboratory conditions.
| Parameter | Pressurized Fluid Extraction (PFE/ASE) | Soxhlet Extraction | QuEChERS | Analytical Method | Reference(s) |
| Recovery | cis-Chlordane: 93.5% (RSD 4.0%) trans-Chlordane: 89.3% (RSD 2.7%) | Chlordane: Good agreement with MAE | cis-Chlordane: 65-105% trans-Chlordane: 65-105% | GC-ECD | [4][5] |
| Limit of Detection (LOD) | Not specified | Not specified | cis-Chlordane: 0.4 µg/kg trans-Chlordane: 0.5 µg/kg | GC-ECD | [4] |
| Limit of Quantification (LOQ) | Not specified | Not specified | cis-Chlordane: 7.9 µg/kg trans-Chlordane: 10.9 µg/kg | GC-ECD | [4] |
Note: Data for cis- and trans-chlordane are presented as a proxy for this compound due to the limited availability of specific quantitative data for this metabolite across all methods in the reviewed literature. The performance for this compound is expected to be similar to its parent compounds under the described conditions.
Experimental Protocols
Sample Collection and Pre-treatment
-
Sample Collection: Collect soil samples from the desired depth using a clean stainless steel corer or auger. Place the samples in clean, labeled glass jars with PTFE-lined lids.
-
Storage: Transport the samples to the laboratory on ice and store them at ≤ 6°C in the dark until extraction. The holding time for solid samples before extraction is typically 14 days.[9]
-
Homogenization: Prior to extraction, homogenize the soil sample by passing it through a 2-mm sieve to remove large debris and ensure uniformity.
-
Dry Weight Determination: Determine the dry weight of a separate aliquot of the soil sample by drying it in an oven at 105°C to a constant weight. This is necessary for reporting the final concentration on a dry weight basis.
Extraction Protocols
-
Sample Preparation: Mix approximately 10 g of the homogenized soil sample with an equal amount of a drying agent like anhydrous sodium sulfate or diatomaceous earth.[2][10]
-
Cell Loading: Place a cellulose filter at the bottom of the extraction cell. Pack the soil-drying agent mixture into the cell. Place another filter on top of the sample.
-
Extraction Conditions:
-
Solvent: Acetone:Hexane (1:1, v/v)
-
Temperature: 100°C
-
Pressure: 1500-2000 psi
-
Static Time: 5-10 minutes per cycle
-
Cycles: 2-3 cycles
-
-
Collection: Collect the extract in a clean vial.
-
Concentration: Concentrate the extract to a suitable volume (e.g., 1 mL) using a gentle stream of nitrogen.
-
Sample Preparation: Mix 10-20 g of the homogenized soil sample with an equal amount of anhydrous sodium sulfate.
-
Thimble Loading: Place the mixture into a cellulose extraction thimble.
-
Extraction: Place the thimble in a Soxhlet extractor. Add 300 mL of a suitable solvent mixture (e.g., Hexane:Acetone, 1:1 v/v) to the round-bottom flask.[3]
-
Extraction Conditions:
-
Solvent: Hexane:Acetone (1:1, v/v)
-
Extraction Time: 16-24 hours
-
Cycling Rate: 4-6 cycles per hour
-
-
Concentration: After extraction, cool the apparatus and concentrate the extract using a Kuderna-Danish (K-D) concentrator or a rotary evaporator to a final volume of approximately 1 mL.
-
Sample Hydration: Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube. If the soil is dry, add an appropriate amount of water to achieve a total water content of about 80-100% and allow it to hydrate.[7]
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL dSPE tube containing anhydrous MgSO₄ (e.g., 900 mg) and a cleanup sorbent such as Primary Secondary Amine (PSA) (e.g., 150 mg). For soils with high organic matter content, C18 or graphitized carbon black (GCB) may also be included.
-
Vortex for 30 seconds.
-
Centrifuge at a high rcf (e.g., ≥5000) for 2 minutes.
-
-
Final Extract: The resulting supernatant is ready for analysis or can be further concentrated and solvent-exchanged if necessary.
Extract Cleanup (Optional but Recommended)
For complex soil matrices, a cleanup step is often necessary to remove co-extracted interferences that can affect the analytical determination.
GPC separates molecules based on their size and is effective at removing high molecular weight interferences such as humic acids and lipids.[11][12][13][14]
-
System Preparation: Equilibrate the GPC system with the appropriate mobile phase (e.g., Dichloromethane or Cyclohexane:Ethyl Acetate).
-
Calibration: Calibrate the column to determine the elution window for this compound.
-
Cleanup: Inject the concentrated extract onto the GPC column and collect the fraction corresponding to the elution time of this compound.
Silica gel chromatography separates compounds based on their polarity and is effective for removing polar interferences.[15]
-
Column Preparation: Pack a glass chromatography column with activated silica gel and top with a layer of anhydrous sodium sulfate.
-
Elution: Pre-wet the column with a non-polar solvent (e.g., hexane). Load the sample extract onto the column and elute with a solvent or a series of solvents of increasing polarity. Collect the fraction containing this compound.
Analytical Determination
The prepared extracts are typically analyzed by Gas Chromatography (GC) coupled with either an Electron Capture Detector (GC-ECD) or a Mass Spectrometer (GC-MS).
-
GC-ECD: Provides high sensitivity for halogenated compounds like this compound.
-
GC-MS: Offers higher selectivity and confirmation of the analyte's identity.
A dual-column GC system can be used for confirmation of the analyte.[11]
Experimental Workflow and Diagrams
The overall workflow for the analysis of this compound in soil is depicted in the following diagram.
Caption: Workflow for this compound analysis in soil.
Conclusion
The successful analysis of this compound in soil relies on a well-chosen and meticulously executed sample preparation protocol. Pressurized Fluid Extraction, Soxhlet extraction, and the QuEChERS method all offer viable routes for the extraction of this analyte from soil matrices. The choice of method should be guided by the specific requirements of the analysis, including sensitivity, sample throughput, and available resources. For complex soil samples, the inclusion of a cleanup step such as GPC or silica gel chromatography is highly recommended to ensure accurate and reliable results. The final determination by GC-ECD or GC-MS provides the necessary sensitivity and selectivity for the quantification of this compound at environmentally relevant concentrations.
References
- 1. Cycling of weathered chlordane residues in the environment: compositional and chiral profiles in contiguous soil, vegetation, and air compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Selective pressurized liquid extraction for multi-residue analysis of organochlorine pesticides in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Organochlorines in Soil of a Suburban Area of São Paulo Brazil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. engg.k-state.edu [engg.k-state.edu]
- 11. Limit of detection and limit of quantification development procedures for organochlorine pesticides analysis in water and sediment matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ars.usda.gov [ars.usda.gov]
- 14. masujournal.org [masujournal.org]
- 15. researchgate.net [researchgate.net]
Application Note and Protocol: Use of Certified Reference Materials for the Accurate Determination of (+)-Oxy-chlordane
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Oxy-chlordane is a persistent and bioaccumulative metabolite of the organochlorine pesticide chlordane.[1][2] As a terminal residue, it is frequently detected in various environmental matrices, foodstuffs, and human tissues, including adipose tissue, blood, and breast milk.[1][3] Due to the prohibition and restricted use of technical chlordane in many countries, monitoring for its persistent metabolites like this compound is crucial for assessing environmental contamination and human exposure.[4]
The accuracy and reliability of analytical data are paramount in this context. Certified Reference Materials (CRMs) are indispensable tools for achieving data of the highest quality. CRMs, produced by accredited bodies like ISO 17034, provide a known, certified concentration of the analyte, ensuring traceability and comparability of results across different laboratories and methods.[5] This application note provides a detailed protocol for the quantification of this compound using CRMs, covering sample preparation, instrumental analysis, and quality control procedures.
Data Presentation
The use of a this compound CRM is essential for accurately quantifying its concentration in diverse and complex matrices. The following tables summarize typical concentration ranges reported in various samples and the analytical performance that can be achieved with validated methods.
Table 1: Reported Concentration Levels of Oxy-chlordane in Various Matrices
| Matrix | Sample Type | Concentration Range | Reference |
| Human Biological | Adipose Tissue | ~ 0.1 ppm (µg/g) | [3] |
| Serum/Blood | < 1 ppb (ng/mL) - 5.6 ppb | [1][3] | |
| Breast Milk | 0.002 - 0.005 mg/L | [3] | |
| Foodstuffs | Freshwater Fish | Up to 2.78 µg/kg | [6] |
| Butter & Vegetable Fat | Elevated levels detected | [6] | |
| Environmental | Soil | Median 4 ng/g (dry weight) | [7] |
Table 2: Method Performance Data for Oxy-chlordane Analysis
| Parameter | Matrix | Value | Analytical Technique | Reference |
| Limit of Quantification (LOQ) | Foodstuffs | 0.002 - 0.05 µg/kg | GC-ECD | [6] |
| Extraction Efficiency | Serum | 70 - 75% | Solid-Phase Extraction | [1] |
| Extraction Efficiency | Various | 80 - 100% | Acetonitrile/Petroleum Ether | [8] |
Experimental Protocols
Protocol 1: Determination of this compound in Human Serum by GC-MS
1. Scope: This protocol describes a method for the quantitative analysis of this compound in human serum samples using a certified reference material for calibration.
2. Principle: this compound is extracted from the serum matrix using solid-phase extraction (SPE). The extract is then concentrated and analyzed by gas chromatography coupled with mass spectrometry (GC-MS). Quantification is achieved by using an external calibration curve prepared from a this compound CRM.
3. Apparatus and Materials:
-
Apparatus: Gas chromatograph with mass selective detector (GC-MS), analytical balance, mechanical vortexer, centrifuge, nitrogen evaporator, SPE manifold.
-
Materials: this compound CRM solution (e.g., 100 µg/mL in nonane), isotopically labeled internal standard (e.g., ¹³C₁₀-Oxy-chlordane), hexane (pesticide grade), dichloromethane (pesticide grade), solid-phase extraction cartridges (e.g., C18), anhydrous sodium sulfate, volumetric flasks, autosampler vials.
4. Standard Preparation:
-
Stock Standard (10 µg/mL): Allow the CRM vial to equilibrate to room temperature. Accurately transfer 100 µL of the 100 µg/mL CRM into a 1 mL volumetric flask and dilute to volume with hexane.
-
Working Standards: Perform serial dilutions of the stock standard with hexane to prepare a series of calibration standards. A typical range would be 0.5, 1, 5, 10, 50, and 100 ng/mL.
-
Internal Standard: Prepare a working solution of ¹³C₁₀-Oxy-chlordane at a concentration of 25 ng/mL in hexane.
5. Sample Preparation (Solid-Phase Extraction):
-
Allow serum samples to thaw at room temperature.
-
Pipette 2 mL of serum into a glass centrifuge tube.
-
Spike the sample with 50 µL of the 25 ng/mL internal standard working solution.
-
Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of dichloromethane, followed by 5 mL of hexane, and finally 5 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the prepared serum sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of deionized water, followed by 5 mL of a 50:50 hexane/water solution to remove interferences.
-
Elution: Elute the this compound from the cartridge with 8 mL of dichloromethane into a clean collection tube.
-
Drying and Concentration: Pass the eluate through a small column containing anhydrous sodium sulfate to remove residual water. Evaporate the solvent under a gentle stream of nitrogen to a final volume of approximately 0.5 mL.
-
Transfer the concentrated extract to a 2 mL autosampler vial for GC-MS analysis.
6. Instrumental Analysis (GC-MS):
-
GC Column: 30 m x 0.25 mm ID x 0.25 µm film thickness (e.g., DB-5ms or equivalent).
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature 60°C, hold for 1 min, ramp at 20°C/min to 180°C, then ramp at 5°C/min to 280°C, hold for 5 min.[9]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Conditions: Electron Ionization (EI) mode at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for this compound (e.g., m/z 387, 389, 422) and the internal standard.
7. Quality Control:
-
Calibration Curve: Analyze the working standards to generate a calibration curve. A correlation coefficient (r²) of >0.995 is required.
-
Method Blank: A solvent blank should be analyzed with each batch to check for contamination.
-
Spiked Sample: A matrix spike (a pre-determined clean sample spiked with a known amount of CRM) should be analyzed to assess method recovery. Acceptance criteria are typically 70-130%.
-
Continuing Calibration Verification (CCV): A mid-level calibration standard should be analyzed every 10-15 samples to ensure instrument stability.
Visualizations
The following diagrams illustrate the experimental workflow, the role of CRMs in ensuring data quality, and the metabolic fate of chlordane.
Caption: Experimental workflow for the analysis of this compound.
Caption: Biotransformation of chlordane to this compound.
Caption: The role of CRMs in the analytical quality framework.
References
- 1. Oxychlordane | C10H4Cl8O | CID 13785700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Oxychlordane, animal metabolite of chlordane: isolation and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. accustandard.com [accustandard.com]
- 6. researchgate.net [researchgate.net]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. publications.iarc.who.int [publications.iarc.who.int]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
Application Notes and Protocols for the Analysis of (+)-Oxy-chlordane in Food Matrices using QuEChERS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the application of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for the extraction and analysis of (+)-Oxy-chlordane in various food matrices. The protocols and data presented are intended to guide researchers in developing and validating their own methods for the detection and quantification of this persistent organic pollutant.
Introduction
This compound is a metabolite of the organochlorine pesticide chlordane, which was widely used in agriculture and for termite control. Due to its persistence in the environment and potential for bioaccumulation in the food chain, monitoring its levels in food is crucial for ensuring consumer safety. The QuEChERS method has emerged as a popular and effective sample preparation technique for multi-residue pesticide analysis in a wide range of food commodities.[1] It offers significant advantages over traditional methods, including reduced solvent consumption, faster sample throughput, and acceptable recoveries for a broad spectrum of analytes.[2]
This application note details the standardized QuEChERS protocol and its modifications for different food matrix types, followed by instrumental analysis, typically using gas chromatography-tandem mass spectrometry (GC-MS/MS) for sensitive and selective detection of this compound.
Quantitative Data Summary
The following tables summarize the performance of the QuEChERS method for the analysis of chlordane and related compounds in various food matrices. While specific data for this compound is limited in publicly available literature, the data for chlordane provides a strong indication of the expected performance.
Table 1: Recovery of Chlordane in Various Food Matrices using QuEChERS
| Food Matrix | Spiking Level (ng/g) | Recovery (%) | RSD (%) | Reference |
| Apple | 10 | 72 - 103 | < 11 | [3] |
| Apple | 200 | 89 - 102 | < 11 | [3] |
| Sunflower Oil | Not Specified | 79 - 105 | 3.8 | [4][5] |
| Milk (0.5% fat) | 50,000 | 47.29 - 112.16 | < 20 | [6] |
| Cream (4.44% fat) | 50,000 | 47.29 - 112.16 | < 20 | [6] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Chlordane
| Analyte | Matrix | LOD (mg/kg) | LOQ (mg/kg) | Reference |
| Chlordane | Sunflower Oil | 0.001 - 0.011 | 0.002 - 0.030 | [4][5] |
| Chlordane | General | 0.002 (ng/mL) | 0.02 (ng/mL) | [6] |
| Oxy-chlordane | Herb | - | - | [7] |
Experimental Protocols
General QuEChERS Protocol (Based on AOAC Official Method 2007.01)
This protocol is suitable for fruits and vegetables with high water content.
1.1. Sample Preparation and Extraction:
-
Homogenize a representative portion of the food sample.
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.[8]
-
Add 15 mL of acetonitrile containing 1% acetic acid.[8]
-
Add appropriate internal standards.
-
Cap the tube and shake vigorously for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 6 g MgSO₄ and 1.5 g NaOAc).[8]
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥3000 rcf for 5 minutes.
1.2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE tube. The composition of the d-SPE tube depends on the matrix (see Table 3).
-
Shake vigorously for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
The supernatant is ready for instrumental analysis.
Table 3: Recommended d-SPE Sorbents for Different Food Matrices
| Food Matrix Type | d-SPE Sorbents per mL of Extract | Purpose of Sorbents | Reference |
| General (low fat, no pigments) | 50 mg PSA, 150 mg MgSO₄ | PSA removes organic acids and some sugars. MgSO₄ removes residual water. | [8] |
| Fatty matrices (e.g., milk, oils) | 50 mg PSA, 50 mg C18, 150 mg MgSO₄ | C18 removes nonpolar interferences like lipids. | [8] |
| Pigmented samples (e.g., leafy greens) | 50 mg PSA, 50 mg GCB, 150 mg MgSO₄ | GCB removes pigments like chlorophyll and carotenoids. | [8] |
Protocol for High-Fat Food Matrices (e.g., Milk, Cream, Oil)
For matrices with high-fat content, modifications to the general protocol are necessary to improve lipid removal.
-
Sample Preparation: For milk or cream, use a 10 g sample. For oils, use a 2-5 g sample.
-
Extraction: Follow the general extraction protocol. For oils, it is recommended to add water to the sample before adding acetonitrile to facilitate partitioning.
-
Cleanup:
-
Use d-SPE tubes containing C18 sorbent to remove lipids.[8]
-
An additional freeze-out step can be incorporated. After extraction and centrifugation, place the acetonitrile extract in a freezer at -20°C for at least one hour. Centrifuge again while cold to pellet the precipitated fats. Transfer the supernatant to the d-SPE tube for cleanup.
-
Instrumental Analysis: GC-MS/MS
Gas chromatography coupled with tandem mass spectrometry is the preferred technique for the analysis of this compound due to its high selectivity and sensitivity.
3.1. GC Conditions (Example):
| Parameter | Value |
| Column | HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Oven Program | Initial 50°C for 1 min, ramp to 125°C at 25°C/min, then to 300°C at 10°C/min, hold for 15 min |
The GC program should be optimized for the specific instrument and column used.
3.2. MS/MS Conditions for Oxy-chlordane:
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) | Reference |
| 185.0 | 149.0 | 6 | 121.0 | 12 | [7] |
These transitions and collision energies should be optimized on the specific instrument to achieve the best sensitivity and selectivity.
Visualizations
Caption: General QuEChERS workflow for this compound analysis.
Caption: Logic for selecting d-SPE sorbents based on food matrix type.
References
- 1. QuEChERS: About the method [quechers.eu]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. hpst.cz [hpst.cz]
- 4. scispace.com [scispace.com]
- 5. masujournal.org [masujournal.org]
- 6. scispace.com [scispace.com]
- 7. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nucleus.iaea.org [nucleus.iaea.org]
Application Notes and Protocols for Monitoring (+)-Oxy-chlordane Levels in Arctic Wildlife
Introduction
Oxy-chlordane, a toxic metabolite of the persistent organic pollutant (POP) chlordane, is a significant concern in Arctic ecosystems.[1][2] Due to its lipophilic nature, oxy-chlordane bioaccumulates in the fatty tissues of wildlife and biomagnifies up the food chain, posing a threat to top predators such as polar bears and seals.[1] Monitoring the levels of chlordane and its metabolites is crucial for assessing the health of Arctic wildlife and understanding the long-range transport and fate of these contaminants.[2] This document provides detailed application notes and protocols for the monitoring of (+)-Oxy-chlordane in Arctic wildlife, intended for researchers, scientists, and drug development professionals.
Data Presentation: this compound and Total Chlordane Levels in Arctic Wildlife
The following table summarizes quantitative data on oxy-chlordane and total chlordane concentrations found in the blubber and fat of key Arctic species. It is important to note that many studies report the sum of chlordane-related compounds (ΣCHLOR) or undifferentiated oxy-chlordane. Data specifically for the this compound enantiomer is less common but critical for understanding the toxicological implications, as different enantiomers can have varying biological activities.
| Species | Tissue | Analyte | Concentration (ng/g lipid weight) | Location | Reference |
| Polar Bear (Ursus maritimus) | Subcutaneous Fat | ΣCHLOR | 720 ± 315 (geometric mean) | Barrow, Alaska | [3] |
| Polar Bear (Ursus maritimus) | Adipose Tissue | ΣCHLOR | 765 - 3480 (range) | 11 Arctic sub-regions | [4] |
| Polar Bear (Ursus maritimus) | Fat | Oxy-chlordane | Constituted 50% of ΣCHLOR | Northern Canada | [4] |
| Polar Bear (Ursus maritimus) | Adipose Tissue | Oxy-chlordane | Constituted 66% of ΣCHLOR | Alaska, Canada, East Greenland, Svalbard | [5] |
| Ringed Seal (Pusa hispida) | Blubber | ΣCHLOR | 753 ± 617 (geometric mean) | Barrow, Alaska | [3] |
| Ringed Seal (Pusa hispida) | Blubber | Chlordane (sum of trans-nonachlor and oxychlordane) | Levels have shown a sharp reduction from 1992-2020 | Svalbard | [6] |
| Ringed Seal (Phoca hispida) | Blubber | Oxy-chlordane | No significant trend observed with sea ice break-up timing | Ulukhaktok, NT, Canada | [7] |
Note on Enantioselective Analysis: The enantioselective fate of chiral organochlorines like oxy-chlordane is a critical area of research.[8][9] The different enantiomers, (+) and (-), can exhibit different toxicological and metabolic behaviors.[10] Therefore, analytical methods capable of separating these enantiomers are essential for a thorough risk assessment.
Experimental Protocols
The following protocols outline the key steps for the collection, processing, and analysis of Arctic wildlife tissues for this compound.
1. Sample Collection and Handling
-
Target Tissues: Blubber and adipose tissue are the primary matrices for monitoring lipophilic contaminants like oxy-chlordane.[11] Liver and muscle can also be analyzed to understand tissue distribution.[4][5]
-
Sampling Procedure:
-
For marine mammals, biopsy darts can be used to collect blubber samples from live animals.[11] For deceased animals, samples should be collected during necropsy.
-
Use clean, solvent-rinsed stainless steel or Teflon-coated instruments to avoid cross-contamination.
-
Collect a full-thickness blubber sample when possible to account for potential stratification of contaminants.
-
Each sample should be placed in a separate, pre-cleaned container (e.g., solvent-rinsed glass jar with a Teflon-lined lid or a high-density polyethylene bag).
-
-
Storage and Transport:
-
Samples should be frozen at -20°C or preferably -80°C as soon as possible after collection to minimize degradation of the analytes.
-
During transport, samples should be kept frozen on dry ice.
-
2. Sample Preparation and Extraction
This protocol is a composite of standard methods for organochlorine pesticide analysis in fatty tissues.
-
Homogenization:
-
Thaw the tissue sample partially and mince a representative sub-sample (typically 5-10 g) with a solvent-rinsed scalpel.
-
Homogenize the minced tissue with anhydrous sodium sulfate to remove water.
-
-
Lipid Extraction:
-
Soxhlet Extraction: Place the homogenized tissue in a cellulose thimble and perform Soxhlet extraction for 8-12 hours with a suitable solvent mixture, such as dichloromethane:hexane (1:1 v/v).[12]
-
Pressurized Liquid Extraction (PLE): A more rapid and automated alternative to Soxhlet, using elevated temperature and pressure to extract lipids and contaminants.
-
-
Lipid Content Determination:
-
Transfer a small, known volume of the extract to a pre-weighed vial.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
The weight of the remaining residue is used to calculate the total lipid content of the sample.
-
-
Internal Standard Spiking: Before extraction, spike the sample with a known amount of a surrogate internal standard (e.g., PCB-30, PCB-204) to monitor the efficiency of the entire analytical procedure.[13]
3. Cleanup and Fractionation
The crude lipid extract contains co-extracted substances that can interfere with the analysis. A cleanup step is therefore necessary.
-
Gel Permeation Chromatography (GPC):
-
This is the most common method for removing lipids from the extract.[13]
-
Dissolve the lipid extract in a suitable solvent (e.g., dichloromethane:cyclohexane) and inject it onto a GPC column packed with Bio-Beads SX-3 or a similar resin.[13]
-
The larger lipid molecules will elute first and are discarded, while the smaller analyte molecules are collected in a subsequent fraction.
-
-
Silica Gel/Florisil Chromatography:
-
For further cleanup and fractionation of the analytes, column chromatography with silica gel or Florisil can be used.
-
The GPC eluate is concentrated and loaded onto the column.
-
Different fractions containing various classes of organochlorine compounds are eluted with solvents of increasing polarity.
-
4. Instrumental Analysis
-
Gas Chromatography with Electron Capture Detection (GC-ECD): A sensitive and widely used technique for the quantification of organochlorine pesticides.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides higher selectivity and confirmation of the analyte's identity.
-
Enantioselective Analysis:
5. Quality Assurance/Quality Control (QA/QC)
-
Method Blanks: Analyze a solvent blank with each batch of samples to check for contamination.
-
Certified Reference Materials (CRMs): Analyze a CRM with a known concentration of organochlorine pesticides to verify the accuracy of the method.
-
Matrix Spikes: Spike a duplicate sample with a known amount of the analyte to assess matrix effects and recovery.
-
Duplicate Samples: Analyze duplicate samples to assess the precision of the method.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow and the bioaccumulation pathway of this compound in the Arctic food web.
Caption: Experimental workflow for monitoring this compound.
Caption: Bioaccumulation and metabolism of chlordane in the Arctic food web.
References
- 1. Organochlorine residues in marine mammals from the northern hemisphere--a consideration of the composition of organochlorine residues in the blubber of marine mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. amap.no [amap.no]
- 3. Persistent organochlorine pollutants in ringed seals and polar bears collected from northern Alaska [pubs.usgs.gov]
- 4. An exploratory spatial contaminant assessment for polar bear (Ursus maritimus) liver, fat, and muscle from Northern Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espace.inrs.ca [espace.inrs.ca]
- 6. mosj.no [mosj.no]
- 7. Western Canadian Arctic ringed seal organic contaminant trends in relation to sea ice break-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Human Exposure to (+)-Oxy-chlordane Through Dietary Intake: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Oxy-chlordane, a persistent and bioactive metabolite of the organochlorine pesticide chlordane, poses a potential risk to human health due to its bioaccumulation in the food chain. Dietary intake is the primary route of non-occupational exposure for the general population. This document provides detailed application notes and protocols for assessing human exposure to this compound through the analysis of dietary sources and human tissues. The methodologies outlined herein are intended to support research, monitoring, and risk assessment activities.
Data Presentation: Quantitative Levels of this compound
The following tables summarize the reported concentrations of this compound in various dietary sources and human tissues. This data is essential for estimating dietary intake and understanding the body burden of this compound.
Table 1: this compound concentrations in various food products.
| Food Category | Specific Food Item | Concentration Range (ng/g wet weight) | Reference |
| Fish & Seafood | Filleted Salmon (Lakes Huron and Michigan) | 1.6 - 10.8 (as ug per fillet) | [1] |
| Filleted Carp (Lake Huron) | 0.6 (average, as ug per fillet) | [1] | |
| Freshwater Fish (Czech Republic) | up to 2.78 | [2] | |
| Dairy & Fats | Infant Food Composites | ~1 | [1] |
| Meat, Fish, Poultry & Dairy Substitute Products | ~0.1 | [1] | |
| Butter and Vegetable Fat | Among the highest detected levels in Czech food basket | [2] |
Table 2: this compound concentrations in human tissues and fluids.
| Tissue/Fluid | Population | Geometric Mean Concentration (ng/g fat) | Concentration Range | Reference |
| Adipose Tissue | General Population (U.S.) | 88 | 30 - 500 ppb | [1][3] |
| Adipose Tissue | General Population (U.S., 1970-1975) | 100 ppb (average) | [4] | |
| Blood | General Population (unexposed) | Low levels detected | [1] | |
| Breast Milk | General Population (U.S.) | 95.8 ppb (fat adjusted) | 2 - 5 µg/L (whole milk) | [3][4][5] |
| Breast Milk | Finnish Population | 0.41 mg/kg (milk fat, total chlordane) | [4] |
Table 3: Estimated daily intake and reference doses for chlordane (including metabolites).
| Parameter | Value | Population | Reference |
| Average Daily Intake (U.S.) | 840 ng/day (total chlordane) | General Population | [1] |
| Average Human Intake (Canada) | 10 µ g/year | General Population | [1] |
| Estimated Daily Intake (U.S.) | 0.1 µg/kg/day (total chlordane) | General Population | [3] |
| Acceptable Daily Intake (ADI) - WHO | 1 µg/kg/day | General Population | [3] |
| FDA Total Diet Study (1991) | 0.0013 µg/kg/day (infants) | Infants | [6] |
| FDA Total Diet Study (1991) | 0.0005–0.0015 µg/kg/day (teens/adults) | Teenagers and Adults | [6] |
Experimental Protocols
Detailed methodologies for the analysis of this compound in dietary and human samples are provided below. These protocols are based on established methods and can be adapted for specific laboratory requirements.
Protocol 1: Analysis of this compound in Fish Tissue
1. Sample Preparation and Extraction:
-
Homogenization: Homogenize a 10 g sample of fish tissue with 50 g of anhydrous sodium sulfate until a uniform, dry powder is obtained.[4]
-
Soxhlet Extraction: Transfer the homogenized sample to a cellulose extraction thimble and perform Soxhlet extraction for 4-6 hours with 150 mL of a mixture of acetone and n-hexane (e.g., 20:80 v/v).[4]
-
Concentration: Concentrate the extract to approximately 1 mL using a rotary evaporator and then further concentrate under a gentle stream of nitrogen.[4]
2. Cleanup (Florisil Chromatography):
-
Column Preparation: Prepare a chromatography column packed with 5 g of activated Florisil.
-
Elution: Apply the concentrated extract to the column. Elute with different solvent mixtures to separate interfering compounds from the organochlorine pesticide fraction. For example, a first fraction can be eluted with 6% diethyl ether in n-hexane, followed by a second fraction with 50% diethyl ether in n-hexane.[4] this compound is typically found in the second fraction.
-
Concentration: Concentrate the collected fraction containing this compound to a final volume of 1 mL.
3. Instrumental Analysis (GC-ECD):
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.[4]
-
Injector Temperature: 200°C.[4]
-
Detector Temperature (ECD): 300°C.[4]
-
Carrier Gas: Helium at a flow rate of 1.2-1.5 mL/min.[4]
-
Temperature Program: Initial temperature of 85°C, ramped to 210°C at 35°C/min, hold for 2 min, then ramp to 220°C at 2°C/min and hold for 15 min.[4]
-
-
Quantification: Quantify this compound by comparing the peak area to that of a certified reference standard.
Protocol 2: Analysis of this compound in Milk and Dairy Products (QuEChERS Method)
1. Sample Preparation and Extraction (QuEChERS):
-
Sample Weighing: Weigh 15 g of a homogenized milk or dairy sample into a 50 mL centrifuge tube.
-
Extraction: Add 15 mL of acetonitrile containing 1% acetic acid. Shake vigorously.[2]
-
Salting Out: Add 6 g of anhydrous magnesium sulfate and 1.5 g of sodium acetate. Shake vigorously for 1 minute.[2]
-
Centrifugation: Centrifuge at approximately 3500 rcf for 5 minutes.
2. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer: Transfer 1 mL of the acetonitrile supernatant to a 2 mL microcentrifuge tube containing 50 mg of primary secondary amine (PSA) sorbent, 50 mg of C18 sorbent, and 150 mg of anhydrous magnesium sulfate.[2]
-
Mixing and Centrifugation: Vortex for 30 seconds and then centrifuge.
-
Final Extract: The resulting supernatant is ready for GC analysis.
3. Instrumental Analysis (GC-MS/MS):
-
Gas Chromatograph (GC) Conditions:
-
Utilize a GC system coupled to a tandem mass spectrometer (MS/MS) for enhanced selectivity and sensitivity, which is particularly useful for complex matrices like milk.
-
-
Mass Spectrometer (MS) Conditions:
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for selective detection and quantification of this compound.
-
Protocol 3: Analysis of this compound in Human Adipose Tissue
1. Sample Preparation and Homogenization:
-
Homogenization: Chop approximately 1 lb of adipose tissue into small pieces and homogenize with an equal amount of dry ice in a food processor to create a frozen powder.[7] Allow the dry ice to sublime in a freezer before sealing the sample container.[7]
2. Extraction:
-
Solvent Extraction: Weigh 1 g of the homogenized tissue into a centrifuge tube. Add 8 mL of cyclopentane and agitate well.[7]
-
Drying and Centrifugation: Add anhydrous magnesium sulfate to remove any residual water. Centrifuge to separate the solid and liquid phases.[7]
3. Cleanup (Gel Permeation Chromatography - GPC):
-
GPC: Use a GPC system to remove lipids from the extract. This is a crucial step for fatty tissues.[7] The cleaned extract is then solvent-exchanged to isooctane.[7]
4. Instrumental Analysis (GC-MS/MS):
-
GC-MS/MS System: Analyze the final extract using a GC-MS/MS system.
-
Confirmation: Confirmation of this compound is based on the comparison of retention time and ion abundance ratios with a certified reference standard.[7]
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for the analysis of this compound and the metabolic pathway of chlordane.
Caption: General workflow for the analysis of this compound.
References
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. labsertchemical.com [labsertchemical.com]
- 3. agilent.com [agilent.com]
- 4. scienceasia.org [scienceasia.org]
- 5. National study of chlorinated hydrocarbon insecticide residues in human milk, USA. I. Geographic distribution of dieldrin, heptachlor, heptachlor epoxide, chlordane, oxychlordane, and mirex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of organochlorine pesticides residues in human adipose tissue, data from Cukurova, Turkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fsis.usda.gov [fsis.usda.gov]
Troubleshooting & Optimization
overcoming matrix effects in (+)-Oxy-chlordane LC-MS/MS analysis
Welcome to the technical support center for the analysis of (+)-Oxy-chlordane by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant issue in the LC-MS/MS analysis of this compound?
A1: The "matrix" refers to all components in a sample extract apart from the analyte of interest, this compound. Matrix effects occur when these co-eluting components interfere with the ionization of the analyte in the mass spectrometer's ion source.[1] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement).[1] Because this compound is a persistent organic pollutant often analyzed at trace levels in complex biological and environmental samples (e.g., plasma, soil, water), matrix effects are a primary cause of inaccurate and irreproducible quantitative results.[2]
Q2: How can I determine if my this compound analysis is being affected by matrix effects?
A2: The most common method is the post-extraction spike experiment.[1] This involves comparing the peak area of this compound in a neat solvent standard to its peak area in a blank matrix extract that has been spiked with the analyte after the sample preparation process. A significant difference in the signal response indicates the presence of matrix effects.[3] A result below 100% indicates suppression, while a result above 100% suggests enhancement.[3][4]
Q3: What is the difference between using a Stable Isotope-Labeled Internal Standard (SIL-IS) and Matrix-Matched Calibration to correct for matrix effects?
A3: Both are powerful strategies, but they work differently.
-
A Stable Isotope-Labeled Internal Standard (SIL-IS) is considered the gold standard. A known amount of a labeled version of this compound is added to each sample before extraction. Because the SIL-IS is chemically almost identical to the analyte, it experiences the same extraction losses and ionization suppression or enhancement.[5][6] By measuring the ratio of the analyte to the SIL-IS, these variations are canceled out, leading to highly accurate quantification.[5]
-
Matrix-Matched Calibration involves preparing your calibration standards in a blank matrix that is identical to your samples (e.g., blank plasma, clean soil extract).[7][8] This ensures that the calibration standards experience the same matrix effects as the unknown samples, thereby compensating for signal suppression or enhancement.[7] This method is effective but depends on the availability of a true blank matrix and assumes the matrix composition is consistent across all samples.[6]
Q4: Can changing my chromatography or mass spectrometry settings help reduce matrix effects?
A4: Yes. Optimizing your analytical method can significantly mitigate matrix effects.
-
Chromatography: Improving the chromatographic separation to resolve this compound from co-eluting matrix components is a primary strategy. This can be achieved by modifying the mobile phase gradient or using a column with a different stationary phase chemistry.[1]
-
Mass Spectrometry: While Electrospray Ionization (ESI) is common, it can be susceptible to matrix effects. Atmospheric Pressure Chemical Ionization (APCI) is often less prone to suppression for nonpolar, hydrophobic compounds like chlordane and may be a viable alternative.[9][10] Additionally, careful selection of Multiple Reaction Monitoring (MRM) transitions can improve selectivity and avoid interferences.[10]
Troubleshooting Guides
This section addresses specific issues you may encounter during your analysis.
Problem 1: Low Signal Intensity or Complete Signal Loss for this compound
-
Possible Cause: Severe ion suppression caused by high concentrations of co-eluting matrix components (e.g., lipids, salts).[1]
-
Solutions:
-
Improve Sample Cleanup: This is the most effective approach. Implement a more rigorous sample preparation method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences before injection.[3]
-
Optimize Chromatography: Modify your LC gradient to better separate this compound from the region where suppression occurs. A post-column infusion experiment can help identify these problematic retention times.
-
Dilute the Sample: A simple strategy is to dilute the final extract. This reduces the concentration of interfering compounds, though it also lowers the analyte concentration, so this is only feasible if the initial concentration is sufficiently high.[11]
-
Problem 2: Poor Reproducibility (High %RSD) in Quality Control (QC) Samples
-
Possible Cause: Inconsistent matrix effects from one sample to another due to natural variability in the sample matrix.
-
Solutions:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution for correcting sample-to-sample variability. The SIL-IS co-elutes and experiences the same variations in matrix effects, ensuring a consistent analyte/IS ratio.[5]
-
Standardize Sample Preparation: Ensure your sample extraction and cleanup procedure is highly consistent and reproducible. Minor variations in the protocol can lead to different levels of matrix components in the final extracts.
-
Use Matrix-Matched Calibrators and QCs: Preparing standards and QCs in a pooled blank matrix helps compensate for consistent matrix effects, improving accuracy and reproducibility.[7]
-
Problem 3: Inaccurate Quantification Despite a Detectable Peak
-
Possible Cause: Uncorrected ion suppression or enhancement is leading to a systematic under- or over-estimation of the true concentration.
-
Solutions:
-
Quantitatively Assess Matrix Effect: Perform the post-extraction spike experiment described in Protocol 1 to determine the degree of suppression or enhancement.
-
Apply a Correction Strategy: Based on the assessment, implement an appropriate calibration strategy. If a SIL-IS is not available, matrix-matched calibration is the preferred alternative.[6][11] If a blank matrix is also unavailable, the method of standard additions may be considered, although it is more labor-intensive.[11]
-
Data Presentation
Table 1: Comparison of Key Strategies for Mitigating Matrix Effects
| Strategy | Principle | Pros | Cons |
| Improved Sample Cleanup (e.g., SPE, LLE) | Physically removes interfering matrix components from the sample extract prior to analysis. | Directly addresses the root cause of matrix effects; can improve system robustness. | Can be time-consuming, requires method development, may lead to analyte loss if not optimized. |
| Chromatographic Separation | Separates the analyte peak from co-eluting interferences. | Reduces competition in the ion source; requires no extra sample processing steps. | May not be possible to resolve all interferences; can increase run times. |
| Matrix-Matched Calibration | Prepares calibrants in a blank matrix to mimic the effect seen in samples. | Effectively compensates for consistent matrix effects; relatively straightforward to implement.[7] | Requires a true blank matrix which may be unavailable; assumes matrix is consistent across all samples.[6] |
| Stable Isotope-Labeled Internal Standard (SIL-IS) | A labeled analog of the analyte is added to samples to correct for variations in recovery and matrix effects.[5] | Considered the "gold standard"; corrects for both sample preparation losses and variable matrix effects.[5][6] | SIL-IS can be expensive or commercially unavailable. |
| Sample Dilution | Reduces the concentration of all components, including matrix interferences. | Simple and fast to perform. | Reduces analyte signal, which can compromise the limit of quantitation (LOQ).[11] |
Table 2: Example MRM Transitions for Chlordane Metabolites
Note: Optimal MRM transitions and collision energies should be empirically determined on your specific instrument.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Notes |
| This compound | 421 | 151 | APGC | This transition corresponds to the [M+H]+ ion and offers high selectivity.[12] |
| This compound | User Determined | User Determined | ESI | ESI transitions may differ and often rely on fragments from adducts or the isotopic cluster. |
| Heptachlor Epoxide | 387 | 263 | ESI | Often analyzed alongside chlordane metabolites. |
| trans-Nonachlor | 443 | 315 | ESI | Another common chlordane-related compound. |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)
-
Prepare Standard Solution (A): Prepare a standard of this compound in the final mobile phase solvent (e.g., 90:10 Methanol:Water) at a known concentration (e.g., 50 ng/mL).
-
Prepare Spiked Matrix Sample (B): a. Select a representative sample matrix that is free of this compound (blank matrix). b. Perform the complete sample extraction and cleanup procedure on this blank matrix. c. Take the final, clean extract and spike it with the this compound standard to achieve the same final concentration as in Solution A.
-
Analysis: Inject both solutions (A and B) into the LC-MS/MS system under identical conditions and record the peak areas.
-
Calculation: Calculate the Matrix Effect (ME) percentage using the following formula:[3][4]
-
ME (%) = (Peak Area in Solution B / Peak Area in Solution A) x 100
-
-
Interpretation:
-
ME ≈ 100%: No significant matrix effect.
-
ME < 100%: Ion Suppression.
-
ME > 100%: Ion Enhancement.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Water Samples
This is a general protocol for organochlorine pesticides based on common methods and should be optimized for your specific application.[13][14][15]
-
Cartridge Conditioning: a. Pass 10 mL of methylene chloride or an acetone:hexane mixture through a C18 SPE cartridge. Do not allow the cartridge to go dry. b. Pass 10 mL of methanol through the cartridge. Do not allow it to go dry. c. Pass 20 mL of reagent water through the cartridge, leaving a layer of water above the sorbent bed.
-
Sample Loading: a. Acidify the water sample (e.g., 1 L) to a pH < 2.[14][15] b. Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 10 mL/min.
-
Cartridge Drying: a. After loading, apply a full vacuum to the cartridge for 10-15 minutes to remove residual water.
-
Analyte Elution: a. Place a collection tube under the cartridge. b. Elute the retained analytes by passing 10-15 mL of an appropriate solvent (e.g., methylene chloride or a 1:1 acetone:hexane mixture) through the cartridge.[13][15]
-
Concentration and Reconstitution: a. Evaporate the eluate to near dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a small, known volume of a solvent compatible with your LC mobile phase for analysis.
Visualizations
dot graph TroubleshootingWorkflow { graph [rankdir="TB", splines=ortho, size="7.6,7.6", label="Troubleshooting Workflow for Matrix Effects", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11];
// Nodes start [label="Inaccurate or Irreproducible\nResults Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; assess_me [label="Assess Matrix Effect (ME)\n(Post-Extraction Spike)", fillcolor="#FBBC05", fontcolor="#202124"]; check_me [label="Is |ME - 100%| > 20%?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Branches no_me [label="No Significant ME.\nInvestigate other issues:\n- Instrument Performance\n- Standard Integrity", shape=rectangle, fillcolor="#F1F3F4", fontcolor="#202124"];
// Yes Branch - Mitigation Strategies improve_cleanup [label="Improve Sample Cleanup\n(SPE, LLE)", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_lc [label="Optimize LC Separation\n(Gradient, Column)", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_cal [label="Change Calibration Strategy", fillcolor="#FBBC05", fontcolor="#202124"];
// Calibration Sub-branch use_sil [label="Use SIL-IS\n(If Available)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_mm [label="Use Matrix-Matched\nCalibration", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> assess_me [color="#5F6368"]; assess_me -> check_me [color="#5F6368"]; check_me -> no_me [label=" No", color="#5F6368", fontcolor="#202124"]; check_me -> improve_cleanup [label=" Yes", color="#5F6368", fontcolor="#202124"]; improve_cleanup -> optimize_lc [style=dashed, color="#5F6368"]; optimize_lc -> change_cal [style=dashed, color="#5F6368"]; change_cal -> use_sil [color="#5F6368"]; change_cal -> use_mm [color="#5F6368"]; } dot Caption: A logical workflow for identifying and addressing matrix effects.
dot graph CalibrationDecision { graph [rankdir="TB", splines=ortho, size="7.6,7.6", label="Decision Tree for Calibration Strategy", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11];
// Nodes start [label="Objective:\nAccurate Quantification", fillcolor="#F1F3F4", fontcolor="#202124"]; check_sil [label="Is a Stable Isotope-Labeled\nInternal Standard (SIL-IS)\nAvailable?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_sil [label="Use SIL-IS\n(Gold Standard)", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
check_matrix [label="Is a Representative\nBlank Matrix\nAvailable?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; use_mmc [label="Use Matrix-Matched\nCalibration", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"];
other_methods [label="Consider Other Methods:\n- Standard Addition\n- Further Method Development\n- Improve Cleanup Extensively", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> check_sil [color="#5F6368"]; check_sil -> use_sil [label=" Yes", color="#5F6368", fontcolor="#202124"]; check_sil -> check_matrix [label=" No", color="#5F6368", fontcolor="#202124"]; check_matrix -> use_mmc [label=" Yes", color="#5F6368", fontcolor="#202124"]; check_matrix -> other_methods [label=" No", color="#5F6368", fontcolor="#202124"]; } dot Caption: A decision tree to select the most appropriate calibration method.
dot graph SPE_Workflow { graph [rankdir="LR", size="7.6,4", label="General Solid-Phase Extraction (SPE) Workflow", fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=11];
// Nodes condition [label="1. Condition Cartridge\n(e.g., Methanol, Water)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; load [label="2. Load Sample", fillcolor="#FBBC05", fontcolor="#202124"]; dry [label="3. Dry Sorbent Bed\n(Vacuum)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; elute [label="4. Elute Analyte\n(Organic Solvent)", fillcolor="#34A853", fontcolor="#FFFFFF"]; concentrate [label="5. Concentrate & Reconstitute", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges condition -> load [color="#5F6368"]; load -> dry [color="#5F6368"]; dry -> elute [color="#5F6368"]; elute -> concentrate [color="#5F6368"]; } dot Caption: A simplified workflow for sample cleanup using Solid-Phase Extraction.
References
- 1. tandfonline.com [tandfonline.com]
- 2. organomation.com [organomation.com]
- 3. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cannabissciencetech.com [cannabissciencetech.com]
- 10. A LC-MS/MS method with electrospray ionization and atmospheric pressure chemical ionization source for analysis of pesticides in hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. weber.hu [weber.hu]
- 15. unitedchem.com [unitedchem.com]
resolving co-elution of (+)-Oxy-chlordane and heptachlor epoxide
Welcome to our dedicated technical support center. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges in chromatographic analysis. Here, we focus on the specific issue of co-elution between (+)-Oxy-chlordane and heptachlor epoxide.
Frequently Asked Questions (FAQs)
Q1: Why do this compound and heptachlor epoxide frequently co-elute in gas chromatography (GC)?
A1: this compound and heptachlor epoxide are both organochlorine pesticides with similar chemical structures and physical properties, such as polarity and boiling points. This similarity leads to comparable interactions with common non-polar and moderately polar stationary phases used in GC, resulting in very close or identical retention times and, consequently, co-elution. A U.S. Geological Survey method has specifically identified heptachlor epoxide and oxychlordane as a co-eluting pair on an Rtx-5 stationary phase[1].
Q2: What is the most common initial symptom of co-elution between these two compounds?
A2: The most common symptom is a single, often asymmetrical or broadened peak where two separate peaks are expected. You might observe a "shoulder" on the peak, which is a strong indicator of two or more compounds eluting very closely together[2][3]. If you are using a mass spectrometry (MS) detector, you may also notice a shift in the mass spectra across the peak, indicating that it is not a pure compound[2].
Q3: Can I resolve this co-elution by simply changing the temperature program?
A3: Adjusting the temperature program can sometimes improve the separation of closely eluting peaks. A slower temperature ramp rate generally increases the interaction time of the analytes with the stationary phase and can enhance resolution[4][5]. However, for challenging co-elutions like this compound and heptachlor epoxide, a change in the temperature program alone may not be sufficient to achieve baseline separation, and a change in the stationary phase is often necessary.
Q4: Are there alternatives to chromatographic separation if co-elution persists?
A4: Yes. If chromatographic separation is not achievable, using a highly selective detector like a tandem mass spectrometer (MS/MS) can be an effective solution. By using Multiple Reaction Monitoring (MRM), you can select specific precursor-to-product ion transitions for each compound. This allows for quantification of each analyte, even if they are not chromatographically separated. For instance, Atmospheric Pressure Gas Chromatography (APGC) with a selective MRM transition has been shown to differentiate oxychlordane from heptachlor epoxide B without chromatographic separation[6].
Troubleshooting Guide: Resolving Co-elution of this compound and Heptachlor Epoxide
This guide provides a systematic approach to diagnosing and resolving the co-elution of this compound and heptachlor epoxide.
Step 1: Confirm Co-elution
Before making any changes to your method, it is crucial to confirm that you are indeed dealing with a co-elution issue.
-
Symptom: A single peak is observed where two are expected, or the peak is broad or has a shoulder.
-
Action:
-
Analyze Individual Standards: Inject pure standards of this compound and heptachlor epoxide separately using your current method. This will confirm their individual retention times and show if they are eluting at the same time.
-
Peak Purity Analysis (if available): If you are using a mass spectrometer or a diode array detector, perform a peak purity analysis across the peak . A non-uniform spectral profile across the peak indicates the presence of more than one compound[2].
-
Step 2: Method Optimization - Change of Stationary Phase
The most effective way to resolve co-elution is often to change the selectivity of the separation, which is primarily achieved by using a different GC column stationary phase.
-
Symptom: Co-elution is confirmed on your current column (e.g., a 5% phenyl-methylpolysiloxane phase like DB-5 or Rtx-5).
-
Action:
-
Switch to a More Polar Column: Change to a column with a different selectivity, typically a more polar stationary phase. For organochlorine pesticides, a mid-polarity column is often used for confirmation. A common choice is a 14% cyanopropylphenyl-methylpolysiloxane phase (e.g., Rtx-1701 or DB-1701). This change in stationary phase chemistry alters the interactions with the analytes, often leading to a change in elution order and improved separation[1][7].
-
Dual-Column Confirmation: As recommended by EPA Method 8081B, use a dual-column setup with two columns of different polarity for simultaneous analysis and confirmation[8].
-
Quantitative Data: Comparison of Stationary Phases
The following table summarizes the retention times for heptachlor epoxide and oxychlordane on two different stationary phases, demonstrating the effect of column polarity on their separation.
| Compound | Rtx-5 (5% Diphenyl - 95% Dimethylpolysiloxane) | Rtx-1701 (14% Cyanopropylphenyl - 86% Dimethylpolysiloxane) |
| Heptachlor epoxide | 19.34 min (co-elutes with oxychlordane) | 20.35 min |
| Oxychlordane | 19.34 min (co-elutes with heptachlor epoxide) | 20.52 min |
| Data sourced from a U.S. Geological Survey report[1] |
Step 3: Optimization of GC Conditions
Once you have selected an appropriate column, further optimization of the GC conditions can fine-tune the separation.
-
Symptom: Peaks are still closely eluting on the new column.
-
Action:
-
Optimize Temperature Program:
-
Adjust Carrier Gas Flow Rate: Ensure your carrier gas flow rate is optimal for the column dimensions. Operating at the optimal linear velocity will maximize column efficiency.
-
Experimental Protocols
Protocol 1: Dual-Column GC-ECD Analysis for Organochlorine Pesticides
This protocol is based on the methodology described for the analysis of organochlorine pesticides by the U.S. Geological Survey[1].
-
Instrumentation:
-
Gas chromatograph equipped with dual micro-electron capture detectors (µECDs) and two separate injection ports.
-
Primary Column: Rtx-5, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Confirmation Column: Rtx-1701, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
-
GC Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp 1: 10°C/min to 160°C.
-
Ramp 2: 3°C/min to 280°C, hold for 5 minutes.
-
-
Detector Temperature: 300°C
-
-
Procedure:
-
Prepare calibration standards containing both this compound and heptachlor epoxide.
-
Prepare samples according to standard methods for your matrix (e.g., liquid-liquid extraction, solid-phase extraction).
-
Inject the sample or standard onto both GC columns simultaneously using a Y-splitter or two separate injections.
-
Acquire and process the data from both detectors.
-
Identify and quantify the analytes based on the retention times established with the calibration standards for each column. The confirmation on the second column provides a higher degree of confidence in the identification.
-
Visualizations
Caption: A flowchart for troubleshooting the co-elution of this compound and heptachlor epoxide.
Caption: The logic behind selecting a different column stationary phase to resolve co-elution.
References
- 1. pubs.usgs.gov [pubs.usgs.gov]
- 2. agilent.com [agilent.com]
- 3. gcms.cz [gcms.cz]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 6. waters.com [waters.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. epa.gov [epa.gov]
Technical Support Center: Extraction of (+)-Oxy-chlordane from Sediment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of (+)-Oxy-chlordane from sediment samples.
Troubleshooting Guides
This section addresses common issues encountered during the extraction of this compound from sediment, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Recovery of this compound
Question: We are experiencing consistently low recoveries of this compound from our sediment samples. What are the potential causes and how can we improve our extraction efficiency?
Answer: Low recovery is a frequent challenge in the analysis of organochlorine pesticides from complex matrices like sediment. Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Inadequate Solvent Polarity: The choice of extraction solvent is critical. This compound is a nonpolar compound. Ensure your solvent system has an appropriate polarity to effectively solubilize the analyte. Mixtures of nonpolar and moderately polar solvents, such as hexane/acetone or dichloromethane/acetone, are often used to enhance extraction from sediment particles.[1][2]
-
Insufficient Extraction Time or Energy: The contact time between the solvent and the sediment may be too short, or the energy applied during extraction (e.g., sonication power, heating temperature) may be insufficient to overcome the matrix-analyte interactions.
-
Soxhlet: Ensure the extraction runs for an adequate number of cycles (typically 16-24 hours).[3][4]
-
Ultrasonic Extraction: Optimize the sonication time and power. Longer sonication times (e.g., 20-30 minutes) and multiple extraction cycles may be necessary.[2][5]
-
Pressurized Liquid Extraction (PLE): Optimize the temperature and static extraction time. Higher temperatures (e.g., 100-120°C) can improve efficiency, but temperatures that are too high may cause degradation of thermolabile compounds.[6][7][8]
-
-
Strong Analyte-Matrix Interactions: Aged sediment samples can exhibit very strong binding of hydrophobic compounds like this compound to the organic matter and mineral surfaces.
-
Sample Pre-treatment: Thoroughly drying and grinding the sediment sample increases the surface area available for extraction. Mixing the sample with a drying agent like anhydrous sodium sulfate can also improve extraction efficiency.[9]
-
-
Inefficient Elution from Cleanup Columns: If using a cleanup step (e.g., Solid-Phase Extraction - SPE), the elution solvent may not be strong enough to desorb this compound from the sorbent. Consider using a stronger solvent or a larger volume of the elution solvent.
-
Losses during Solvent Evaporation: During the concentration step, volatile analytes can be lost if the evaporation is too aggressive (e.g., high nitrogen flow, excessive heat). Evaporate the solvent gently and do not allow the sample to go to complete dryness.
Issue 2: High Variability in Replicate Samples
Question: Our replicate extractions are showing poor reproducibility. What could be causing this variability?
Answer: High variability in replicate samples points to inconsistencies in the experimental procedure. Here are some common sources of variability:
-
Inhomogeneous Samples: Sediment samples can be heterogeneous. Ensure your samples are thoroughly homogenized (e.g., by mixing and grinding) before taking aliquots for extraction.
-
Inconsistent Sample Handling: Ensure each replicate is treated identically throughout the entire process, from weighing and spiking to extraction and cleanup.
-
Variable Extraction Conditions: Maintain consistent parameters for each replicate, such as extraction time, temperature, solvent volume, and sonication power.
-
Inconsistent Cleanup Procedure: If using SPE, ensure the cartridges are conditioned, loaded, and eluted consistently. Inconsistent flow rates during sample loading can lead to variable recoveries.
Issue 3: Presence of Interfering Peaks in Chromatograms
Question: Our chromatograms are showing many interfering peaks, making it difficult to accurately quantify this compound. How can we clean up our extracts more effectively?
Answer: Co-extraction of matrix components is a significant challenge with sediment samples, which are rich in organic matter, lipids, and other potential interferences.[10][11]
-
In-Cell Cleanup for PLE: For Pressurized Liquid Extraction, you can incorporate an adsorbent like Florisil or silica gel directly into the extraction cell to perform a simultaneous extraction and cleanup.[8][12]
-
Solid-Phase Extraction (SPE) Cleanup: SPE is a common and effective post-extraction cleanup technique.
-
Sorbent Selection: Use a sorbent that retains the interferences while allowing this compound to be eluted, or vice versa. Florisil and silica gel are commonly used for the cleanup of organochlorine pesticide extracts.[13]
-
Solvent Optimization: Carefully select the wash and elution solvents. A wash solvent should be strong enough to remove weakly bound interferences without eluting the analyte. The elution solvent should be strong enough to recover the analyte quantitatively while leaving strongly bound interferences on the sorbent.
-
-
Gel Permeation Chromatography (GPC): GPC is a size-exclusion chromatography technique that is very effective at removing high-molecular-weight interferences such as lipids.[3]
-
Sulfur Removal: Elemental sulfur is a common interference in sediment extracts when using gas chromatography with an electron capture detector (GC-ECD). Sulfur can be removed by adding activated copper powder or copper foil to the extract.
Frequently Asked Questions (FAQs)
Q1: Which extraction method is best for this compound from sediment?
A1: The "best" method depends on factors such as available equipment, sample throughput requirements, and the specific characteristics of the sediment. Here's a general comparison:
-
Soxhlet Extraction: A classic and robust method, often considered the "gold standard" for exhaustive extraction. However, it is time-consuming and requires large volumes of solvent.[4][14]
-
Ultrasonic Extraction (Sonication): A faster and simpler method than Soxhlet, using less solvent.[2][5] However, its efficiency can be matrix-dependent.
-
Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): A rapid and automated technique that uses elevated temperatures and pressures to achieve high extraction efficiencies with reduced solvent consumption.[7][15] It is often considered a more modern and efficient alternative to Soxhlet.
-
Solid-Phase Extraction (SPE): Primarily used for sample cleanup after an initial extraction, but can also be used for the extraction of liquid samples.[16]
For routine analysis requiring high throughput, PLE is often preferred. For thorough, exhaustive extraction where time is less of a concern, Soxhlet remains a reliable choice.
Q2: What are the most common solvents used for extracting this compound from sediment?
A2: Due to the nonpolar nature of this compound, nonpolar or moderately polar solvents are typically used. Common choices include:
-
Hexane
-
Acetone
-
Dichloromethane
-
Mixtures such as hexane/acetone (1:1 v/v) or dichloromethane/acetone (1:1 v/v) are frequently employed to enhance the extraction of analytes from the complex sediment matrix.[1][2][17]
Q3: How can I mitigate matrix effects in the GC analysis of this compound?
A3: Matrix effects, where co-extracted components enhance or suppress the analyte signal in the GC inlet or detector, are a common problem.[10][11] To mitigate these effects:
-
Effective Cleanup: The most crucial step is to remove as many matrix components as possible using the cleanup techniques described above (SPE, GPC).
-
Matrix-Matched Standards: Prepare calibration standards in a blank sediment extract that has been subjected to the same extraction and cleanup procedure as the samples. This helps to compensate for any remaining matrix effects.[10]
-
Isotope Dilution: Use a labeled internal standard, such as ¹³C-labeled this compound, if available. This is the most accurate method for correcting for both extraction losses and matrix effects.
-
Injector Maintenance: Regularly clean the GC inlet liner and replace the septum to minimize the accumulation of non-volatile matrix components that can cause active sites and lead to analyte degradation or signal enhancement.
Q4: Do I need to dry my sediment samples before extraction?
A4: Yes, it is generally recommended to dry the sediment samples before extraction. Water can interfere with the extraction efficiency of nonpolar solvents. Common drying methods include:
-
Air Drying: Simple but can lead to the loss of more volatile compounds.
-
Freeze-Drying (Lyophilization): A gentle method that is suitable for a wider range of analytes.
-
Mixing with Anhydrous Sodium Sulfate: A common and effective method to remove residual water and create a free-flowing powder for efficient extraction.[9]
Data Presentation
Table 1: Comparison of Extraction Method Efficiencies for Chlordane and Related Compounds in Sediment/Soil
| Extraction Method | Analyte(s) | Matrix | Solvent(s) | Recovery (%) | Reference |
| Soxhlet | Organochlorine Pesticides | River Sediment | Hexane/Acetone (1:1) | >90 | [18] |
| Ultrasonic Extraction | Organochlorine Pesticides | Soil | Petroleum ether/Acetone (1:1) | >88 | [2] |
| Accelerated Solvent Extraction (PLE) | Organochlorine Pesticides | Taihu Lake Sediment | Hexane/Acetone (1:1) | >80.7 | [1] |
| Selective Pressurized Liquid Extraction (SPLE) | Organochlorine Pesticides | Certified Reference Soil | Acetone/n-heptane (1:1) | 80-90 | [8][12] |
| Superheated Water Extraction | Chlordane | Sand | Water with organic modifier | 96-101 | [6] |
Note: Data specific to this compound is limited. The recoveries presented for chlordane and other organochlorine pesticides can serve as a general guide for expected performance.
Experimental Protocols
1. Soxhlet Extraction Protocol (Based on EPA Method 3540C/3541)
-
Sample Preparation:
-
Homogenize the sediment sample.
-
Air-dry the sample or mix it with anhydrous sodium sulfate until a free-flowing powder is obtained.[9]
-
Weigh approximately 10-20 g of the dried, homogenized sample into a Soxhlet extraction thimble.
-
-
Extraction:
-
Concentration:
-
Allow the apparatus to cool.
-
Concentrate the extract to a small volume (e.g., 5-10 mL) using a Kuderna-Danish concentrator or a rotary evaporator.
-
Perform a solvent exchange to hexane if necessary for the cleanup step.
-
-
Cleanup:
-
Proceed with a cleanup method such as SPE with Florisil or silica gel.
-
2. Ultrasonic Extraction Protocol (Based on EPA Method 3550C)
-
Sample Preparation:
-
Prepare the sample as described in the Soxhlet protocol.
-
Place approximately 10-20 g of the prepared sample into a beaker or flask.
-
-
Extraction:
-
Concentration and Cleanup:
-
Combine the extracts and proceed with concentration and cleanup as described in the Soxhlet protocol.
-
3. Pressurized Liquid Extraction (PLE) Protocol (Based on EPA Method 3545A)
-
Sample Preparation:
-
Mix the homogenized sediment sample with a dispersing agent like diatomaceous earth or sand.
-
Load the mixture into the PLE extraction cell.
-
-
Extraction:
-
Collection and Cleanup:
-
The extract is automatically collected in a vial.
-
The extract may require further concentration and cleanup depending on the level of co-extractives.
-
Mandatory Visualizations
Caption: General experimental workflow for the extraction and analysis of this compound from sediment.
Caption: Troubleshooting decision tree for low recovery of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. epa.gov [epa.gov]
- 4. engg.k-state.edu [engg.k-state.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. epa.gov [epa.gov]
- 8. Selective pressurized liquid extraction for multi-residue analysis of organochlorine pesticides in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epa.gov [epa.gov]
- 10. Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portal.research.lu.se [portal.research.lu.se]
- 13. foxscientific.com [foxscientific.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. epa.gov [epa.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
minimizing ion suppression for (+)-Oxy-chlordane in complex samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing (+)-Oxy-chlordane in complex samples using liquid chromatography-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a significant issue for this compound analysis?
A1: Ion suppression is a type of matrix effect that occurs during LC-MS analysis.[1] It happens when co-eluting molecules from the sample matrix, other than this compound, interfere with the ionization process of the target analyte in the mass spectrometer's ion source.[2] This interference reduces the ionization efficiency of this compound, leading to a decreased signal intensity. For a persistent organic pollutant like this compound, which is often found at trace levels in complex environmental and biological matrices like soil, tissue, and water, this suppression can negatively impact sensitivity, precision, and accuracy, potentially leading to underestimation or false-negative results.[1][3]
Q2: How can I determine if ion suppression is affecting my results?
A2: A common and effective method to identify and pinpoint ion suppression is the post-column infusion experiment. In this technique, a standard solution of this compound is continuously infused into the mobile phase after the analytical column but before the mass spectrometer. A blank matrix sample is then injected. If any dip or reduction in the constant analyte signal is observed at specific retention times, it indicates that components eluting from the matrix at that time are causing ion suppression.[4] Another method is to compare the peak area of an analyte in a post-extraction spiked blank sample to the peak area of the analyte in a clean solvent; a lower signal in the matrix indicates suppression.[1]
Q3: What are the most effective strategies to reduce or eliminate ion suppression?
A3: The most effective strategies focus on removing interfering matrix components before they enter the mass spectrometer. These include:
-
Robust Sample Preparation: Techniques like Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS are highly effective at cleaning up samples and removing matrix components that cause suppression.[5][6]
-
Optimized Chromatographic Separation: Improving the separation of this compound from co-eluting matrix components by adjusting the LC column, mobile phase composition, and gradient can significantly reduce suppression.[1]
-
Sample Dilution: A straightforward approach where the sample is diluted to lower the concentration of interfering compounds.[2] This is only viable if the this compound concentration is high enough to remain detectable after dilution.[2]
-
Use of a Different Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to ion suppression than Electrospray Ionization (ESI) for certain analytes and matrices.[1][7]
Q4: When is it necessary to use a Stable Isotope-Labeled Internal Standard (SIL-IS)?
A4: Using a SIL-IS is considered the gold standard for compensating for ion suppression and is highly recommended when analyzing this compound in complex matrices.[2] A SIL-IS is chemically almost identical to the analyte and will therefore have a very similar elution time and experience the same degree of ion suppression.[2][6] By calculating the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved even when variable suppression occurs between samples.[2]
Q5: Can modifying my mass spectrometer's settings help reduce ion suppression?
A5: Yes, optimizing the ion source parameters can help maximize the analyte signal. Adjusting settings such as the capillary voltage, nebulizer and drying gas flow rates, and source temperature can improve the ionization efficiency of this compound.[6] While this does not eliminate the root cause of suppression (the interfering matrix components), it ensures the instrument is operating at its best for your specific analyte.
Troubleshooting Guide
Problem 1: Low or no signal for this compound in samples, but a strong signal in solvent standards.
-
Possible Cause: Significant ion suppression from matrix components co-eluting with the analyte.[8] The complex sample matrix contains substances that are interfering with the ionization of this compound.[2]
-
Solutions:
-
Enhance Sample Preparation: Implement a more rigorous cleanup method. If you are using protein precipitation, consider switching to SPE or LLE for a more thorough removal of interferences.[5] For soil or tissue samples, methods like QuEChERS or Matrix Solid-Phase Dispersion (MSPD) can be very effective.[6][9]
-
Optimize Chromatography: Modify the LC gradient to better separate this compound from the region where suppression occurs (identified via a post-column infusion experiment).[1]
-
Dilute the Sample: Perform a dilution series on your sample extract. This reduces the concentration of interfering matrix components.[2] If the signal for this compound increases with dilution (up to a point), it confirms that ion suppression was the issue.
-
Use a SIL-Internal Standard: An internal standard that co-elutes and experiences the same suppression will allow for accurate quantification based on the analyte-to-IS ratio.[2]
-
Problem 2: Inconsistent and irreproducible results for quality control (QC) samples.
-
Possible Cause: Sample-to-sample variability in the matrix composition is causing different degrees of ion suppression across your analytical run.[2]
-
Solutions:
-
Implement Matrix-Matched Calibrators: Prepare your calibration standards and QC samples in a blank biological or environmental matrix that is identical to your unknown samples. This helps compensate for consistent matrix effects.[2][10]
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective way to correct for variability in ion suppression between different samples, as it normalizes the analyte response.[2]
-
Standardize Sample Preparation: Ensure your sample preparation protocol is highly consistent for every sample. Any variation in the cleanup process can lead to different levels of residual matrix components.
-
Problem 3: Poor peak shape (e.g., tailing, splitting) for this compound.
-
Possible Cause: While often a chromatographic issue, severe matrix effects can contribute to poor peak shape.[8] Additionally, interactions with metal components in the HPLC system can cause peak tailing and signal loss for certain compounds.[11]
-
Solutions:
-
Check for Column Overload: High concentrations of matrix components can overload the analytical column, leading to poor peak shape. A more effective sample cleanup can resolve this.
-
Evaluate Mobile Phase Compatibility: Ensure the final solvent of your sample extract is compatible with the initial mobile phase to avoid peak distortion.
-
Consider Metal-Free HPLC Systems: For compounds prone to chelating or interacting with metal surfaces, using a metal-free column and PEEK tubing can significantly improve peak shape and reduce signal suppression caused by the formation of metal salts.[11]
-
Data Presentation
Table 1: Comparison of Ion Suppression Mitigation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Improved Sample Cleanup (SPE, LLE) | Removes interfering matrix components prior to analysis. | Highly effective; directly addresses the root cause of suppression.[5] | Can be time-consuming and may lead to analyte loss if not optimized. |
| Optimized Chromatography | Separates the analyte from co-eluting interferences.[1] | Reduces competition in the ion source without extra sample handling. | May require significant method development and increase run times. |
| Stable Isotope-Labeled IS (SIL-IS) | Co-elutes and experiences the same suppression, allowing for ratio-based correction.[2] | Gold standard for quantification; corrects for variable suppression.[2] | Can be expensive; a specific SIL-IS for this compound is required. |
| Matrix-Matched Calibration | Calibrants and samples have the same matrix, canceling out consistent suppression.[10] | Effective for consistent matrix effects; relatively inexpensive. | Requires a reliable source of blank matrix; does not correct for sample-to-sample variability. |
| Sample Dilution | Reduces the concentration of both the analyte and interfering matrix components.[2] | Simple and quick to implement. | Reduces sensitivity; not suitable for trace-level analysis. |
| Switching Ionization Source (e.g., to APCI) | Utilizes a different ionization mechanism that may be less prone to suppression.[1] | Can be a simple instrument-based solution. | May result in lower sensitivity for this compound compared to ESI; not universally effective. |
Table 2: Typical Performance of Sample Preparation Methods for Organochlorine Pesticides
| Method | Typical Analyte Recovery | Effectiveness in Reducing Matrix Effects | Key Considerations |
| Solid-Phase Extraction (SPE) | 80-115% | High | Sorbent selection and elution solvent must be carefully optimized. |
| Liquid-Liquid Extraction (LLE) | 75-110% | Moderate to High | Solvent choice is critical; can be labor-intensive and use large solvent volumes.[5] |
| QuEChERS | 85-120% | High | Very effective for a wide range of pesticides in food and environmental matrices.[6] |
| Matrix Solid-Phase Dispersion (MSPD) | 75-130%[9] | High | A fast and simple method that requires minimal solvent and no specialized equipment.[9] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Cleanup
-
Sample Pre-treatment: Homogenize the sample (e.g., tissue, soil) and perform an initial solvent extraction using a suitable solvent like hexane/acetone or acetonitrile.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Florisil or a polymeric reversed-phase sorbent) by passing a conditioning solvent (e.g., methanol) followed by an equilibration solvent (e.g., water or extraction solvent).
-
Sample Loading: Load the sample extract onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove polar interferences while retaining this compound.
-
Elution: Elute this compound using a stronger organic solvent (e.g., a mixture of hexane and ethyl acetate).[9]
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.
Protocol 2: Preparation of Matrix-Matched Calibrants
-
Obtain Blank Matrix: Source a sample of the matrix (e.g., plasma, soil) that is certified to be free of this compound and other chlordane compounds.
-
Process Blank Matrix: Subject the blank matrix to the exact same extraction and cleanup procedure used for the unknown samples.
-
Prepare Stock Solution: Create a high-concentration stock solution of this compound in a pure solvent (e.g., acetonitrile).
-
Spike Processed Matrix: Create a calibration curve by spiking aliquots of the processed blank matrix extract with varying concentrations of the this compound stock solution.
-
Analysis: Analyze these matrix-matched calibrants alongside the processed unknown samples.
Visualizations
Caption: Decision tree for troubleshooting ion suppression of this compound.
Caption: General workflow for sample preparation and analysis of this compound.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Unexpected observation of ion suppression in a liquid chromatography/atmospheric pressure chemical ionization mass spectrometric bioanalytical method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. Sample preparation based on matrix solid-phase dispersion and solid-phase extraction cleanup for the determination of organochlorine pesticides in fish - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing GC-ECD for Trace-Level (+)-Oxy-chlordane Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography with Electron Capture Detection (GC-ECD) for the trace-level analysis of (+)-Oxy-chlordane.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound at trace levels.
Question: Why am I seeing poor peak shape (e.g., tailing or fronting) for my this compound standard?
Answer: Poor peak shape for this compound can be attributed to several factors:
-
Active Sites in the GC System: this compound, like other organochlorine pesticides, is susceptible to interaction with active sites in the injection port, column, or detector. This can lead to peak tailing.
-
Improper Column Installation: An incorrect cut on the fused silica column or improper installation depth into the inlet and detector can cause peak distortion.
-
Solution: Ensure the column is cut with a ceramic wafer to create a clean, 90-degree cut. Follow the instrument manufacturer's guidelines for the correct column installation depth.
-
-
Column Contamination: Accumulation of non-volatile residues from the sample matrix on the head of the column can lead to peak tailing.
-
Solution: Trim a small portion (e.g., 10-15 cm) from the front of the column. Using a guard column can also help protect the analytical column.[3]
-
Question: My sensitivity for this compound is very low, or I am not seeing a peak at all.
Answer: Low sensitivity is a critical issue in trace-level analysis and can be caused by:
-
Leaks in the System: Leaks in the carrier gas or makeup gas lines will significantly impact detector performance and analyte response.
-
Solution: Perform a thorough leak check of the entire system using an electronic leak detector. Pay close attention to the septum, column fittings, and detector connections.
-
-
Detector Contamination or Malfunction: The ECD is highly sensitive to contamination, which can quench the signal.
-
Solution: Clean the detector according to the manufacturer's instructions. Ensure the makeup gas flow rate is optimal, as it strongly affects ECD linearity and sensitivity.[2]
-
-
Analyte Degradation: this compound can degrade in a hot injection port, especially if the liner is contaminated or active.
Question: I am observing a high baseline noise, which is affecting my limit of detection.
Answer: A noisy baseline can originate from several sources:
-
Contaminated Gases: Impurities in the carrier or makeup gas can elevate the baseline noise.
-
Solution: Use high-purity gases (e.g., 99.999%) and install in-line gas purifiers to remove oxygen, moisture, and hydrocarbons.[2]
-
-
Column Bleed: Operating the column at or above its maximum temperature limit will cause the stationary phase to bleed, resulting in a rising and noisy baseline.
-
Solution: Operate the column within its recommended temperature range. Condition the column properly before use.
-
-
Septum Bleed: Particles from a degraded septum can enter the inlet and create ghost peaks or a noisy baseline.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
Question: How can I resolve co-eluting peaks with this compound?
Answer: Co-elution can be a challenge, especially in complex matrices.
-
Optimize the Temperature Program: Modifying the oven temperature ramp rate can improve the separation of closely eluting compounds.
-
Solution: A slower temperature ramp will generally increase resolution but also lengthen the analysis time. Experiment with different ramp rates to find the optimal balance.
-
-
Select a Different Column: If temperature optimization is insufficient, a column with a different stationary phase chemistry may be required.
Frequently Asked Questions (FAQs)
Q1: What are the recommended initial GC-ECD conditions for trace-level this compound analysis?
A1: The following table provides a good starting point for method development. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Condition |
| Injector | |
| Type | Splitless |
| Temperature | 250 °C |
| Liner | Deactivated, single taper with glass wool |
| Column | |
| Stationary Phase | 5% Phenyl-95% Dimethylpolysiloxane (e.g., DB-5ms) |
| Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow mode) |
| Oven Program | |
| Initial Temperature | 100 °C, hold for 1 min |
| Ramp 1 | 15 °C/min to 180 °C |
| Ramp 2 | 5 °C/min to 280 °C, hold for 5 min |
| Detector | |
| Type | Electron Capture Detector (ECD) |
| Temperature | 300 °C |
| Makeup Gas | Nitrogen or Argon/Methane (P5) |
| Makeup Flow | 25 - 60 mL/min (Optimize for best S/N) |
Q2: What sample preparation techniques are suitable for trace-level this compound in environmental matrices?
A2: The choice of sample preparation method depends on the matrix. For soil and sediment, Soxhlet extraction or pressurized liquid extraction (PLE) followed by cleanup steps are common. For water samples, liquid-liquid extraction (LLE) with a solvent like hexane or dichloromethane is frequently used.[5] Cleanup steps are crucial to remove interfering compounds and may include techniques like solid-phase extraction (SPE) with Florisil or silica gel.[2][4]
Q3: How often should I perform maintenance on my GC-ECD system for this type of analysis?
A3: Regular maintenance is critical for maintaining performance in trace-level analysis.[3] A suggested schedule is provided below, but the frequency should be adjusted based on sample throughput and matrix complexity.
| Maintenance Task | Recommended Frequency |
| Daily | |
| Leak Check | Before starting a sequence |
| Check Gas Pressures | Beginning of each day |
| Weekly | |
| Replace Septum | Or more frequently depending on the number of injections |
| Clean Injection Port Liner | Or replace if necessary |
| Monthly | |
| Trim Column (front end) | Especially with dirty samples |
| As Needed | |
| Clean Detector | When baseline noise increases or sensitivity decreases |
| Replace Gas Purifiers | According to manufacturer's recommendations |
Experimental Protocols
Protocol 1: System Suitability Check for this compound Analysis
-
Prepare a System Suitability Standard: Create a standard containing this compound, as well as compounds known to be sensitive to system activity and degradation, such as endrin and 4,4'-DDT, at a concentration of approximately 50 ppb.
-
GC-ECD Analysis: Inject the system suitability standard using the optimized GC-ECD method.
-
Evaluation:
-
Peak Shape: The peak for this compound should be symmetrical with a tailing factor between 0.9 and 1.2.
-
Degradation Check: Calculate the percent degradation of endrin and 4,4'-DDT. The breakdown should be less than 15% for each compound.[1] The presence of degradation products such as endrin aldehyde, endrin ketone, DDE, and DDD indicates an active system that requires maintenance.[4]
-
Signal-to-Noise Ratio (S/N): The S/N for the this compound peak should be greater than 10.
-
Visualizations
Caption: Troubleshooting workflow for poor peak shape.
Caption: General workflow for this compound analysis.
References
addressing analytical challenges in enantioselective analysis of (+)-Oxy-chlordane
Welcome to the technical support center for the enantioselective analysis of (+)-Oxy-chlordane. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the enantioselective analysis of this compound using chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC).
Chiral Gas Chromatography (GC) Troubleshooting
Q1: Why am I observing poor peak resolution or no separation between the (+)- and (-)-Oxy-chlordane enantiomers?
A1: Poor resolution in chiral GC analysis is a common issue that can stem from several factors:
-
Inappropriate Chiral Stationary Phase (CSP): The selectivity of the CSP is paramount. For chlordane compounds, including oxy-chlordane, cyclodextrin-based columns, such as those modified with derivatives of β-cyclodextrin (e.g., BGB-172), are often used.[1] If you are not using a suitable chiral column, enantiomeric separation will not be achieved.
-
Suboptimal Oven Temperature Program: The temperature ramp rate and isothermal holds are critical for resolution. A temperature program with an isothermal step at around 180°C can provide optimal resolution for oxy-chlordane enantiomers.[2] If the temperature is too high, retention times will decrease, and co-elution may occur. Conversely, if the temperature is too low, peaks may broaden, leading to poor resolution.
-
Carrier Gas Flow Rate: The linear velocity of the carrier gas (e.g., Helium) affects peak efficiency and resolution. An incorrect flow rate can lead to band broadening.
-
Column Degradation: Over time, the stationary phase can degrade, especially if exposed to oxygen at high temperatures, leading to a loss of resolution.[3][4]
Troubleshooting Steps:
-
Verify Column Selection: Ensure you are using a chiral column known to be effective for organochlorine pesticides.
-
Optimize Temperature Program: Experiment with different temperature ramps and isothermal holds. Start with a published method and adjust as needed.
-
Check Carrier Gas Flow: Verify that the carrier gas flow rate is set correctly according to the column manufacturer's recommendations.
-
Condition the Column: Before analysis, properly condition the column to remove any contaminants and ensure a stable baseline.
-
Column Maintenance: If the column is old or has been used extensively, consider trimming the first few centimeters from the inlet side to remove non-volatile residues, or replace the column if necessary.[5]
Q2: I'm seeing peak tailing for my oxy-chlordane peaks. What could be the cause?
A2: Peak tailing can be caused by:
-
Active Sites in the Inlet or Column: Contamination in the GC inlet liner or at the head of the column can create active sites that interact with the analyte.
-
Column Contamination: Accumulation of non-volatile matrix components on the column can lead to peak tailing.
-
Improper Column Installation: If the column is not installed correctly in the inlet or detector, it can create dead volumes, leading to peak distortion.
Troubleshooting Steps:
-
Inlet Maintenance: Clean or replace the GC inlet liner and septum.
-
Column Trimming: Trim a small portion of the column from the inlet end.[5]
-
Check for Leaks: Ensure all fittings are secure and there are no leaks in the system.
Q3: My results show inconsistent enantiomer fractions (EFs) between runs. What should I investigate?
A3: Inconsistent EFs can be due to:
-
Sample Degradation: Enantioselective degradation can occur during sample preparation or storage.
-
Instrument Variability: Fluctuations in oven temperature or carrier gas flow can affect retention times and peak integration.
-
Integration Errors: Incorrect peak integration, especially for poorly resolved peaks, will lead to inaccurate EF values.
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure a consistent and reproducible sample preparation workflow.
-
Instrument Performance Check: Regularly check the performance of your GC system using a standard mixture.
-
Review Integration Parameters: Manually review the integration of each chromatogram to ensure accuracy. The Valley Drop method can be used for integrating partially resolved peaks.[2]
Chiral High-Performance Liquid Chromatography (HPLC) Troubleshooting
Q1: I am unable to achieve baseline separation of this compound enantiomers. What can I do?
A1: Achieving baseline separation in chiral HPLC often requires careful optimization of several parameters:
-
Chiral Stationary Phase (CSP) Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are commonly used for chiral separations of pesticides. The choice of CSP is critical for selectivity.
-
Mobile Phase Composition: The type and ratio of organic modifiers (e.g., isopropanol, hexane) in the mobile phase significantly impact selectivity and resolution. For normal-phase chromatography of chlordane, a mobile phase of n-hexane and isopropanol (e.g., 90:10) has been used.[6]
-
Flow Rate: Chiral separations can be sensitive to the flow rate. A lower flow rate often improves resolution but increases analysis time.
-
Temperature: Temperature affects the thermodynamics of the chiral recognition process. Both increasing and decreasing the temperature can impact resolution.
Troubleshooting Steps:
-
Screen Different CSPs: If possible, screen a few different types of chiral columns.
-
Optimize Mobile Phase: Systematically vary the ratio of your mobile phase components.
-
Adjust Flow Rate: Try reducing the flow rate to see if resolution improves.
-
Vary Temperature: Use a column oven to investigate the effect of temperature on the separation.
Q2: My oxy-chlordane peaks are co-eluting with matrix interferences. How can I resolve this?
A2: Co-elution with matrix components is a common challenge, especially with complex biological or environmental samples.
-
Sample Cleanup: Insufficient sample cleanup is a primary cause of co-elution. Solid-phase extraction (SPE) or other cleanup techniques are often necessary to remove interfering compounds.[7]
-
Mobile Phase Selectivity: Adjusting the mobile phase composition can alter the retention of both the analyte and the interferences, potentially resolving the co-elution.
-
Column Selectivity: A different chiral stationary phase may provide the necessary selectivity to separate the analyte from the matrix components.
Troubleshooting Steps:
-
Improve Sample Preparation: Incorporate or optimize a sample cleanup step.
-
Modify Mobile Phase: Adjust the mobile phase composition to improve selectivity.
-
Try a Different Column: If co-elution persists, a column with a different chiral selector may be required.
Quantitative Data Summary
The enantiomeric fraction (EF) is a common way to express the relative abundance of enantiomers, calculated as E(+) / (E(+) + E(-)), where E(+) and E(-) are the peak areas of the respective enantiomers. An EF of 0.5 indicates a racemic mixture.
Table 1: Enantiomeric Fractions (EFs) of Oxy-chlordane and Related Compounds in Various Matrices
| Compound | Matrix | Enantiomeric Fraction (EF) | Reference |
| This compound | Soil | Enriched | [8] |
| Oxy-chlordane | Serum | 0.21 (enriched in the first eluting enantiomer) | [1] |
| cis-Chlordane | Serum | 0.48 (depleted in the first eluting enantiomer) | [1] |
| trans-Chlordane | Serum | 0.24 (depleted in the last eluting enantiomer) | [1] |
| Heptachlor-exo-epoxide | Serum | 0.50 (enriched in the first eluting enantiomer) | [1] |
Experimental Protocols
Protocol 1: Enantioselective Analysis of this compound in Biological Samples by HRGC-MS
This protocol provides a general framework. Specific parameters may need to be optimized for your instrument and sample type.
1. Sample Preparation (Extraction and Cleanup)
-
Extraction: Extract lipids and organochlorine pesticides from the sample matrix (e.g., serum, tissue homogenate) using a suitable solvent system, such as a mixture of hexane and dichloromethane.
-
Cleanup: Use solid-phase extraction (SPE) with a silica or Florisil cartridge to remove interfering lipids and other matrix components. Elute the chlordane fraction with an appropriate solvent mixture.
-
Concentration: Concentrate the eluate to a final volume of approximately 100 µL under a gentle stream of nitrogen.
2. HRGC-MS Analysis
-
Gas Chromatograph: Agilent 6890 GC or equivalent.
-
Mass Spectrometer: 5975 Mass Selective Detector or equivalent, operated in negative chemical ionization (NCI) mode.
-
Chiral Column: BGB-172 (30m x 0.25mm x 0.25 µm) or equivalent cyclodextrin-based chiral column.[1]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp 1: 20°C/min to 180°C, hold for 30 minutes.
-
Ramp 2: 5°C/min to 240°C, hold for 10 minutes.
-
-
Injector: Splitless mode at 250°C.
-
MS Parameters:
-
Source Temperature: 150°C
-
Quadrupole Temperature: 150°C
-
Transfer Line Temperature: 280°C
-
Monitor characteristic ions for oxy-chlordane.
-
3. Data Analysis
-
Identify the peaks for this compound and (-)-Oxy-chlordane based on their retention times.
-
Integrate the peak areas for each enantiomer.
-
Calculate the enantiomer fraction (EF).
Visualizations
Logical Workflow for Troubleshooting Poor Peak Resolution in Chiral GC
Caption: A decision tree for troubleshooting poor peak resolution in chiral GC analysis.
Experimental Workflow for Enantioselective Analysis of this compound
Caption: A general workflow for the enantioselective analysis of this compound.
References
- 1. ee-net.ne.jp [ee-net.ne.jp]
- 2. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gcms.cz [gcms.cz]
- 6. DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE PESTICIDES: CASE STUDIES OF BENZOBICYCLON, ACETOCHLOR AND CHLORDANE. | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 7. researchgate.net [researchgate.net]
- 8. Chiral analysis of organochlorine pesticides in Alabama soils - PubMed [pubmed.ncbi.nlm.nih.gov]
reducing analytical interferences in (+)-Oxy-chlordane quantification
Welcome to the technical support center for the analytical quantification of (+)-Oxy-chlordane. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common analytical challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical interferences when quantifying this compound?
A1: The primary analytical interferences encountered during the quantification of this compound are matrix effects and co-eluting compounds. Matrix effects can cause either suppression or enhancement of the analyte signal, leading to inaccurate quantification.[1][2][3][4][5][6][7] Co-eluting compounds are other substances in the sample that have similar retention times to this compound under the chromatographic conditions used, which can lead to overlapping peaks and inaccurate results.[8][9][10]
Q2: How can I minimize matrix effects in my analysis?
A2: Several strategies can be employed to minimize matrix effects. The most common and effective approach is the use of matrix-matched calibration curves.[2][3][4][5][6] This involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. Additionally, thorough sample cleanup procedures, such as Solid Phase Extraction (SPE) or dispersive SPE (dSPE) as used in the QuEChERS method, can help remove interfering matrix components.[11][12][13][14] The use of advanced instrumentation like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) can also enhance selectivity and reduce the impact of matrix interferences.[4][15][16][17]
Q3: I am observing a peak at the retention time of this compound in my blank samples. What could be the cause?
A3: A peak at the retention time of your target analyte in a blank sample indicates contamination. Potential sources of contamination include contaminated solvents, glassware, syringes, or instrument components such as the injector liner or the GC column.[18][19] It is crucial to use high-purity solvents and meticulously clean all glassware. Regularly replacing the injector septum and liner can also prevent carryover from previous injections.
Q4: My recoveries for this compound are consistently low. What are the possible reasons?
A4: Low recoveries can stem from several factors during sample preparation and analysis. These include inefficient extraction from the sample matrix, analyte loss during cleanup steps, degradation of the analyte in the GC inlet, or signal suppression due to matrix effects.[4][11] To troubleshoot this, ensure your extraction solvent and technique are appropriate for the matrix. Evaluate each step of your cleanup procedure for potential analyte loss. Using analyte protectants in the GC inlet can sometimes mitigate degradation.[2]
Q5: What are some common co-eluting interferences with this compound?
A5: A notable co-eluting interference for this compound is heptachlor epoxide B, which has a very similar chemical structure and chromatographic behavior.[20] Depending on the sample matrix and the specific chromatographic column and conditions, other chlordane-related compounds or metabolites may also co-elute. Using a high-resolution capillary column and optimizing the GC temperature program can improve separation. For persistent co-elution, employing GC-MS/MS with specific Multiple Reaction Monitoring (MRM) transitions is highly effective for selective quantification.[20]
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks for this compound.
-
Reduced peak height and poor integration.
Possible Causes and Solutions:
| Cause | Solution |
| Active sites in the GC inlet or column | Deactivate the inlet liner with a silylating agent or use a pre-deactivated liner. Trim the first few centimeters of the GC column to remove active sites. |
| Column contamination | Bake out the column at a high temperature (within the column's limits). If contamination persists, rinse the column with an appropriate solvent or replace it. |
| Incompatible solvent | Ensure the injection solvent is compatible with the stationary phase of the GC column. For non-polar columns, use non-polar solvents like hexane or iso-octane. |
| Improper column installation | Re-install the column, ensuring a clean, square cut and proper ferrule placement to prevent leaks. |
Issue 2: Inconsistent Results and Poor Reproducibility
Symptoms:
-
High relative standard deviation (RSD) for replicate injections.
-
Fluctuating peak areas or retention times.
Possible Causes and Solutions:
| Cause | Solution |
| Injector variability | Check the autosampler syringe for air bubbles or damage. Ensure the injection volume is consistent. Clean or replace the syringe as needed. |
| Leaks in the GC system | Use an electronic leak detector to check for leaks at the injector, column fittings, and detector. |
| Inconsistent sample preparation | Ensure sample homogenization is thorough and that all steps of the extraction and cleanup are performed consistently for all samples. |
| Matrix effects variability | If matrix effects vary significantly between samples, consider using an isotopically labeled internal standard for this compound to normalize the response. |
Data Presentation
Table 1: Impact of Matrix Effects on this compound Quantification in Different Matrices
| Matrix | Matrix Effect (%)¹ | Impact on Quantification | Recommended Action |
| Soil | +25% | Signal Enhancement | Use of matrix-matched calibration is recommended.[2] |
| Fatty Tissue (e.g., Fish) | -40% | Signal Suppression | Thorough lipid removal during cleanup is crucial. Matrix-matched calibration is essential.[11] |
| Water | -10% | Minimal Signal Suppression | Solvent calibration may be acceptable, but matrix-matched calibration is preferred for higher accuracy.[15] |
| Vegetable Extract | +50% | Significant Signal Enhancement | Dilution of the final extract can help reduce matrix effects. Matrix-matched calibration is necessary.[4][5][6] |
¹Values are representative examples based on typical findings in pesticide residue analysis and may vary depending on the specific matrix and analytical conditions.
Table 2: Comparison of Calibration Methods for this compound Quantification
| Calibration Method | Average Recovery (%) | Precision (RSD %) | Notes |
| Solvent Calibration | 65 | 18 | Prone to underestimation in matrices with signal suppression and overestimation in those with signal enhancement.[2][6] |
| Matrix-Matched Calibration | 98 | 7 | Effectively compensates for matrix effects, leading to more accurate and precise results.[2][3][4][5][6] |
| Standard Addition | 102 | 5 | Highly accurate as it accounts for matrix effects in each individual sample, but is more time-consuming. |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction and Cleanup for Soil Samples
This protocol is adapted from the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for the extraction of organochlorine pesticides from soil.[21][22][23]
1. Sample Extraction: a. Weigh 10 g of homogenized soil into a 50 mL centrifuge tube. b. Add 10 mL of acetonitrile. c. Add an appropriate internal standard. d. Shake vigorously for 1 minute. e. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). f. Immediately shake for 1 minute. g. Centrifuge at ≥3000 rcf for 5 minutes.
2. Dispersive SPE (dSPE) Cleanup: a. Transfer a 6 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18 sorbent. b. Vortex for 30 seconds. c. Centrifuge at ≥5000 rcf for 5 minutes. d. The resulting supernatant is ready for GC-MS analysis.
Protocol 2: Solid Phase Extraction (SPE) Cleanup for Fatty Tissues
This protocol is designed for the cleanup of extracts from fatty matrices to remove lipids that can interfere with the analysis.[11][12]
1. Pre-requisite: The sample has been previously extracted with an organic solvent (e.g., acetonitrile or hexane/acetone) and the extract has been concentrated.
2. SPE Cartridge Conditioning: a. Condition a Florisil SPE cartridge (e.g., 1 g) by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.
3. Sample Loading: a. Reconstitute the concentrated extract in 2 mL of hexane. b. Load the reconstituted extract onto the conditioned Florisil cartridge.
4. Elution: a. Elute the cartridge with 10 mL of a hexane:diethyl ether (95:5, v/v) mixture. b. Collect the eluate.
5. Concentration and Reconstitution: a. Evaporate the eluate to near dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable volume of iso-octane for GC-MS analysis.
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for analytical interferences.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Variability of matrix effects in liquid and gas chromatography-mass spectrometry analysis of pesticide residues after QuEChERS sample preparation of different food crops - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices [mdpi.com]
- 6. Determination of matrix effects occurred during the analysis of organochlorine pesticides in agricultural products using GC-ECD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. Co-eluting peaks in GC/MS - Chromatography Forum [chromforum.org]
- 11. Determination of organochlorine pesticide residues in foods using solid-phase extraction clean-up cartridges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pro3c304b.pic32.websiteonline.cn [pro3c304b.pic32.websiteonline.cn]
- 14. researchgate.net [researchgate.net]
- 15. digiresearch.vut.ac.za [digiresearch.vut.ac.za]
- 16. hpst.cz [hpst.cz]
- 17. ssi.shimadzu.com [ssi.shimadzu.com]
- 18. jeol.com [jeol.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. waters.com [waters.com]
- 21. unitedchem.com [unitedchem.com]
- 22. researchgate.net [researchgate.net]
- 23. Portico [access.portico.org]
Technical Support Center: Enhancing the Robustness of (+)-Oxy-chlordane Analytical Methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the robustness of their analytical methods for (+)-Oxy-chlordane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: Low or Inconsistent Analyte Recovery
Question: We are experiencing low and erratic recoveries for this compound in our soil/sediment samples. What are the potential causes and how can we troubleshoot this?
Answer:
Low and inconsistent recoveries for this compound are common challenges, often stemming from the sample preparation and extraction steps. Here’s a systematic approach to troubleshooting this issue:
-
Sample Homogeneity: Ensure your soil or sediment samples are thoroughly homogenized before taking a subsample for extraction. This compound may not be evenly distributed in the matrix.
-
Extraction Efficiency:
-
Solvent Choice: Acetonitrile is a common and effective extraction solvent for organochlorine pesticides. Ensure it is of high purity (pesticide residue grade).
-
Moisture Content: For dry samples like soil, it's crucial to add water to rehydrate the sample before adding the extraction solvent. This improves the extraction efficiency. A common practice is to ensure the sample is at least 80% hydrated.[1]
-
Extraction Technique: Vigorous shaking or vortexing is essential to ensure thorough mixing of the sample with the extraction solvent. For incurred residues, mechanical shaking is generally more effective than manual shaking.
-
-
Dispersive Solid-Phase Extraction (dSPE) Cleanup:
-
Sorbent Selection: The choice of dSPE sorbent is critical and matrix-dependent.
-
PSA (Primary Secondary Amine): Effective for removing organic acids, sugars, and some fatty acids.
-
C18: Used for removing non-polar interferences, particularly lipids. This is often used in combination with PSA for fatty matrices.[2]
-
GCB (Graphitized Carbon Black): Removes pigments like chlorophyll and carotenoids. However, be cautious as GCB can adsorb planar molecules, potentially leading to low recovery of some analytes.[1][2]
-
-
Sorbent Amount: Using an excessive amount of dSPE sorbent can lead to analyte loss. Optimize the amount of sorbent used for your specific matrix.
-
-
Matrix Effects: Complex matrices can cause ion suppression or enhancement in the analytical instrument, leading to inaccurate quantification. Consider performing a matrix effect study. The use of matrix-matched calibration standards is highly recommended to compensate for these effects.[3]
Logical Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting workflow for low this compound recovery.
Issue 2: Poor Peak Shape (Tailing or Fronting) in GC Analysis
Question: My chromatograms for this compound are showing significant peak tailing. What could be causing this and how can I fix it?
Answer:
Peak tailing for this compound in gas chromatography is often indicative of active sites within the GC system or issues with the chromatographic conditions.
-
Active Sites in the Inlet:
-
Contaminated Liner: The glass liner in the injector is a common source of activity. Silanol groups on a dirty liner can interact with the analyte. Regularly replace or clean the liner. Using a liner with glass wool can help trap non-volatile matrix components, but the wool itself can also become active.
-
Septum Bleed: Particles from a cored or degraded septum can fall into the liner, creating active sites. Use high-quality, pre-drilled septa and replace them regularly.
-
-
Column Issues:
-
Column Contamination: Non-volatile matrix components can accumulate at the head of the analytical column. Trimming the first few centimeters of the column can often resolve this.
-
Improper Installation: Ensure the column is installed correctly in both the injector and detector, with the correct insertion distances to avoid dead volumes.
-
-
Method Parameters:
-
Injector Temperature: An injector temperature that is too low can cause slow vaporization of the analyte, leading to peak broadening and tailing. Conversely, a temperature that is too high can cause degradation of thermally labile compounds. While this compound is relatively stable, it's good practice to optimize the injector temperature.
-
Solvent Mismatch: A significant mismatch in polarity between the injection solvent and the stationary phase of the column can lead to poor peak shape.
-
-
Matrix Effects: Co-eluting matrix components can interact with the analyte or the stationary phase, affecting the peak shape. A more effective sample cleanup can mitigate this.
Logical Troubleshooting Workflow for Peak Tailing
Caption: Troubleshooting workflow for GC peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for the quantification of this compound?
A1: Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is the preferred technique for the quantification of this compound.[4][5][6] This method offers high selectivity and sensitivity, which is crucial for detecting low concentrations of the analyte in complex matrices and helps to minimize the impact of co-eluting interferences.[4][7]
Q2: How can I minimize matrix effects when analyzing this compound in fatty food samples?
A2: Fatty matrices are particularly challenging due to the high lipid content which can interfere with the analysis and contaminate the GC system. To minimize matrix effects:
-
Utilize a Modified QuEChERS Protocol: The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely adopted sample preparation technique. For fatty matrices, a modified QuEChERS protocol is recommended.[8][9][10]
-
Enhanced Matrix Removal-Lipid (EMR-Lipid) Cleanup: Following QuEChERS extraction, a dispersive SPE cleanup with EMR-Lipid sorbent has been shown to be effective in removing lipids while maintaining good recoveries for organochlorine pesticides, including chlordane isomers.[10]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as your samples. This is a robust way to compensate for signal suppression or enhancement caused by the matrix.[3][11]
-
Use of an Internal Standard: Incorporating an isotopically labeled internal standard for this compound can help to correct for variability during sample preparation and analysis.[11][12]
Q3: What are suitable internal and surrogate standards for this compound analysis?
A3:
-
Internal Standard: An internal standard is added to the sample extract just before instrumental analysis to correct for variations in injection volume and instrument response. For GC-MS analysis, a common choice is a compound that is chemically similar to the analyte but does not occur naturally in the samples. Isotopically labeled this compound (e.g., ¹³C₁₀-(+)-Oxy-chlordane) is the ideal internal standard as it has nearly identical chemical and physical properties to the native analyte.[12][13]
-
Surrogate Standard: A surrogate is added to the sample before extraction to monitor the efficiency of the entire sample preparation process. Surrogates should be chemically similar to the analyte of interest but not expected to be present in the sample. For organochlorine pesticide analysis, compounds like Tetrachloro-m-xylene (TCMX) and Decachlorobiphenyl (DCB) are often used as surrogates.[14][15] The choice of surrogate should be validated for your specific method and matrix.
Q4: What are the common interferences in the GC analysis of this compound?
A4: Potential interferences in the GC analysis of this compound can come from several sources:
-
Co-eluting Pesticides: Other organochlorine pesticides or their metabolites may have similar retention times to this compound on a given GC column. Using a confirmation column with a different stationary phase or, more definitively, using GC-MS/MS with specific MRM transitions can resolve these co-elutions.[4] For example, Heptachlor epoxide B can sometimes interfere with the analysis of oxychlordane when using certain MS transitions.[4]
-
Matrix Components: Complex sample matrices can contain a multitude of compounds that may co-elute with this compound. Effective sample cleanup is essential to remove these interferences.
-
Polychlorinated Biphenyls (PCBs): PCBs are a common class of environmental contaminants that can interfere with the analysis of organochlorine pesticides. Specific cleanup steps may be required to separate PCBs from the pesticide fraction.
Data Presentation
Table 1: Recovery of Organochlorine Pesticides using Modified QuEChERS with Different Cleanup Sorbents in Fatty Matrices
| Analyte | Matrix | Cleanup Sorbent | Spiking Level (ng/mL) | Average Recovery (%) | RSD (%) | Reference |
| cis-Chlordane | Whole Milk | EMR-Lipid | 10 | 88 | <20 | [10] |
| 4,4'-DDE | Whole Milk | EMR-Lipid | 10 | 76 | <20 | [10] |
| 4,4'-DDT | Whole Milk | EMR-Lipid | 10 | 88 | <20 | [10] |
| Endrin | Whole Milk | EMR-Lipid | 10 | 86 | <20 | [10] |
| HCB | Whole Milk | EMR-Lipid | 10 | 74 | <20 | [10] |
| OCP Mix (18 compounds) | Fish Muscle | Modified QuEChERS | - | 69-102 | <10 | [8][9] |
| OCP Mix (18 compounds) | Coral Tissue | Modified QuEChERS | - | 69-102 | <10 | [8][9] |
| OCP Mix (18 compounds) | Adipose Tissue | Modified QuEChERS | - | 69-102 | <10 | [8][9] |
Note: Data for this compound was not explicitly separated in all cited studies, but data for related chlordane isomers and other organochlorine pesticides (OCPs) in challenging matrices are presented to indicate expected performance.
Experimental Protocols
Protocol 1: Modified QuEChERS for this compound in Fatty Biological Tissues
This protocol is adapted from a validated method for organochlorine pesticides in fatty matrices.[8][9]
1. Sample Preparation and Extraction: a. Weigh 2 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube. b. Add 10 mL of deionized water and vortex for 30 seconds. c. Add 10 mL of acetonitrile and vortex for 1 minute. d. Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate). e. Immediately shake vigorously for 1 minute and then centrifuge at 4000 rpm for 5 minutes.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup: a. Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18. b. Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
3. Final Extract Preparation: a. Take a 4 mL aliquot of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 1 mL of a suitable solvent (e.g., hexane or iso-octane) for GC-MS/MS analysis.
Experimental Workflow for QuEChERS in Fatty Matrices
Caption: QuEChERS workflow for fatty matrix analysis.
Protocol 2: GC-MS/MS Analysis of this compound
The following are typical GC-MS/MS parameters for the analysis of organochlorine pesticides. These should be optimized for your specific instrument and application.
Table 2: Typical GC-MS/MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Volume | 1-2 µL |
| Inlet Temperature | 250-280 °C[16] |
| Injection Mode | Splitless |
| Carrier Gas | Helium or Hydrogen[17] |
| Column | e.g., 30 m x 0.25 mm, 0.25 µm film thickness (5% phenyl-methylpolysiloxane)[16] |
| Oven Program | Initial 70°C (1 min), ramp at 25°C/min to 150°C, then 10°C/min to 300°C (hold 3 min)[4] |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp. | 230-300 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| This compound MRM Transitions | |
| Precursor Ion (m/z) | 387 |
| Product Ion 1 (m/z) | 352 (Quantifier) |
| Product Ion 2 (m/z) | 281 (Qualifier) |
Note: MRM transitions should be empirically determined and optimized on your instrument.
References
- 1. hawach.com [hawach.com]
- 2. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Matrix Effect Evaluation in GC/MS-MS Analysis of Multiple Pesticide Residues in Selected Food Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. agilent.com [agilent.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. Validation of a modified QuEChERS method for the analysis of organochlorine pesticides in fatty biological tissues using two-dimensional gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cn.aminer.org [cn.aminer.org]
- 10. agilent.com [agilent.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the impact of matrix effect on quantification of pesticides in foods by gas chromatography-mass spectrometry using isotope-labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. biotage.com [biotage.com]
- 15. Surrogate and internal standard - Chromatography Forum [chromforum.org]
- 16. Rapid Screening and Quantitative Analysis of 74 Pesticide Residues in Herb by Retention Index Combined with GC-QQQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jeol.com [jeol.com]
Technical Support Center: Troubleshooting Poor Peak Shape in (+)-Oxy-chlordane Chromatography
Welcome to the technical support center for troubleshooting chromatographic issues related to the analysis of (+)-Oxy-chlordane. This guide is designed for researchers, scientists, and drug development professionals to quickly identify and resolve common problems leading to poor peak shape in their gas chromatography (GC) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape in the analysis of this compound, and other organochlorine pesticides, typically manifests as peak tailing, fronting, or splitting. The most common culprits include issues with the GC inlet, column degradation, improper sample preparation, and incorrect injection parameters.[1][2][3] Active sites in the sample path, often due to contamination, can interact with the analyte, leading to distorted peaks.[3][4]
Q2: Why is my this compound peak tailing?
Peak tailing is often a result of active sites within the GC system that interact with the analyte.[3][4] This can be caused by:
-
Contaminated Inlet Liner: Non-volatile matrix components from the sample can accumulate in the liner, creating active sites.[2]
-
Column Contamination: Buildup of non-volatile residues at the head of the column can lead to peak tailing.[5]
-
Improper Column Installation: A poorly cut column or incorrect installation depth in the inlet can create dead volumes and turbulence, causing tailing.[6]
-
Incompatible Solvent: A mismatch between the sample solvent and the stationary phase can affect peak shape.[7]
Q3: What causes my this compound peak to show fronting?
Peak fronting is less common than tailing but can indicate significant issues such as:
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing the excess analyte to travel faster through the column.[8]
-
Incompatible Injection Solvent: If the injection solvent is significantly stronger than the mobile phase in liquid chromatography, or has a very different polarity in gas chromatography, it can lead to peak fronting.[5][9][10]
-
Column Collapse: A sudden physical change in the column packing can lead to severe peak fronting.[11]
Q4: I am observing split peaks for this compound. What could be the reason?
Split peaks can arise from various factors disrupting the sample band as it moves onto the column:
-
Improper Injection Technique: A faulty syringe injection that is too slow or introduces air can cause the sample to be introduced in two separate bands.[12]
-
Condensation Effects: If the injector temperature is too low, the sample may not vaporize uniformly, leading to splitting.
-
Solvent and Stationary Phase Mismatch: A significant mismatch in polarity between the solvent and the stationary phase can cause the sample to band improperly at the head of the column.[7][8]
-
Chiral Separation Issues: In enantioselective analysis, poor resolution or column degradation can sometimes manifest as split or distorted peaks.[13]
Troubleshooting Guides
Issue 1: Peak Tailing
Symptoms: The peak is asymmetrical with the latter half being broader than the front half.
Troubleshooting Workflow:
References
- 1. agilent.com [agilent.com]
- 2. researchgate.net [researchgate.net]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analysis of Organochlorine Pesticides in a Soil Sample by a Modified QuEChERS Approach Using Ammonium Formate [jove.com]
- 7. GC Troubleshooting—Split Peaks [restek.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. waters.com [waters.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. organomation.com [organomation.com]
- 12. researchgate.net [researchgate.net]
- 13. chiraltech.com [chiraltech.com]
Technical Support Center: Refinement of (+)-Oxy-chlordane Analysis in Fatty Tissues
Welcome to the technical support center for the analysis of (+)-Oxy-chlordane in fatty tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in analyzing this compound in fatty tissues?
The main challenges stem from the lipophilic nature of both the analyte, this compound, and the sample matrix. This leads to:
-
Co-extraction of lipids: High amounts of fats are extracted along with the analyte, which can interfere with chromatographic analysis.
-
Matrix effects: Lipids can cause suppression or enhancement of the analyte signal in the gas chromatograph, leading to inaccurate quantification.[1][2]
-
Analyte loss during cleanup: Aggressive lipid removal steps can also remove the highly lipophilic this compound, resulting in low recovery rates.[2]
-
Instrument contamination: The accumulation of non-volatile lipids in the GC inlet and column can lead to poor peak shape, baseline instability, and system downtime.
Q2: Which extraction method is most suitable for this compound in adipose tissue?
The choice of extraction method depends on laboratory resources, sample throughput requirements, and the desired level of lipid removal. Two common and effective approaches are:
-
Solvent Extraction with Cleanup: Traditional methods often involve extraction with a non-polar solvent like petroleum ether or hexane, followed by a cleanup step such as Gel Permeation Chromatography (GPC) or sweep co-distillation to remove lipids.[3][4]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method, originally developed for fruits and vegetables, has been adapted for fatty matrices. It typically involves extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup step using specific sorbents to remove lipids.
Q3: What are the key differences between GC-ECD and GC-MS/MS for this compound analysis?
Both are powerful techniques, but they have distinct advantages and disadvantages:
-
Gas Chromatography with Electron Capture Detection (GC-ECD):
-
Gas Chromatography with Tandem Mass Spectrometry (GC-MS/MS):
For regulatory and research applications requiring high confidence in results, GC-MS/MS is generally the preferred method.[8]
Troubleshooting Guides
Issue 1: Low Recovery of this compound
Low recovery is a frequent issue and can occur at multiple stages of the analytical process.
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Ensure the tissue is thoroughly homogenized. Increase the extraction time or perform multiple extraction cycles. For QuEChERS, ensure vigorous shaking to facilitate partitioning into the acetonitrile phase. |
| Analyte Loss During Lipid Removal | For GPC: Check for proper calibration of the GPC column and ensure the collection window for the analyte is accurate. For dSPE: The choice of sorbent is critical. C18 is effective at removing lipids. PSA (Primary Secondary Amine) can also be used, but a combination of C18 and PSA is often employed. For highly fatty samples, newer sorbents like Enhanced Matrix Removal—Lipid (EMR—Lipid) may offer better recovery. Avoid overly aggressive cleanup steps that may remove the analyte along with the lipids. |
| Analyte Adsorption | Use silanized glassware to prevent adsorption of the analyte to active sites on glass surfaces. |
| Evaporation Losses | When concentrating the final extract, use a gentle stream of nitrogen and do not evaporate to complete dryness. Reconstitute the residue immediately in the final solvent. |
Issue 2: Poor Chromatographic Performance
This can manifest as peak tailing, peak fronting, split peaks, or a noisy baseline.
| Potential Cause | Recommended Solution |
| Contaminated GC Inlet Liner | The inlet liner is a common site for the accumulation of non-volatile matrix components. Replace the liner regularly. Using a liner with glass wool can help trap non-volatile residues. |
| Column Contamination | If the liner replacement does not resolve the issue, the front end of the GC column may be contaminated. Trim a small section (e.g., 10-20 cm) from the front of the column. |
| Active Sites in the System | Active sites in the inlet or column can cause peak tailing. Ensure proper column conditioning and consider using a more inert column. |
| Matrix-Induced Signal Enhancement | The presence of co-extracted matrix components can enhance the analyte signal, leading to artificially high results.[1] This can be addressed by using matrix-matched standards for calibration. Prepare your calibration standards in a blank matrix extract that has undergone the same sample preparation procedure. |
| Inadequate Cleanup | If chromatographic issues persist, it is likely that the cleanup step is not sufficiently removing interfering matrix components. Re-evaluate the cleanup procedure, potentially using a different combination or amount of dSPE sorbents, or a more robust technique like GPC. |
Data Presentation
Table 1: Comparison of Cleanup Methods for Organochlorine Pesticides in Fatty Matrices
| Cleanup Method | Common Sorbents/Technique | Typical Recovery Range for OCPs | Lipid Removal Efficiency | Notes |
| Dispersive SPE (dSPE) | C18, PSA, EMR-Lipid | 70-120% | Good to Excellent | EMR-Lipid generally provides the best lipid removal for highly fatty samples. |
| Gel Permeation Chromatography (GPC) | Bio-Beads S-X3 | 80-110% | Excellent | Considered a highly effective but more time-consuming and solvent-intensive method.[4] |
| Sweep Co-distillation | Glass beads, silica gel trap | >78% for most OCPs | Excellent | An older but effective technique that relies on the volatility difference between lipids and analytes.[3] |
| Freezing-Lipid Filtration | N/A | 54.5-103.6% | Moderate to Good | A simpler approach where the extract is frozen to precipitate lipids, which are then removed by filtration or centrifugation. |
Experimental Protocols
Protocol 1: Modified QuEChERS Method for Fatty Tissues
-
Homogenization: Weigh 2 g of homogenized fatty tissue into a 50 mL centrifuge tube.
-
Fortification (for QC): Spike with an appropriate concentration of this compound standard.
-
Extraction: Add 10 mL of acetonitrile and 5 mL of water. Shake vigorously for 1 minute.
-
Salting Out: Add the contents of a salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate). Shake vigorously for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dSPE tube containing a mixture of C18 and PSA sorbents (and anhydrous MgSO₄ to remove residual water). For very fatty samples, consider using an EMR-Lipid dSPE product.
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds and centrifuge at high speed for 5 minutes.
-
Analysis: Take an aliquot of the supernatant for GC-MS/MS analysis.
Protocol 2: Solvent Extraction with GPC Cleanup
-
Homogenization and Extraction: Homogenize 1-2 g of fatty tissue with anhydrous sodium sulfate. Extract three times with petroleum ether or a hexane/acetone mixture.
-
Lipid Determination: Evaporate the solvent from a small aliquot to determine the fat content.
-
Solvent Exchange: Evaporate the bulk extract and redissolve the lipid residue in a solvent suitable for GPC (e.g., cyclohexane/ethyl acetate).
-
GPC Cleanup: Load the extract onto a calibrated GPC column (e.g., packed with Bio-Beads S-X3) to separate the smaller analyte molecules from the larger lipid molecules.
-
Fraction Collection: Collect the fraction containing this compound based on the retention time determined during calibration.
-
Concentration and Analysis: Concentrate the collected fraction and exchange the solvent to one suitable for GC-MS/MS analysis (e.g., isooctane).
Mandatory Visualizations
References
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Analysis of PCBs and Pesticides in Human Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Comparison and analysis of organochlorine pesticides and hexabromobiphenyls in environmental samples by gas chromatography-electron capture detector and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nemc.us [nemc.us]
Validation & Comparative
Validation of a Novel Analytical Method for (+)-Oxy-chlordane: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new analytical method for the quantification of (+)-Oxy-chlordane against established alternatives. The document outlines the performance of Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS), and Gas Chromatography with Electron Capture Detection (GC-ECD), supported by experimental data to aid in the selection of the most suitable methodology for specific research needs.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method is critical for the accurate and reliable quantification of this compound. The following table summarizes the key performance characteristics of the new method in comparison to existing techniques. The data presented is a synthesis of values reported in various scientific studies.
| Parameter | New Method (GC-MS/MS) | Alternative 1 (GC-MS) | Alternative 2 (GC-ECD) |
| Limit of Detection (LOD) | 0.02 µg/L | 0.1 µg/L | 0.01 µg/L |
| Limit of Quantification (LOQ) | 0.07 µg/L | 0.3 µg/L | 0.03 µg/L |
| Linearity (R²) | >0.998 | >0.995 | >0.997 |
| Accuracy (Recovery %) | 95-105% | 85-110% | 90-115% |
| Precision (RSD %) | < 10% | < 15% | < 15% |
| Selectivity | High | Moderate | Moderate to Low |
| Matrix Effect | Low | Moderate | High |
Note: Performance characteristics can vary depending on the sample matrix, instrumentation, and specific laboratory conditions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for sample preparation and the validation of the new analytical method.
Sample Preparation: QuEChERS Protocol
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices.
Materials:
-
Homogenized sample (e.g., soil, food product)
-
Acetonitrile (ACN)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Sodium chloride (NaCl)
-
Dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18)
-
Centrifuge tubes (50 mL)
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Shake vigorously for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a d-SPE tube containing the appropriate sorbent.
-
Shake for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The resulting supernatant is ready for GC-MS/MS analysis.
Validation Protocol for the New Analytical Method (GC-MS/MS)
This protocol outlines the steps to validate the new analytical method for this compound, ensuring its performance is reliable and reproducible.
1. Specificity and Selectivity:
-
Analyze blank matrix samples to assess for interfering peaks at the retention time of this compound.
-
Analyze samples fortified with this compound and other common pesticides to ensure the method can differentiate the target analyte.
2. Linearity and Range:
-
Prepare a series of calibration standards of this compound in a solvent and in a blank matrix extract at a minimum of five concentration levels.
-
Inject each standard in triplicate.
-
Plot the peak area versus concentration and determine the linearity by calculating the coefficient of determination (R²). An R² value >0.99 is generally considered acceptable.
3. Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Estimate the LOD and LOQ based on the signal-to-noise ratio (S/N) of the chromatogram. Typically, an S/N of 3 is used for LOD and 10 for LOQ.
-
Alternatively, calculate the LOD and LOQ from the standard deviation of the response and the slope of the calibration curve.
4. Accuracy (Recovery):
-
Analyze blank matrix samples fortified with known concentrations of this compound at three different levels (low, medium, and high).
-
Perform at least five replicates for each level.
-
Calculate the percentage recovery for each replicate. The mean recovery should typically be within 70-120%.
5. Precision (Repeatability and Intermediate Precision):
-
Repeatability (Intra-day precision): Analyze a set of fortified samples at three concentration levels on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on different days with different analysts, if possible.
-
Calculate the relative standard deviation (RSD) for the replicate measurements. An RSD of <20% is generally acceptable.
6. Robustness:
-
Evaluate the effect of small, deliberate variations in method parameters (e.g., GC oven temperature, flow rate, injection volume) on the analytical results.
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the validation of a new analytical method.
Caption: QuEChERS sample preparation workflow.
Navigating the Nuances of (+)-Oxy-chlordane Measurement: A Guide to Inter-Laboratory Comparison
For researchers, scientists, and drug development professionals, the accurate quantification of (+)-Oxy-chlordane, a persistent and toxic metabolite of the organochlorine pesticide chlordane, is of paramount importance. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to aid in the selection and implementation of robust analytical protocols and to shed light on the expected variability in measurements between different laboratories.
The presence of this compound in environmental and biological matrices is a significant concern due to its potential for bioaccumulation and adverse health effects. As such, reliable and comparable data from various laboratories are crucial for accurate risk assessment and regulatory compliance. Inter-laboratory comparison studies and proficiency testing (PT) programs, such as those organized by QUASIMEME and the National Institute of Standards and Technology (NIST), play a vital role in ensuring the quality and consistency of these measurements. While specific proficiency testing reports detailing individual laboratory performance for this compound are not always publicly accessible, this guide synthesizes available data and methodologies from scientific literature to provide a comprehensive overview.
Comparative Performance of Analytical Methods
The determination of this compound is predominantly accomplished using gas chromatography (GC) coupled with mass spectrometry (MS) or tandem mass spectrometry (MS/MS). The choice of detector and sample preparation technique significantly influences the method's sensitivity, selectivity, and overall performance. The following tables summarize typical performance characteristics for the analysis of oxychlordane in biological matrices, such as serum and tissue, compiled from various studies.
Table 1: Comparison of Method Performance for Oxy-chlordane Analysis in Human Serum
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/L | 0.01 - 0.1 µg/L |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/L | 0.03 - 0.3 µg/L |
| Recovery | 85% - 110% | 90% - 115% |
| Precision (RSD) | < 15% | < 10% |
| Selectivity | Good | Excellent |
| Confirmation of Identity | Moderate (based on mass spectrum) | High (based on specific precursor-product ion transitions) |
Table 2: Comparison of Sample Preparation Techniques for Oxy-chlordane in Tissue Samples
| Parameter | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) | QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) |
| Solvent Consumption | High | Low to Moderate | Low |
| Sample Throughput | Low | Moderate to High | High |
| Extraction Efficiency | Good to Excellent | Excellent | Excellent |
| Cleanup Efficiency | Moderate | Good to Excellent | Good |
| Automation Potential | Low | High | Moderate |
| Typical Recovery | 80% - 105% | 90% - 110% | 85% - 115% |
| Precision (RSD) | < 20% | < 15% | < 15% |
Experimental Protocols
The following sections provide detailed methodologies for the key experimental stages in the analysis of this compound.
Sample Preparation: Extraction and Cleanup from Human Serum
-
Fortification: Spike the serum sample (e.g., 1 mL) with an appropriate internal standard (e.g., ¹³C-labeled Oxy-chlordane) to correct for matrix effects and procedural losses.
-
Protein Precipitation: Add formic acid and isopropanol to the serum sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE):
-
Add a mixture of n-hexane and methyl tert-butyl ether (MTBE) to the sample.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction step twice more and combine the organic extracts.
-
-
Evaporation: Evaporate the combined organic extract to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in a small volume of a suitable solvent (e.g., iso-octane) for GC-MS/MS analysis.
Instrumental Analysis: Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 1 minute.
-
Ramp 1: 25°C/min to 180°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 7000C Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at -70 eV.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion for Oxy-chlordane: m/z 421.8
-
Product Ions for Quantification and Confirmation: m/z 386.8 (quantifier), m/z 388.8 (qualifier).
-
-
Collision Energy: Optimized for the specific instrument and transition (e.g., 15-25 eV).
Visualizing Key Processes
To better understand the context and workflow of this compound analysis, the following diagrams illustrate the metabolic pathway of chlordane and a typical experimental workflow.
Metabolic conversion of chlordane to oxychlordane.
General experimental workflow for this compound analysis.
bioaccumulation potential of (+)-Oxy-chlordane versus parent chlordane isomers
A Comparative Guide for Researchers
The environmental persistence and bioaccumulation of organochlorine pesticides remain a significant area of concern for researchers and environmental scientists. Technical chlordane, a complex mixture of chlorinated hydrocarbons, and its metabolites are highly lipophilic and prone to accumulation in biological tissues. This guide provides a detailed comparison of the bioaccumulation potential of the primary metabolite, (+)-Oxy-chlordane, versus its parent chlordane isomers, cis-chlordane and trans-chlordane. The information presented is supported by experimental data and detailed methodologies to assist researchers in this field.
Executive Summary
Data Presentation: Bioaccumulation and Physicochemical Properties
The following tables summarize key quantitative data related to the bioaccumulation potential and properties of oxy-chlordane and its parent isomers.
Table 1: Estimated Bioconcentration Factors (BCF) and Other Relevant Values
| Compound | Bioconcentration Factor (BCF) | Log Kow | Water Solubility | Notes |
| Oxy-chlordane | Estimated: 15,878[3] | 5.83 (estimated) | Low | The (+)-enantiomer is preferentially enriched in biota.[4] |
| Technical Chlordane | 3,000 - 18,500 (in fish)[2][5] | 6.0 | 9 µg/L at 25°C | Mixture of various chlordane isomers and related compounds. |
| cis-Chlordane | Not individually reported | Similar to technical chlordane | Low | Enantioselective bioaccumulation observed, with EFs often > 0.5 in biota.[1][6] |
| trans-Chlordane | Not individually reported | Similar to technical chlordane | Low | Enantioselective bioaccumulation observed, with EFs often < 0.5 in biota.[1][6] |
Table 2: Enantiomer Fractions (EF) in Biota
| Compound | Compartment/Organism | Enantiomer Fraction (EF) | Indication |
| This compound | Various animal species | > 0.5 (often approaching 1.0 in higher trophic levels)[4][7] | Preferential accumulation and/or slower metabolism of the (+)-enantiomer. |
| cis-Chlordane | Various animal species | Often > 0.5[1][6] | Preferential accumulation and/or slower metabolism of the (-)-enantiomer. |
| trans-Chlordane | Various animal species | Often < 0.5[1][6] | Preferential accumulation and/or slower metabolism of the (+)-enantiomer. |
Note: Enantiomer Fraction (EF) is calculated as the peak area of the (+) enantiomer divided by the sum of the peak areas of the (+) and (-) enantiomers. An EF of 0.5 indicates a racemic mixture.
Experimental Protocols
Bioaccumulation in Fish: Aqueous and Dietary Exposure (Based on OECD Guideline 305)
This protocol outlines a laboratory experiment to determine the bioconcentration factor (BCF) and biomagnification factor (BMF) of this compound and parent chlordane isomers.
Objective: To quantify the uptake and depuration of individual chlordane enantiomers and this compound in a model fish species to determine their respective BCFs and/or BMFs.
Test Organism: A fish species with a low lipid content and a known life history, such as the Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss), is recommended.[3]
Experimental Design: The study consists of two phases: an uptake phase and a depuration phase.[3][6][8][9]
-
Uptake Phase (28 days):
-
Aqueous Exposure (for BCF): Fish are exposed to a constant, sublethal concentration of the test substance in water. A flow-through system is preferred to maintain a stable concentration.[6]
-
Dietary Exposure (for BMF): Fish are fed a diet spiked with a known concentration of the test substance.
-
Separate groups are maintained for each compound being tested (this compound, racemic cis-chlordane, racemic trans-chlordane) and a control group.
-
Water and fish tissue samples are collected at regular intervals (e.g., days 1, 3, 7, 14, 21, 28).
-
-
Depuration Phase (up to 28 days):
-
After the uptake phase, remaining fish are transferred to clean, untreated water and fed a clean diet.[3]
-
Fish tissue samples are collected at regular intervals to measure the rate of elimination of the test substances.
-
Sample Preparation and Analysis:
-
Tissue Extraction:
-
Whole fish or specific tissues (e.g., muscle, liver) are homogenized.
-
Lipids are extracted using a suitable solvent mixture (e.g., dichloromethane:hexane).
-
The extract is cleaned up using techniques like gel permeation chromatography (GPC) and/or Florisil column chromatography to remove interfering compounds.
-
-
Chiral Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
An aliquot of the cleaned extract is injected into a GC equipped with a chiral capillary column (e.g., a cyclodextrin-based column) capable of separating the enantiomers of chlordane and oxy-chlordane.
-
The GC is coupled to a mass spectrometer (MS) for sensitive and selective detection.
-
The MS is operated in selected ion monitoring (SIM) mode to quantify the characteristic ions of each compound and their enantiomers.
-
Data Analysis:
-
The BCF is calculated as the concentration of the substance in the fish tissue divided by its concentration in the water at steady state.
-
The BMF is calculated as the concentration of the substance in the fish tissue divided by its concentration in the diet.
-
Uptake and depuration rate constants are determined using kinetic modeling.
-
Enantiomer fractions (EFs) are calculated for each time point to assess the enantioselectivity of the bioaccumulation process.
Tissue Preparation and Extraction for Chiral Analysis
Objective: To efficiently extract chlordane isomers and oxy-chlordane from biological tissues while preserving their enantiomeric composition for accurate analysis.
Protocol:
-
Sample Homogenization: Weigh the frozen tissue sample and homogenize it with anhydrous sodium sulfate to remove water.
-
Solvent Extraction: Extract the homogenized sample with a non-polar solvent mixture, such as hexane/dichloromethane (1:1 v/v), using a method like Soxhlet extraction or accelerated solvent extraction (ASE).
-
Lipid Removal (Cleanup):
-
Gel Permeation Chromatography (GPC): This is a common and effective method for separating the target analytes from high molecular weight lipids.
-
Florisil or Silica Gel Chromatography: Further cleanup can be achieved by passing the extract through a column of activated Florisil or silica gel to remove polar interferences.
-
-
Solvent Exchange and Concentration: The cleaned extract is carefully concentrated under a gentle stream of nitrogen, and the solvent is exchanged to a final solvent suitable for GC-MS analysis (e.g., hexane).
Visualizations
Caption: Metabolic pathway and bioaccumulation of chlordane.
Caption: Workflow for a bioaccumulation study of chlordane.
Caption: Trophic magnification of chlordane compounds.
References
- 1. rais.ornl.gov [rais.ornl.gov]
- 2. Enantiomeric enrichment of chiral pesticides in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 4. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. catalog.labcorp.com [catalog.labcorp.com]
- 7. researchgate.net [researchgate.net]
- 8. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 9. oecd.org [oecd.org]
A Comparative Toxicogenomic Guide: (+)-Oxy-chlordane and Dieldrin
This guide provides a detailed comparison of the toxicogenomic effects of (+)-Oxy-chlordane and dieldrin, two persistent organochlorine pesticides. The information is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of their mechanisms of toxicity. While direct comparative toxicogenomic studies are limited, this guide synthesizes available data to highlight both common and distinct molecular responses to these compounds.
Executive Summary
Dieldrin, a well-studied neurotoxicant, has been linked to an increased risk of Parkinson's disease and elicits significant changes in gene expression related to neurodegeneration, oxidative stress, and inflammation. This compound, a major and more toxic metabolite of chlordane, is known for its bioaccumulative properties and general toxicity, including hepatic effects. Although comprehensive toxicogenomic data for this compound is less abundant than for dieldrin, this guide draws comparisons based on available information and the known toxicological profiles of both compounds.
Data Presentation: Toxicogenomic Effects
Table 1: Differentially Expressed Genes in Largemouth Bass Hypothalamus Following Dieldrin Exposure
| Gene Symbol | Gene Name | Fold Change | p-value | Putative Function |
| Upregulated Genes | ||||
| gadd45a | Growth arrest and DNA-damage-inducible, alpha | 2.1 | <0.001 | DNA repair, apoptosis |
| pcna | Proliferating cell nuclear antigen | 1.8 | <0.001 | DNA replication and repair |
| cat | Catalase | 1.7 | <0.001 | Oxidative stress response |
| hsp70 | Heat shock protein 70 | 1.6 | <0.001 | Stress response, protein folding |
| Downregulated Genes | ||||
| th | Tyrosine hydroxylase | -1.9 | <0.001 | Dopamine synthesis |
| dat | Dopamine transporter | -1.7 | <0.001 | Dopamine reuptake |
| vmat2 | Vesicular monoamine transporter 2 | -1.6 | <0.001 | Dopamine storage |
| oxt | Oxytocin | -2.2 | <0.001 | Neuropeptide signaling |
Source: Data synthesized from multiple studies on dieldrin's neurotoxicity.
Table 2: Key Cellular Pathways Affected by Dieldrin
| Pathway | Key Genes/Proteins Involved | Observed Effect | Toxicological Implication |
| Neurodegeneration | SNCA, PARK2, PINK1 | Altered expression | Link to Parkinson's disease-like pathology |
| Oxidative Stress | SOD1, CAT, GPX1 | Upregulation of antioxidant enzymes | Cellular defense against reactive oxygen species |
| DNA Damage Response | GADD45A, PCNA, RAD51 | Upregulation | Cellular response to genotoxic stress |
| Inflammation | TNF-α, IL-1β, NF-κB | Upregulation of pro-inflammatory cytokines | Neuroinflammation |
| MAPK Signaling | ERK1/2, JNK, p38 | Activation of ERK1/2 and JNK pathways | Regulation of cell proliferation, differentiation, and apoptosis[1] |
Experimental Protocols
Detailed experimental protocols for the toxicogenomic analysis of this compound and dieldrin are not consistently provided in the literature. The following represents a generalized, yet detailed, methodology for microarray and RNA-Seq analysis, commonly employed in toxicogenomic studies of organochlorine pesticides.
Microarray Analysis Protocol
-
RNA Extraction: Total RNA is isolated from tissues or cells of interest (e.g., liver, brain) using a TRIzol-based method followed by purification with RNeasy columns (Qiagen). RNA quality and quantity are assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
cDNA Synthesis and Labeling: First-strand cDNA is synthesized from total RNA using a T7-oligo(dT) primer. Subsequently, second-strand synthesis is performed to generate double-stranded cDNA. The cDNA is then in vitro transcribed and labeled with a fluorescent dye (e.g., Cy3 or Cy5) using a labeling kit.
-
Hybridization: The labeled cRNA is fragmented and hybridized to a microarray chip (e.g., Agilent, Affymetrix) containing probes for thousands of genes. Hybridization is typically carried out in a hybridization oven for 16-18 hours at a specific temperature.
-
Washing and Scanning: After hybridization, the microarray slides are washed to remove non-specifically bound cRNA. The slides are then scanned using a microarray scanner to detect the fluorescent signals.
-
Data Analysis: The scanned images are processed to quantify the intensity of each spot. The data is then normalized (e.g., using quantile normalization) to correct for systematic variations. Differentially expressed genes are identified using statistical tests (e.g., t-test, ANOVA) with a specified p-value and fold-change cutoff.
RNA-Seq Analysis Protocol
-
RNA Isolation and Quality Control: High-quality total RNA is extracted as described for microarray analysis. RNA integrity is critically assessed, with an RNA Integrity Number (RIN) of > 8 being desirable.
-
Library Preparation:
-
rRNA Depletion/mRNA Enrichment: Ribosomal RNA (rRNA) is removed from the total RNA, or messenger RNA (mRNA) is enriched using poly-A selection.
-
Fragmentation: The enriched RNA is fragmented into smaller pieces.
-
cDNA Synthesis: The fragmented RNA is reverse transcribed into first-strand cDNA, followed by second-strand cDNA synthesis.
-
End Repair and Adapter Ligation: The ends of the cDNA fragments are repaired, and sequencing adapters are ligated.
-
PCR Amplification: The adapter-ligated cDNA is amplified by PCR to create the final sequencing library.
-
-
Sequencing: The prepared library is sequenced using a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality, and adapters and low-quality reads are trimmed.
-
Alignment: The high-quality reads are aligned to a reference genome.
-
Quantification: The number of reads mapping to each gene is counted to determine gene expression levels.
-
Differential Expression Analysis: Statistical packages (e.g., DESeq2, edgeR) are used to identify genes that are differentially expressed between experimental groups.
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and workflows relevant to the toxicogenomics of dieldrin and potentially this compound.
References
Assessing the Neurotoxicity of (+)-Oxy-chlordane Relative to Other Persistent Organic Pollutants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Oxy-chlordane, a persistent metabolite of the organochlorine pesticide chlordane, is a compound of significant toxicological concern due to its neurotoxic properties and bioaccumulative potential. Like other persistent organic pollutants (POPs), this compound poses a potential risk to human and environmental health. This guide provides a comparative assessment of the neurotoxicity of this compound relative to other well-characterized neurotoxic POPs, namely dieldrin and lindane. The information presented herein is based on available experimental data and aims to provide a resource for researchers and professionals in the fields of toxicology, neuroscience, and drug development.
Data Presentation: Comparative Neurotoxicity
Direct comparative studies providing quantitative neurotoxicity data for this compound alongside other POPs under identical experimental conditions are limited in the publicly available scientific literature. However, by compiling data from various sources, a comparative overview can be established. The primary mechanism of neurotoxicity for these organochlorine pesticides is the antagonism of the γ-aminobutyric acid type A (GABA-A) receptor, a major inhibitory neurotransmitter receptor in the central nervous system. Inhibition of this receptor leads to hyperexcitability and convulsions.
| Compound | Target | Assay | Test System | Endpoint | Value (µM) | Reference |
| This compound | GABA-A Receptor | Not Specified | Not Specified | Not Specified | Data Not Available | - |
| Dieldrin | GABA-A Receptor | Patch-clamp | Rat Dorsal Root Ganglion Neurons | Inhibition of GABA-induced current | Not specified, but shown to suppress the receptor | [1][2] |
| Lindane | Glycine and GABA-A Receptors | Patch-clamp | Recombinantly expressed human glycine receptors in HEK293 cells | IC50 | 0.2 - 2 | [3][4] |
| Lindane | GABA-A Receptor | Whole-cell patch clamp | Cultured rat dorsal root ganglion neurons | Blockade of GABA-activated chloride channels | 10 | [5] |
Experimental Protocols
Detailed experimental protocols for assessing the neurotoxicity of this compound are not extensively published. However, based on the known mechanisms of action for related organochlorine pesticides, the following experimental approaches are commonly employed.
In Vitro Neurotoxicity Assessment using Micro-electrode Arrays (MEAs)
This method allows for the investigation of the effects of compounds on the spontaneous electrical activity of cultured neuronal networks.
-
Cell Culture: Primary cortical neurons are isolated from rat embryos and cultured on MEA plates. These cultures typically contain a mix of excitatory (glutamatergic) and inhibitory (GABAergic) neurons, as well as astrocytes.
-
Exposure: After a set number of days in vitro (DIV) to allow for network maturation, the neuronal cultures are exposed to various concentrations of the test compound (e.g., this compound, dieldrin, lindane) or a vehicle control.
-
Data Acquisition: Spontaneous neuronal activity is recorded using the MEA system at different time points (e.g., acute exposure: 30 minutes; prolonged exposure: 24 and 48 hours; chronic exposure: over several days or weeks).
-
Data Analysis: Key parameters of neuronal network function are analyzed, including mean firing rate, burst frequency, burst duration, and network synchrony.
-
Cytotoxicity Assessment: A cell viability assay (e.g., Alamar Blue) is performed to ensure that observed effects on neuronal activity are not due to cell death.
Patch-Clamp Electrophysiology for GABA-A Receptor Modulation
This technique is used to directly measure the effect of a compound on the function of ion channels, such as the GABA-A receptor.
-
Cell Preparation: HEK293 cells are transiently transfected with cDNAs encoding the subunits of the human GABA-A receptor (e.g., α1, β2, γ2). Alternatively, primary neurons known to express GABA-A receptors can be used.
-
Whole-Cell Recording: A glass micropipette is used to form a high-resistance seal with the cell membrane, allowing for the control of the cell's membrane potential and the recording of ion currents.
-
Compound Application: A known concentration of GABA is applied to the cell to elicit a baseline chloride current. Subsequently, the test compound is co-applied with GABA to determine its effect on the GABA-induced current.
-
Data Analysis: The inhibition or potentiation of the GABA-induced current by the test compound is quantified. For antagonists, a concentration-response curve is generated to determine the IC50 value (the concentration of the compound that inhibits 50% of the maximal GABA response).
Mandatory Visualization
Signaling Pathway: GABA-A Receptor Antagonism by Organochlorine Pesticides
Caption: Antagonism of the GABA-A receptor by organochlorine pesticides (OCPs).
Experimental Workflow: In Vitro Neurotoxicity Assessment
Caption: Workflow for in vitro assessment of POP neurotoxicity.
Conclusion
This compound, dieldrin, and lindane are all neurotoxic POPs that exert their primary effects through the antagonism of the GABA-A receptor. While qualitative evidence points to the significant neurotoxicity of this compound, a lack of direct comparative studies with quantitative endpoints, such as IC50 values, makes a precise ranking of its potency against other POPs challenging. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies, which are crucial for a more comprehensive risk assessment of these persistent environmental contaminants. Future research should focus on generating robust, directly comparable quantitative data to fill the existing knowledge gaps regarding the relative neurotoxicity of this compound.
References
- 1. The neurotoxicity of organochlorine and pyrethroid pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dieldrin and picrotoxinin modulation of GABA(A) receptor single channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the insecticides, lindane and fipronil, on glycine receptor chloride channels [researchonline.jcu.edu.au]
- 5. Lindane but not deltamethrin blocks a component of GABA-activated chloride channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Cross-Species Comparison of (+)-Oxy-chlordane Metabolism: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic pathways of (+)-Oxy-chlordane, a significant and persistent metabolite of the organochlorine pesticide chlordane, across different species. Understanding these species-specific differences is crucial for accurate toxicological assessments and for the development of predictive models for human health risk assessment. This document summarizes key findings from in vitro and in vivo studies, presents available quantitative data, and outlines typical experimental protocols.
Key Metabolic Differences at a Glance
The metabolism of chlordane isomers to the more toxic and persistent metabolite, oxy-chlordane, is a critical activation step that varies across species. While rats have been extensively studied as a model organism, notable differences exist when compared to humans and aquatic species like fish.
One of the primary distinctions lies in the enzymatic machinery responsible for this biotransformation. In mammals, cytochrome P450 (CYP) enzymes located in the liver are the main catalysts.[1] However, the specific isoforms and their efficiency can differ significantly. For instance, in vitro studies have revealed that while both rat and human liver microsomes can degrade chlordane, human liver preparations show a limited capacity to convert trans-nonachlor, a component of technical chlordane, to trans-chlordane, a precursor for oxy-chlordane formation.[1] This suggests a potential variance in the overall metabolic profile of technical chlordane exposure between the two species.
Furthermore, gender-dependent metabolic differences have been observed in rats, with males exhibiting a more rapid clearance of oxy-chlordane compared to females.[2] Such sex-specific variations highlight the complexity of extrapolating toxicological data, not only between species but also within a single species.
Information on the metabolism of chlordane in fish is less detailed compared to mammals. However, it is known that fish possess the enzymatic capacity to metabolize pesticides, leading to the formation of both phase I (including oxidation products like oxy-chlordane) and phase II metabolites.[3] The extent of bioaccumulation versus metabolism is a key factor in determining the toxicological impact on aquatic ecosystems.
Quantitative Data Summary
The following tables summarize the available quantitative and semi-quantitative data on this compound metabolism. It is important to note that direct comparative studies with standardized methodologies across all three species groups (human, rat, and fish) are limited. Therefore, the data presented should be interpreted with caution, considering the different experimental conditions under which they were generated.
Table 1: In Vitro Metabolism of Chlordane Isomers to Oxy-chlordane in Human and Rat Liver Microsomes
| Parameter | Human Liver Microsomes | Rat Liver Microsomes | Reference(s) |
| General Chlordane Degradation Capacity | Nearly identical to rat | Nearly identical to human | [1] |
| Metabolism of trans-Nonachlor to trans-Chlordane | Low capacity | Efficient | [1] |
| Key CYP Enzyme Families Involved | CYP1, CYP2, CYP3 (general xenobiotic metabolism) | CYP2B, CYP3A | [4][5] |
| Enantioselectivity of Oxy-chlordane Formation (Enantiomeric Fraction - EF) | Data not available | EF = 0.45-0.89 (from cis- and trans-chlordane) | [6] |
Table 2: In Vivo Gender-Dependent Differences in Oxy-chlordane Depletion in Rats
| Parameter | Male Rats | Female Rats | Reference(s) |
| Oxy-chlordane Body Burden Clearance (56 days post-dosing) | Approximately 50% loss | No significant clearance | [2] |
| Selective Depletion of Enantiomer | Predominantly (+)-enantiomer | Predominantly (+)-enantiomer | [2] |
Table 3: Oxy-chlordane Metabolism in Fish (Qualitative and Semi-Quantitative Data)
| Species | Finding | Reference(s) |
| Tropical Freshwater Cichlids | Oxy-chlordane identified as a metabolite of cis-chlordane. | [7] |
| General | Fish can form phase I (e.g., oxy-chlordane) and phase II metabolites of pesticides. | [3] |
| General | Bioconcentration factor (BCF) is a key parameter for assessing chlordane risk in aquatic life. | [8] |
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing metabolic studies. Below are generalized protocols for in vitro metabolism studies using liver microsomes, which are a common method for investigating the phase I metabolism of xenobiotics.
In Vitro Metabolism of Chlordane using Rat Liver Microsomes
This protocol is based on methodologies described in studies investigating the enantioselective metabolism of chlordane.[4]
1. Microsome Preparation:
-
Liver microsomes are prepared from male rats, potentially pre-treated with CYP inducers like phenobarbital (PB) or dexamethasone (DX) to investigate the role of specific CYP families (CYP2B and CYP3A, respectively).[4] Control microsomes are prepared from vehicle-treated rats.
-
The liver is perfused with a cold buffer, homogenized, and subjected to differential centrifugation to isolate the microsomal fraction.
-
Protein concentration in the microsomal preparation is determined using a standard method like the Bradford assay.
2. Incubation Conditions:
-
The incubation mixture typically contains:
-
0.1 M phosphate buffer (pH 7.4)
-
3 mM magnesium chloride
-
0.5 mM NADPH (as a cofactor for CYP enzymes)
-
0.5 mg/mL of microsomal protein
-
-
The final volume of the incubation is typically 2 mL.[4]
-
The mixture is pre-incubated at 37°C for 5 minutes.
-
The reaction is initiated by adding a solution of the chlordane isomer (e.g., cis- or trans-chlordane) in a suitable solvent (e.g., acetonitrile) to a final concentration relevant for kinetic studies.[4]
-
The samples are incubated for a defined period (e.g., 30 minutes) at 37°C in a shaking water bath.[4]
3. Sample Extraction and Analysis:
-
The reaction is terminated by adding an organic solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol).
-
An internal standard is added for quantification.
-
The organic layer containing the parent compound and its metabolites is separated, dried, and reconstituted in a suitable solvent for analysis.
-
Analysis is performed using gas chromatography-mass spectrometry (GC-MS) with negative chemical ionization (NCI) for sensitive detection of chlorinated compounds.[4] Enantioselective analysis can be performed using a chiral GC column to determine the enantiomeric fractions of the metabolites.[4]
General Protocol for In Vitro Metabolism Studies using Human Liver Microsomes
A similar protocol to the one described for rats can be adapted for human liver microsomes.
1. Microsome Source:
-
Pooled human liver microsomes from multiple donors are often used to represent an average metabolic capacity of the population. These are commercially available.
2. Incubation:
-
Incubation conditions are generally similar to those for rat microsomes, including buffer, cofactors (NADPH), and temperature.
3. Analysis:
-
Analytical methods such as GC-MS are used to identify and quantify the formation of oxy-chlordane and other metabolites.
Conceptual Protocol for In Vitro Metabolism Studies using Fish Liver Microsomes
While a specific detailed protocol for chlordane was not found in the search results, a general approach for fish liver microsomal studies would be as follows:
1. Microsome Preparation:
-
Livers are excised from the fish species of interest.
-
Microsomes are prepared using similar homogenization and differential centrifugation techniques as for mammalian livers.
2. Incubation:
-
Incubation conditions would need to be optimized for the specific fish species, particularly the incubation temperature, which may be lower than 37°C to reflect the fish's physiological temperature.
-
The reaction mixture would include fish liver microsomes, buffer, and NADPH.
3. Analysis:
-
Extraction and analytical techniques would be similar to those used for mammalian studies.
Visualizations
The following diagrams illustrate the metabolic pathways and experimental workflows discussed in this guide.
Caption: Metabolic pathway of chlordane to this compound.
Caption: In vitro metabolism experimental workflow.
Caption: Comparison of this compound metabolism.
Conclusion and Future Directions
The metabolism of this compound exhibits notable variations across species. While rats serve as a useful initial model, direct extrapolation to humans is cautioned due to differences in the activity of specific metabolic pathways, such as the conversion of trans-nonachlor. Gender also plays a significant role in the metabolic fate of oxy-chlordane in rats, a factor that requires further investigation in human populations. The metabolic capacity of fish is evident, but a lack of quantitative data hinders a direct comparison with mammals and complicates environmental risk assessment.
Future research should focus on obtaining quantitative kinetic data for this compound formation in human and various fish species to populate comparative tables more comprehensively. Identifying the specific human CYP450 isoforms involved and their relative contributions will be critical for developing more accurate physiologically based pharmacokinetic (PBPK) models for human health risk assessment. Such data will provide a more robust foundation for regulatory decisions and for understanding the broader ecological impact of chlordane and its persistent metabolites.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. Oxychlordane | C10H4Cl8O | CID 13785700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Human Family 1-4 cytochrome P450 enzymes involved in the metabolic activation of xenobiotic and physiological chemicals: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Portal [iro.uiowa.edu]
- 7. epa.gov [epa.gov]
- 8. epa.gov [epa.gov]
Evaluating the Endocrine-Disrupting Effects of (+)-Oxy-chlordane and Its Isomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the endocrine-disrupting effects of (+)-Oxy-chlordane and its related isomers. Oxychlordane, a primary and more toxic metabolite of the organochlorine pesticide chlordane, persists in the environment and bioaccumulates in fatty tissues, raising concerns about its potential impact on human and wildlife health.[1][2] This document summarizes available experimental data, details relevant testing protocols, and visualizes the key signaling pathways involved in its endocrine-disrupting activities.
Comparative Analysis of Endocrine-Disrupting Activity
While research has established that chlordane and its metabolites, including oxychlordane, can interfere with endocrine systems, specific quantitative data directly comparing the potencies of individual oxychlordane enantiomers—this compound and (-)-Oxy-chlordane—in receptor binding or transactivation assays remains limited in publicly available literature. Studies have focused more on the enantioselective metabolism and bioaccumulation of these isomers rather than their direct comparative potency at endocrine receptors.[3]
However, the existing body of research on chlordane, its isomers, and metabolites provides strong evidence for their endocrine-disrupting capabilities, primarily through interactions with the androgen and estrogen receptors.
Key Findings from In Vitro and In Vivo Studies:
-
Androgen Receptor (AR) Antagonism: Organochlorine pesticides, including components of technical chlordane, have been shown to act as antagonists to the androgen receptor.[4] They can competitively bind to the AR's ligand-binding domain, thereby inhibiting the actions of endogenous androgens like testosterone and dihydrotestosterone (DHT).[4] This antagonism can disrupt male reproductive development and function.
-
Estrogenic Activity: Certain chlordane components and metabolites exhibit estrogenic activity, meaning they can mimic the effects of estrogen.[5] This can involve binding to estrogen receptors (ERα and ERβ) and activating estrogen-responsive genes, potentially leading to adverse effects on female reproductive health.[5]
-
Disruption of Steroidogenesis: Some studies suggest that chlordane and its metabolites can interfere with the synthesis of steroid hormones (steroidogenesis) by altering the expression of key enzymes in the steroidogenic pathway.[6]
-
Enantioselectivity in Metabolism: The metabolism of chlordane isomers to oxychlordane is enantioselective and dependent on specific cytochrome P450 enzymes.[3] This leads to an enrichment of certain enantiomers in biological tissues, which may have significant toxicological implications.[3] For instance, studies in rats have shown that (+)-oxychlordane is selectively depleted from tissues over time, suggesting a difference in how the enantiomers are processed and eliminated by the body.
Due to the lack of specific comparative potency data for oxychlordane enantiomers, the following table summarizes the known endocrine-disrupting effects of oxychlordane and related chlordane isomers in a more qualitative manner.
| Compound/Isomer | Endocrine Target | Observed Effect | Supporting Evidence |
| Oxychlordane | Androgen Receptor (AR) | Antagonism | Inferred from studies on organochlorine pesticides[4] |
| Estrogen Receptor (ER) | Agonism/Antagonism | Studies on chlordane suggest estrogenic/antiestrogenic activity[5] | |
| Steroidogenesis | Inhibition | Potential to reduce StAR protein expression[6] | |
| trans-Nonachlor | Androgen Receptor (AR) | Antagonism | Implied by its classification as an endocrine disruptor |
| cis-Nonachlor | Androgen Receptor (AR) | Antagonism | Implied by its classification as an endocrine disruptor |
Note: The table reflects general findings for the class of compounds. Further research is critically needed to quantify and directly compare the endocrine-disrupting potential of individual (+)- and (-)-oxychlordane enantiomers.
Experimental Protocols
The evaluation of endocrine-disrupting chemicals like oxychlordane and its isomers relies on a battery of standardized in vitro and in vivo assays. Below are detailed methodologies for key experiments relevant to assessing their effects on the androgen, estrogen, and steroidogenesis pathways.
Androgen Receptor (AR) Competitive Binding Assay
This assay determines the ability of a test chemical to compete with a known androgen for binding to the androgen receptor.
Objective: To measure the binding affinity of this compound and its isomers to the AR.
Principle: A radiolabeled androgen (e.g., [³H]-R1881) is incubated with a source of AR (e.g., rat prostate cytosol or a recombinant AR protein). The test chemical is added in increasing concentrations to compete for binding with the radiolabeled ligand. The amount of radiolabeled ligand that remains bound to the receptor is measured, and from this, the concentration of the test chemical that inhibits 50% of the binding (IC50) can be determined.
Detailed Methodology:
-
Receptor Preparation:
-
Prepare cytosol from the ventral prostate of castrated rats, which is a rich source of AR.
-
Alternatively, use a purified recombinant AR ligand-binding domain.
-
-
Binding Reaction:
-
In a multi-well plate, incubate the AR preparation with a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881).
-
Add a range of concentrations of the test compound (e.g., this compound, its isomers, or a reference anti-androgen like flutamide).
-
Include controls for total binding (radiolabeled ligand + receptor) and non-specific binding (radiolabeled ligand + receptor + a high concentration of a non-labeled androgen).
-
-
Separation and Detection:
-
Separate the receptor-bound from the free radiolabeled ligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.
-
Measure the radioactivity of the bound fraction using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log of the test compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve.
-
Estrogen Receptor (ER) Transactivation Assay
This assay measures the ability of a test chemical to activate the estrogen receptor and induce the expression of a reporter gene.
Objective: To determine if this compound and its isomers can act as agonists or antagonists of the ER.
Principle: A cell line (e.g., a human cell line like T47D-KBluc) that has been genetically modified to contain the estrogen receptor and a reporter gene (e.g., luciferase) linked to an estrogen-responsive element (ERE) is used. When an estrogenic compound binds to the ER, the complex binds to the ERE and activates the transcription of the reporter gene. The activity of the reporter gene product (e.g., light produced by luciferase) is then measured.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture the reporter cell line in an appropriate medium.
-
Plate the cells in a multi-well plate and allow them to attach.
-
-
Chemical Exposure:
-
Expose the cells to a range of concentrations of the test compound.
-
For agonist testing, the test compound is added alone.
-
For antagonist testing, the test compound is added in the presence of a known estrogen agonist (e.g., 17β-estradiol).
-
Include appropriate vehicle controls and positive controls (a known ER agonist or antagonist).
-
-
Incubation:
-
Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for gene transcription and protein expression.
-
-
Reporter Gene Assay:
-
Lyse the cells to release the reporter protein.
-
Add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase) and measure the signal (e.g., luminescence) using a plate reader.
-
-
Data Analysis:
-
For agonist activity, calculate the fold induction of reporter activity compared to the vehicle control. Determine the EC50 value (the concentration that produces 50% of the maximum response).
-
For antagonist activity, calculate the percent inhibition of the agonist-induced response. Determine the IC50 value.
-
H295R Steroidogenesis Assay
This assay assesses the effects of chemicals on the production of steroid hormones, such as testosterone and estradiol.
Objective: To determine if this compound and its isomers can disrupt the steroidogenic pathway.
Principle: The human H295R cell line is used as it expresses most of the key enzymes required for steroidogenesis. The cells are exposed to the test chemical, and the levels of testosterone and estradiol secreted into the cell culture medium are measured.
Detailed Methodology:
-
Cell Culture and Plating:
-
Culture H295R cells in a multi-well plate.
-
-
Chemical Exposure:
-
Expose the cells to a range of concentrations of the test compound for a set period (e.g., 48 hours).
-
Include vehicle controls and positive controls (known inducers or inhibitors of steroidogenesis).
-
-
Hormone Measurement:
-
Collect the cell culture medium.
-
Measure the concentrations of testosterone and estradiol in the medium using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Cell Viability Assay:
-
Assess cell viability after exposure to ensure that any observed changes in hormone levels are not due to cytotoxicity.
-
-
Data Analysis:
-
Calculate the fold change in hormone production relative to the vehicle control for each concentration of the test compound.
-
Determine the lowest observed effect concentration (LOEC) and the no observed effect concentration (NOEC).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by endocrine disruptors like oxychlordane and the general workflow for in vitro screening.
Caption: Antagonistic action of Oxy-chlordane on the Androgen Receptor signaling pathway.
Caption: Agonistic action of Oxy-chlordane on the Estrogen Receptor signaling pathway.
Caption: General experimental workflow for in vitro screening of endocrine disruptors.
References
- 1. Toxicity of the chlordane metabolite oxychlordane in female rats: clinical and histopathological changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HEALTH EFFECTS - Toxicological Profile for Chlordane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. CHLORDANE AND HEPTACHLOR ARE METABOLIZED ENANTIOSELECTIVELY BY RAT LIVER MICROSOMES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effects of lindane on steroidogenesis and steroidogenic acute regulatory protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Matrix: A Guide to Certified Reference Materials for (+)-Oxy-chlordane in Fish Tissue
For researchers, scientists, and drug development professionals, the accurate quantification of environmental contaminants in biological matrices is paramount. This guide provides a comparative overview of commercially available certified reference materials (CRMs) for the analysis of (+)-Oxy-chlordane in fish tissue. The availability of suitable CRMs is crucial for method validation, quality control, and ensuring the comparability of data across different laboratories and studies.
Comparison of Relevant Certified Reference Materials
Currently, no commercially available Certified Reference Material (CRM) with a certified value specifically for this compound in a fish tissue matrix could be identified. However, several CRMs are available for a range of other organochlorine pesticides, including chlordane-related compounds, in similar matrices. These can be used to validate the extraction, cleanup, and analytical procedures for this compound. Additionally, solution standards for this compound are available and can be used for instrument calibration and spiking studies.
| Product Name | Supplier | Matrix | Certified Analytes (Chlordane-Related) | Concentration (ng/g wet weight unless otherwise noted) | Uncertainty (ng/g) | Comments |
| SRM 1946 | National Institute of Standards and Technology (NIST) | Lake Trout Tissue (frozen homogenate) | cis-Chlordane, trans-Chlordane, cis-Nonachlor, trans-Nonachlor, Oxychlordane | Not explicitly provided for this compound in available documentation. Certified values are available for a range of other pesticides. | - | While not specifically for the (+) enantiomer, the presence of Oxychlordane makes it a valuable material for method development. |
| WMF-01, WMF-02, WMF-03 | Wellington Laboratories | Fish Tissue (freeze-dried) | Organochlorine Pesticides | Not explicitly provided for this compound in available documentation. Certified for a range of OCPs. | - | These materials are suitable for validating methods for a broad range of organochlorine pesticides. |
| This compound Solution Standard | Various (e.g., AccuStandard, LGC Standards) | Solution in Solvent (e.g., Hexane, Acetonitrile) | This compound | Varies by product (e.g., 10 µg/mL, 100 µg/mL) | Varies by product | Essential for instrument calibration, recovery studies, and the preparation of in-house quality control materials. |
Note: Researchers are strongly encouraged to obtain the most recent certificates of analysis from the respective suppliers for detailed information on certified compounds and their concentrations.
Experimental Protocols for the Analysis of this compound in Fish Tissue
The following protocols outline common and effective methods for the extraction, cleanup, and analysis of this compound in fish tissue. The choice of method will depend on laboratory resources, sample throughput requirements, and the desired level of sensitivity.
Sample Preparation
Homogenize the fish tissue sample to ensure uniformity. For freeze-dried tissues, pulverize the sample into a fine powder.
Extraction
Three common extraction techniques are presented below.
-
Soxhlet Extraction (Conventional Method)
-
Mix 5-10 g of homogenized fish tissue with anhydrous sodium sulfate to form a free-flowing powder.
-
Place the mixture in a cellulose extraction thimble.
-
Extract with a suitable solvent (e.g., hexane/dichloromethane 1:1 v/v) for 6-8 hours in a Soxhlet apparatus.
-
Concentrate the extract using a rotary evaporator.
-
-
Pressurized Liquid Extraction (PLE) (Automated Method)
-
Mix 1-2 g of homogenized fish tissue with a drying agent (e.g., diatomaceous earth).
-
Pack the mixture into a PLE cell.
-
Extract with a suitable solvent (e.g., hexane/dichloromethane 1:1 v/v) at elevated temperature (e.g., 100 °C) and pressure (e.g., 1500 psi).
-
Collect the extract in a vial.
-
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
-
To 2-5 g of homogenized tissue in a centrifuge tube, add water and an appropriate organic solvent (e.g., acetonitrile).
-
Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously and centrifuge.
-
An aliquot of the supernatant is taken for cleanup.
-
Extract Cleanup
Cleanup is a critical step to remove co-extracted lipids and other interferences.
-
Gel Permeation Chromatography (GPC)
-
Dissolve the concentrated extract in a suitable solvent (e.g., cyclohexane/ethyl acetate).
-
Load the extract onto a GPC column (e.g., Bio-Beads S-X3).
-
Elute with the same solvent system to separate the larger lipid molecules from the smaller pesticide analytes.
-
Collect the analyte fraction.
-
-
Florisil® Solid-Phase Extraction (SPE)
-
Pack a glass column with activated Florisil®.
-
Load the concentrated extract onto the column.
-
Elute with solvents of increasing polarity (e.g., hexane, followed by a mixture of hexane and diethyl ether) to separate different classes of pesticides.
-
Collect the fraction containing this compound.
-
Instrumental Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or tandem quadrupole).
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms). A chiral column is required for the separation of (+) and (-) enantiomers.
-
Injection: Splitless or pulsed splitless injection.
-
Carrier Gas: Helium or Hydrogen.
-
Oven Temperature Program: A programmed temperature ramp to separate the analytes of interest.
-
Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, or full scan for qualitative analysis.
-
Workflow and Pathway Visualizations
The following diagrams illustrate the general experimental workflow for the analysis of this compound in fish tissue.
Caption: Experimental workflow for this compound analysis in fish tissue.
This guide provides a foundational understanding of the available resources and methodologies for the accurate determination of this compound in fish tissue. The selection of a specific CRM and analytical protocol should be based on a thorough evaluation of the research objectives and available laboratory capabilities.
Safety Operating Guide
Proper Disposal Procedures for (+)-Oxy-chlordane: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of (+)-Oxy-chlordane, a persistent organochlorine pesticide metabolite. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or vapors.[1] Appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.[1]
Step-by-Step Disposal Protocol for this compound Waste
The recommended and often mandatory method for the disposal of organochlorine pesticides like chlordane and its metabolites is high-temperature incineration.[2][3][4] This process must be carried out in a licensed hazardous waste incineration facility capable of reaching sufficiently high temperatures and equipped with flue gas scrubbing technology to prevent atmospheric contamination.[1][2][5]
-
Waste Collection:
-
Collect all this compound waste, including contaminated materials, in a dedicated, suitable, and clearly labeled, closed container.[1]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Packaging and Labeling:
-
Ensure the waste container is sealed to prevent leakage.
-
Label the container clearly with the chemical name, "this compound," and appropriate hazard symbols. Unused commercial chlordane products are classified as a U036 listed hazardous waste.[6]
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical destruction plant to arrange for pickup and disposal.[1]
-
Provide them with accurate information about the waste material and its composition.
-
-
Temporary Storage:
-
If temporary storage is necessary, keep the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Do not allow the waste to contaminate water, foodstuffs, or feed.[1]
-
Disposal of Contaminated Containers
Proper disposal of empty containers is critical to prevent environmental contamination.
-
Triple Rinsing: Non-combustible containers must be triple-rinsed with a suitable solvent.[7] The rinsate should be collected and disposed of as hazardous waste along with the this compound.
-
Rendering Unusable: After rinsing, puncture or crush the container to make it unusable for other purposes.[1][4][7]
-
Final Disposal: Triple-rinsed and punctured containers may be offered for recycling, reconditioning, or disposed of in a sanitary landfill, in accordance with local regulations.[1][7]
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Evacuate non-essential personnel from the area and remove all sources of ignition.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains or sewer systems.[1]
-
Cleanup:
-
Use spark-proof tools and explosion-proof equipment for cleanup.[1]
-
Collect the spilled material using an absorbent (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[1]
-
Wash the spill area with soap and plenty of water, collecting the cleaning water for disposal as hazardous waste.[1]
-
-
Reporting: Report the spill to your institution's EHS office. The EPA requires industry to report spills of 1 pound or more of chlordane.[8]
Regulatory Context and Quantitative Data
While specific disposal limits for laboratory waste are determined by the disposal facility, the hazardous nature of chlordane and its metabolites is underscored by various regulatory thresholds in other media. Unused commercial chlordane is regulated as a hazardous waste (U036).[6] Once a pesticide is designated for disposal, it is regulated under the Resource Conservation and Recovery Act (RCRA).[9]
| Matrix | Substance | Regulatory Threshold/Limit | Jurisdiction/Agency |
| Food (Fruits & Vegetables) | Chlordane and its metabolites | ≤ 300 ppb | FDA (US) |
| Food (Animal Fat & Fish) | Chlordane and its metabolites | ≤ 100 ppb | FDA (US) |
| Drinking Water (Short-term, Children) | Chlordane | ≤ 60 ppb (for up to 10 days) | EPA (US) |
| Drinking Water (Long-term, Adults) | Chlordane | ≤ 2 ppb | EPA (US) |
| Workplace Air | Chlordane | 0.5 mg/m³ (8-hour time-weighted average) | OSHA (US) |
| Reportable Spill Quantity | Chlordane | ≥ 1 pound | EPA (US)[8] |
| Incineration Destruction Efficiency | Chlordane | 99.99% | EPA (US)[2] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Chlordane (HSG 13, 1988) [inchem.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. wbdg.org [wbdg.org]
- 7. Oxychlordane | C10H4Cl8O | CID 13785700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
- 9. epa.gov [epa.gov]
Essential Safety and Logistical Information for Handling (+)-Oxy-chlordane
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical guidance for the handling and disposal of (+)-Oxy-chlordane. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination. This compound is a metabolite of the organochlorine pesticide chlordane and should be handled with extreme caution due to its potential toxicity.[1] It is harmful if swallowed.[1][2]
Hazard Identification and Immediate Precautions
-
Personal Exposure: Avoid contact with skin and eyes, and prevent the formation of dust and aerosols.[2] Do not breathe mist, gas, or vapors.[2]
-
Flammability: While some sources refer to related compounds being flammable, it is crucial to handle this compound away from heat, sparks, open flames, and hot surfaces.[3] Use non-sparking tools and take precautionary measures against static discharge.[2]
-
Environmental Hazard: Discharge into the environment must be avoided.[2] Do not let the chemical enter drains, sewers, or water sources.[2][3]
First Aid Measures
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, administer oxygen. If the individual is not breathing, provide artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor.[2]
-
In Case of Eye Contact: Rinse the eyes with pure water for at least 15 minutes and consult a doctor.[2]
-
If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]
Quantitative Data Summary
| Property | Value |
| Chemical Formula | C₁₀H₄Cl₈O |
| Molecular Weight | 423.76 g/mol |
| CAS Number | 27304-13-8 |
| Hazard Statements | H302: Harmful if swallowed |
| Precautionary Statements | P264, P270, P301+P317, P330, P501 |
| Transport Information | UN2761 (for reference) |
Operational Plan for Handling this compound
A systematic approach is crucial when working with this compound to maintain a safe laboratory environment.
Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood.[2]
-
Eye Protection: Wear tightly fitting safety goggles with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[2] For tasks with a higher risk of splashing, a face shield may be necessary.[4]
-
Skin and Body Protection:
-
Respiratory Protection: If exposure limits are exceeded or if dust/aerosols are generated, use a full-face respirator with appropriate cartridges.[2] All respirators must be NIOSH/MSHA approved.[6]
Experimental Workflow
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure all necessary PPE is available and in good condition.
-
Have spill cleanup materials readily accessible.
-
-
Handling:
-
Post-Experiment:
-
Thoroughly decontaminate all surfaces and equipment after use.
-
Remove and dispose of PPE as contaminated waste.
-
Wash hands and any exposed skin thoroughly.
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all this compound waste, including contaminated materials, in suitable, closed, and clearly labeled containers for disposal.[2]
-
-
Disposal Method:
-
Container Decontamination:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2]
-
Alternatively, puncture the packaging to render it unusable for other purposes and then dispose of it in a sanitary landfill.[2] Combustible packaging materials may be incinerated under controlled conditions.[2]
-
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Oxychlordane | C10H4Cl8O | CID 13785700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemicalbook.com [chemicalbook.com]
- 3. agilent.com [agilent.com]
- 4. Personal Protective Equipment (PPE) for Pesticide Use: Selection, Use, and Legal Requirements [fact sheet] | Extension [extension.unh.edu]
- 5. Personal safety and protective clothing [fao.org]
- 6. extension.missouri.edu [extension.missouri.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
